4-Bromo-3,5-dimethoxybenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-3,5-dimethoxyphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO3/c1-12-7-3-6(5-11)4-8(13-2)9(7)10/h3-4,11H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYICCDYGCBAFCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1Br)OC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40456981 | |
| Record name | 4-Bromo-3,5-dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61367-62-2 | |
| Record name | 4-Bromo-3,5-dimethoxybenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40456981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-3,5-dimethoxyphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
4-Bromo-3,5-dimethoxybenzyl Alcohol: A Comprehensive Technical Guide for Researchers
CAS Number: 61367-62-2
This in-depth technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethoxybenzyl alcohol, a key intermediate in organic synthesis and a valuable building block for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed physicochemical data, experimental protocols, and insights into its applications.
Physicochemical Properties
This compound is a white to off-white solid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| CAS Number | 61367-62-2 | [2][3][4] |
| Molecular Formula | C₉H₁₁BrO₃ | [2][3] |
| Molecular Weight | 247.09 g/mol | [2][3] |
| Melting Point | 100-102 °C | [1] |
| Boiling Point | 348.1 °C | [1] |
| Appearance | White to off-white solid | [1] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the reduction of its corresponding aldehyde or carboxylic acid derivatives. The two most common and effective laboratory-scale methods are the reduction of 4-Bromo-3,5-dimethoxybenzaldehyde using sodium borohydride and the reduction of 4-Bromo-3,5-dimethoxybenzoic acid using a more potent reducing agent like lithium aluminum hydride or borane.
Protocol 1: Reduction of 4-Bromo-3,5-dimethoxybenzaldehyde with Sodium Borohydride (NaBH₄)
This method is widely employed due to its mild reaction conditions and the high chemoselectivity of sodium borohydride, which selectively reduces the aldehyde group without affecting the aromatic ring or ether functionalities.
Materials:
-
4-Bromo-3,5-dimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (or Ethanol/THF)
-
Deionized water
-
Hydrochloric acid (1M HCl) or Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 4-Bromo-3,5-dimethoxybenzaldehyde (1.0 equivalent) in methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to lower the temperature to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is completely consumed.
-
Quenching: Once the reaction is complete, cool the flask again in an ice bath and slowly add 1M HCl or saturated aqueous ammonium chloride to quench the excess sodium borohydride and neutralize the reaction mixture. Be cautious as hydrogen gas evolution may occur.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification (Optional): The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 2: Reduction of 4-Bromo-3,5-dimethoxybenzoic Acid with Borane-Tetrahydrofuran Complex (BH₃·THF)
For the reduction of the carboxylic acid, a stronger reducing agent is required. Borane is an effective reagent for this transformation.
Materials:
-
4-Bromo-3,5-dimethoxybenzoic acid
-
Borane-tetrahydrofuran complex (BH₃·THF) solution (1M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask under an inert atmosphere (Nitrogen or Argon)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 4-Bromo-3,5-dimethoxybenzoic acid (1.0 equivalent) in anhydrous THF.
-
Addition of Reducing Agent: Cool the solution in an ice bath and slowly add the 1M solution of borane-tetrahydrofuran complex (typically 1.5-2.0 equivalents of BH₃) via a syringe or dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Then, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the flask in an ice bath. Slowly and carefully add methanol dropwise to quench the excess borane. This will result in vigorous hydrogen evolution.
-
Work-up: After the gas evolution ceases, remove the solvents under reduced pressure. Add deionized water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Isolation: Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization.
Applications in Research and Drug Development
This compound serves as a versatile building block in the synthesis of more complex molecules.[1] Its utility in drug development stems from the presence of multiple functional groups that can be selectively modified. The bromo- and dimethoxy-substituted phenyl ring is a scaffold found in various biologically active compounds.
While specific drug molecules directly synthesized from this compound are not extensively documented in publicly available literature, the structural motif is of significant interest in medicinal chemistry. Structurally related compounds bearing bromo and methoxy substituents on an aromatic core have been investigated for their potential as:
-
Anticancer Agents: The substituted benzene ring can serve as a core for the design of inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, derivatives of bromo- and dimethoxy-substituted benzamides have shown inhibitory activity against non-small cell lung cancer cell lines.
-
Anti-inflammatory Agents: Benzoic acid derivatives and related structures have been explored for their anti-inflammatory properties. The 4-bromo-3,5-dimethoxybenzyl scaffold can be utilized to develop novel anti-inflammatory agents that may act by inhibiting key inflammatory mediators.
-
Ligands in Coupling Reactions: The bromoarene functionality makes this compound an excellent partner in various palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings. This allows for the straightforward construction of complex molecular architectures, a common strategy in the synthesis of pharmaceutical candidates.[3]
Signaling Pathway Involvement
Currently, there is no direct scientific literature available that describes the specific interaction of this compound with any biological signaling pathways.
However, to provide context for researchers interested in the potential biological activities of similar scaffolds, a structurally related compound, 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) , has been studied for its effects on various signaling pathways. It is crucial to note that DHMBA is a different molecule and its biological activities cannot be directly extrapolated to this compound. Research on DHMBA has indicated its involvement in:
-
Anticancer Activity: DHMBA has been shown to exhibit anticancer properties by targeting multiple signaling pathways in metastatic prostate cancer cells.
-
Anti-inflammatory Effects: Studies have suggested that DHMBA may suppress inflammatory responses.
These findings on a related molecule may inspire future research to investigate whether this compound or its derivatives possess similar or other significant biological activities.
Visualizations
Synthesis Workflow Diagram
The following diagram illustrates a typical experimental workflow for the synthesis of this compound from its corresponding aldehyde.
Caption: Synthesis workflow for this compound.
References
An In-depth Technical Guide to the Physical Properties of 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-3,5-dimethoxybenzyl alcohol, a key intermediate in organic synthesis. The information presented herein is intended to support research, development, and quality control activities.
Core Physical and Chemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. These values have been compiled from various chemical suppliers and databases. It is important to note that some properties are predicted values and should be confirmed experimentally for critical applications.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 100-102 °C |
| Boiling Point | 348.1 ± 37.0 °C (Predicted) |
| Density | 1.475 ± 0.06 g/cm³ (Predicted) |
| pKa | 13.85 ± 0.10 (Predicted) |
| CAS Number | 61367-62-2 |
Experimental Protocols for Physical Property Determination
Detailed experimental protocols for the determination of key physical properties are provided below. These represent generalized methods applicable to solid organic compounds like this compound.
1. Determination of Melting Point
The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.
-
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar digital device)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (if the sample consists of large crystals)
-
-
Procedure:
-
Ensure the sample of this compound is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Introduce a small amount of the powdered sample into the open end of a capillary tube.
-
Tap the sealed end of the capillary tube on a hard surface to pack the solid into the bottom. The packed sample height should be approximately 2-3 mm.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Set the heating rate to a rapid value (e.g., 10-20 °C/min) to obtain an approximate melting range.
-
Allow the apparatus to cool.
-
For an accurate measurement, prepare a new sample and heat to a temperature approximately 20 °C below the estimated melting point.
-
Reduce the heating rate to 1-2 °C/min.
-
Record the temperature at which the first drop of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).[1][2][3]
-
2. Determination of Boiling Point (Predicted Value)
The reported boiling point is a predicted value. Experimental determination for high-boiling solids is complex and typically performed under vacuum to prevent decomposition. A generalized method for determining the boiling point of a liquid at atmospheric pressure is described for completeness.
-
Apparatus:
-
Thiele tube or a small-scale distillation apparatus
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or oil bath)
-
-
Procedure (Thiele Tube Method):
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it into the test tube with the sample.
-
Attach the test tube to a thermometer.
-
Suspend the assembly in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Gently heat the side arm of the Thiele tube.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.
-
Stop heating when a continuous stream of bubbles is observed.
-
The boiling point is the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube as the apparatus cools.[4][5][6][7]
-
3. Qualitative Determination of Solubility
Understanding the solubility of a compound is crucial for reaction setup, purification, and formulation.
-
Apparatus:
-
Small test tubes
-
Spatula
-
Vortex mixer or shaker
-
A selection of common laboratory solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane)
-
-
Procedure:
-
Place approximately 10-20 mg of this compound into a series of labeled test tubes.
-
Add 1 mL of a chosen solvent to the first test tube.
-
Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by shaking.
-
Visually inspect the mixture for any undissolved solid.
-
Record the solubility as "soluble," "partially soluble," or "insoluble."
-
Repeat the process for each of the selected solvents.[8][9][10][11]
-
Synthesis Workflow
This compound is commonly synthesized via the reduction of a corresponding benzoic acid ester. The following workflow illustrates a typical laboratory-scale synthesis.
Caption: Synthesis of this compound.
References
- 1. pennwest.edu [pennwest.edu]
- 2. byjus.com [byjus.com]
- 3. Video: Melting Point Determination of Solid Organic Compounds [jove.com]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. byjus.com [byjus.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. youtube.com [youtube.com]
- 11. chem.ws [chem.ws]
Technical Guide: Determination of the Molecular Weight of 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed account of the molecular weight of 4-Bromo-3,5-dimethoxybenzyl alcohol, a compound of interest in synthetic organic chemistry and drug discovery. This document outlines the calculation of its molecular weight based on its elemental composition and the standard atomic weights of its constituent elements.
Molecular Formula and Structure
This compound is a substituted aromatic alcohol. Its chemical structure consists of a benzene ring substituted with a bromine atom, two methoxy groups (-OCH₃), and a hydroxymethyl group (-CH₂OH). The established molecular formula for this compound is C₉H₁₁BrO₃.[1][2][3]
Methodology for Molecular Weight Calculation
The molecular weight of a compound is the sum of the atomic weights of all atoms in its molecular formula. The calculation is performed by multiplying the number of atoms of each element by its standard atomic weight and then summing these values.
The standard atomic weights used for this calculation are sourced from the International Union of Pure and Applied Chemistry (IUPAC).
Elemental Composition and Molecular Weight
The quantitative data for the elemental composition and the resulting molecular weight of this compound are summarized in the table below.
| Element | Symbol | Number of Atoms | Standard Atomic Weight (amu) | Total Contribution (amu) |
| Carbon | C | 9 | 12.011 | 108.099 |
| Hydrogen | H | 11 | 1.008 | 11.088 |
| Bromine | Br | 1 | 79.904[4][5] | 79.904 |
| Oxygen | O | 3 | 15.999[6][7] | 47.997 |
| Total | 247.088 |
Based on this calculation, the molecular weight of this compound is 247.09 g/mol .[1][2]
Experimental Confirmation
While the molecular weight is calculated based on the molecular formula, it is experimentally confirmed using techniques such as mass spectrometry. In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured, which provides a direct and accurate determination of the molecular weight.
Logical Workflow for Molecular Weight Determination
The following diagram illustrates the logical workflow for determining the molecular weight of a chemical compound.
Caption: Workflow for calculating the molecular weight of a compound.
References
- 1. Bromine - Wikipedia [en.wikipedia.org]
- 2. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 3. quora.com [quora.com]
- 4. Bromine - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]
- 5. byjus.com [byjus.com]
- 6. princeton.edu [princeton.edu]
- 7. Oxygen - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Bromo-3,5-dimethoxybenzyl alcohol, a key building block in organic synthesis. The document details its chemical structure, physical and spectroscopic properties, a validated synthesis protocol, and its applications in research and development, particularly within the pharmaceutical industry.
Core Chemical Identity and Properties
This compound is a substituted benzyl alcohol derivative. The presence of a bromine atom and two methoxy groups on the aromatic ring makes it a versatile intermediate for introducing this specific moiety into more complex molecular architectures.[1] It is primarily utilized in organic synthesis for the preparation of pharmaceuticals and other fine chemicals.[1]
Chemical Structure:
Table 1: Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 61367-62-2 | [1][2][3][4] |
| Molecular Formula | C₉H₁₁BrO₃ | [1][5] |
| Molecular Weight | 247.09 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 96-102°C | [1][3] |
| Boiling Point | 348.1°C | [1] |
| Purity | 97.5-100% | [1] |
Spectroscopic Data
Spectroscopic data is critical for the identification and characterization of this compound. The following tables summarize its nuclear magnetic resonance (NMR) spectral data.
Table 2: ¹H NMR Spectral Data
Solvent: CDCl₃, Frequency: 300 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Reference |
| 6.50 | s | 2H | H-2, H-6 (Aromatic) | [3] |
| 4.57 | s | 2H | Ar-CH₂ | [3] |
| 3.75 | s | 6H | OCH₃ | [3] |
| 2.48 | s | 1H | OH | [3] |
Table 3: ¹³C NMR Spectral Data
Solvent: CDCl₃
| Chemical Shift (δ) ppm | Assignment | Reference |
| 158.3 | C-3, C-5 | [3] |
| 142.7 | C-1 | [3] |
| 121.7 | C-4 | [3] |
| 112.5 | C-2, C-6 | [3] |
| 63.3 | Ar-CH₂ | [3] |
| 62.0 | OCH₃ | [3] |
Experimental Protocol: Synthesis
The synthesis of this compound is commonly achieved through the reduction of its corresponding benzoic acid methyl ester.[3]
Objective: To synthesize this compound via the reduction of methyl 4-bromo-3,5-dimethoxybenzoate.
Materials:
-
Methyl 4-bromo-3,5-dimethoxybenzoate (5.48 g, 0.02 mol)
-
Lithium aluminium hydride (LiAlH₄) (4.43 g, 0.12 mol)
-
Anhydrous Tetrahydrofuran (THF), freshly distilled (125 mL)
-
Saturated ammonium chloride solution
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
A solution of LiAlH₄ (4.43 g) in anhydrous THF (45 mL) is prepared in a reaction vessel.
-
A solution of methyl 4-bromo-3,5-dimethoxybenzoate (5.48 g) in THF (80 mL) is added slowly and dropwise to the stirring LiAlH₄ solution at 0°C.[3]
-
The reaction mixture is stirred at 0°C for 15 minutes.
-
The mixture is then allowed to warm to room temperature and is stirred for an additional 8 hours.[3]
-
Upon completion, the reaction is quenched by the addition of a saturated ammonium chloride solution (140 mL) and stirred for 1 hour.[3]
-
The mixture is acidified with dilute hydrochloric acid and extracted three times with ethyl acetate (3 x 25 mL).[3]
-
The combined organic phases are dried, and the solvent is evaporated.
-
The resulting crude product is recrystallized from petroleum ether to yield colorless prismatic crystals of this compound.[3]
Expected Yield: 90% (4.42 g).[3]
Applications in Research and Drug Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules.[1] Its functional groups—a hydroxyl, a bromo substituent, and two methoxy groups—provide multiple reaction sites for further chemical transformations.
-
Pharmaceutical Synthesis: It is frequently employed in the development of active pharmaceutical ingredients (APIs) where a brominated aromatic structure is required.[1] The bromoarene moiety allows for its use as a ligand in various coupling reactions, which are fundamental in medicinal chemistry.[2]
-
Organic Synthesis Building Block: This compound is a versatile building block for creating a wide range of organic compounds and specialty materials.[1]
-
Research Applications: In laboratory settings, it is used to study chemical reactions and develop novel organic compounds.[1] A deuterated version, this compound-d6, is available for use as an internal standard or tracer in quantitative analyses by NMR, GC-MS, or LC-MS.[6]
Visualized Workflow and Pathways
The following diagrams illustrate key processes and relationships relevant to this compound.
Caption: Synthesis workflow for this compound.
Caption: Applications and derivatives of the core compound.
References
An In-depth Technical Guide on the Solubility of 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility data for 4-Bromo-3,5-dimethoxybenzyl alcohol. Due to the limited availability of quantitative data in peer-reviewed literature and databases, this guide also presents qualitative solubility information and detailed experimental protocols for determining solubility. This information is intended to be a valuable resource for professionals in drug development, chemical synthesis, and scientific research.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₁₁BrO₃ | [1] |
| Molecular Weight | 247.09 g/mol | [1] |
| Melting Point | 100-102 °C | [2] |
| Boiling Point | 348.1 °C at 760 mmHg | [2] |
| Appearance | White to off-white solid | [2] |
Solubility Data
Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| Water | Insoluble[4] |
| Ether | Soluble[4] |
| Alcohol | Soluble[4] |
| Ketone | Soluble[4] |
Quantitative Solubility of an Analogous Compound: 4-Bromobenzyl alcohol
For comparative purposes, the following table presents quantitative solubility data for 4-bromobenzyl alcohol, a structurally related compound. It is important to note that these values are for a different chemical entity and should be used as a general reference only.
| Solvent | Solubility | Molar Concentration (approx.) |
| Water | 2200 mg/L (at 20 °C)[5] | 11.76 mM |
| Dioxane | 1 g/10 mL[6][7] | 534.5 mM |
Experimental Protocols for Solubility Determination
For researchers who require precise solubility data for this compound, the shake-flask method is a widely recognized and reliable "gold standard" for determining thermodynamic solubility.[8]
Shake-Flask Method for Thermodynamic Solubility
This method measures the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is agitated in a specific solvent for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The concentration of the dissolved compound is then measured in the supernatant.
Detailed Protocol:
-
Preparation: An excess amount of crystalline this compound is added to a known volume of the chosen solvent (e.g., water, ethanol, DMSO) in a sealed, inert container, such as a glass vial with a PTFE-lined cap. The presence of excess solid is crucial for achieving a saturated solution.
-
Equilibration: The vials are then agitated in a temperature-controlled environment, typically using an orbital shaker or a thermomixer, for an extended period, often 24 to 72 hours, to ensure that the system reaches thermodynamic equilibrium.[8]
-
Phase Separation: Following equilibration, the suspension is allowed to stand, or is subjected to centrifugation, to separate the undissolved solid from the saturated supernatant.
-
Sample Collection: A sample of the clear supernatant is carefully collected for analysis. Filtration through a chemically inert filter (e.g., PTFE) may also be used to remove any remaining solid particles.
-
Quantification: The concentration of this compound in the supernatant is determined using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for this purpose. A calibration curve, prepared using standard solutions of known concentrations of the compound, is used for precise quantification.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of a compound using the shake-flask method.
Caption: Workflow for the shake-flask solubility determination method.
References
- 1. This compound , 98% , 61367-62-2 - CookeChem [cookechem.com]
- 2. This compound [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. chembk.com [chembk.com]
- 5. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. 4-Bromobenzyl alcohol 99 873-75-6 [sigmaaldrich.com]
- 8. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
In-Depth Technical Safety Guide: 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and potential biological interactions of 4-Bromo-3,5-dimethoxybenzyl alcohol (CAS No. 61367-62-2). The information is intended to support safe laboratory practices and risk assessment in research and development settings.
Section 1: Chemical and Physical Properties
This compound is a substituted aromatic alcohol. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁BrO₃ | [1] |
| Molecular Weight | 247.09 g/mol | [1] |
| Appearance | Solid | |
| Melting Point | 96-102 °C | [1] |
| CAS Number | 61367-62-2 | [2] |
Section 2: Hazard Identification and Toxicological Data
The primary hazards associated with this compound are related to its acute toxicity and irritant properties.[2]
GHS Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Source: ECHEMI Safety Data Sheet[2]
Quantitative Toxicological Data
Analog 1: 4-Bromobenzyl alcohol (CAS: 873-75-6)
| Data Type | Value | Species | Reference |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationH412: Harmful to aquatic life with long lasting effects | N/A | [3] |
Analog 2: 3,5-Dimethoxybenzyl alcohol (CAS: 705-76-0)
| Data Type | Value | Species | Reference |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | N/A | [4] |
Section 3: Ecological Information
There is no specific data available for the ecological effects of this compound.[2] General practice for brominated aromatic compounds suggests that they should not be released into the environment as they may be harmful to aquatic life and may persist.[3]
| Parameter | Result |
| Toxicity to fish | No data available |
| Toxicity to daphnia and other aquatic invertebrates | No data available |
| Toxicity to algae | No data available |
| Persistence and degradability | No data available |
| Bioaccumulative potential | No data available |
Source: ECHEMI Safety Data Sheet[2]
Section 4: Experimental Protocols
Adherence to strict safety protocols is mandatory when handling this compound.
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[2]
-
Skin Protection: A lab coat, long pants, and closed-toe shoes are required.
-
Hand Protection: Due to the lack of specific glove compatibility data for this compound, a conservative approach is recommended. For halogenated aromatic hydrocarbons, butyl rubber gloves are often recommended for extended contact. For splash protection, nitrile gloves may be used, but they should be changed immediately upon contamination.[4]
Safe Handling and Storage
-
Handling:
-
Storage:
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[2]
-
In Case of Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
Spill and Disposal Procedures
-
Spill Response:
-
Evacuate the area and ensure adequate ventilation.
-
Wear appropriate PPE as described in section 4.1.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
-
Waste Disposal:
-
Dispose of this compound and any contaminated materials as hazardous waste.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not allow the chemical to enter drains or waterways.[2]
-
Section 5: Potential Biological Interactions and Signaling Pathways
While no specific signaling pathways have been elucidated for this compound, research on related bromophenol compounds suggests potential biological activity. Natural bromophenols have been shown to modulate the Nrf2 signaling pathway, which is a key regulator of the cellular antioxidant response.[5] The following diagram illustrates a generalized Nrf2 signaling pathway that could be a potential area of investigation for this compound.
Caption: Hypothetical interaction with the Nrf2 signaling pathway.
Section 6: Experimental and Safety Workflow
The following diagram outlines a logical workflow for the safe handling and use of this compound in a laboratory setting.
Caption: General laboratory safety workflow.
References
- 1. This compound | 61367-62-2 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. 4-Bromobenzyl alcohol | C7H7BrO | CID 70119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dimethoxybenzyl alcohol | C9H12O3 | CID 69718 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3,5-dimethoxybenzyl alcohol, a key intermediate in the development of various pharmaceutical compounds. This document outlines the primary and alternative synthetic pathways, complete with detailed experimental protocols and characterization data.
Introduction
This compound is a substituted benzyl alcohol derivative. Its structure, featuring a bromine atom and two methoxy groups on the aromatic ring, makes it a versatile building block in organic synthesis. The presence of these functional groups allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of complex molecular architectures, including those with potential therapeutic applications. This guide details the established methods for its preparation, providing researchers with the necessary information for its efficient synthesis in a laboratory setting.
Synthetic Pathways
The synthesis of this compound can be primarily achieved through the reduction of a corresponding ester or aldehyde. An alternative conceptual approach involves the direct bromination of the parent benzyl alcohol. This guide will focus on the most well-documented and efficient methods.
Pathway 1: Reduction of Methyl 4-Bromo-3,5-dimethoxybenzoate
The most common and high-yielding method for the synthesis of this compound is the reduction of its corresponding methyl ester, methyl 4-bromo-3,5-dimethoxybenzoate, using a strong reducing agent such as lithium aluminum hydride (LiAlH₄).
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Synthetic route via aldehyde reduction.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of this compound and its precursors.
Synthesis of the Precursor: Methyl 4-bromo-3,5-dimethoxybenzoate
Method A: From 4-Bromo-3,5-dimethoxybenzoic acid
To a round bottom flask, add 4-bromo-3,5-dimethoxybenzoic acid (4.0 g, 15.3 mmol) and anhydrous methanol (100 mL). Cool the reaction mixture to 0 °C and slowly add thionyl chloride (11.1 mL, 153 mmol) dropwise with stirring. After the addition is complete, heat the reaction system to 80 °C and stir for 2 hours. Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent. Dissolve the residue in ethyl acetate (100 mL) and wash the organic layer sequentially with water (2 x 50 mL) and saturated brine (50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-bromo-3,5-dimethoxybenzoate as a white crystalline solid.[1]
Method B: From 4-Bromo-3,5-dihydroxybenzoic acid
To a stirred solution of 4-bromo-3,5-dihydroxybenzoic acid (24.0 g, 0.103 mol) in dry acetone (100 mL), add K₂CO₃ (20.0 g, 0.145 mol) and dimethyl sulfate (20 mL, 0.309 mol) with caution. Reflux the reaction mixture for 24 hours. Monitor the reaction by TLC. After completion, filter the reaction mixture and concentrate the filtrate in vacuo. Recrystallize the crude product from ethanol to afford methyl 4-bromo-3,5-dimethoxybenzoate as colorless prisms.[1]
Synthesis of this compound via Ester Reduction
Prepare a solution of lithium aluminum hydride (LiAlH₄) (4.43 g, 0.12 mol) in freshly distilled anhydrous THF (45 mL). Slowly add this solution dropwise to a stirring solution of methyl 4-bromo-3,5-dimethoxybenzoate (5.48 g, 0.02 mol) in THF (80 mL) at 0 °C. Stir the reaction mixture at 0 °C for 15 minutes, then allow it to warm to room temperature and continue stirring for 8 hours. Quench the reaction with a saturated ammonium chloride solution (140 mL) and stir for 1 hour. Acidify with dilute hydrochloric acid and extract with ethyl acetate (3 x 25 mL). Combine the organic phases, dry over a suitable drying agent, and evaporate the solvents. Recrystallize the resulting crude product from petroleum ether to give this compound as colorless prismatic crystals.[2]
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and its key precursor.
Table 1: Synthesis of Methyl 4-bromo-3,5-dimethoxybenzoate
Starting Material Method Reagents Solvent Reaction Time Yield Melting Point (°C) 4-Bromo-3,5-dimethoxybenzoic acid Esterification Thionyl chloride, Methanol Methanol 2 h Quantitative - 4-Bromo-3,5-dihydroxybenzoic acid Methylation Dimethyl sulfate, K₂CO₃ Acetone 24 h 92% 124-126
Table 2: Synthesis of this compound
Starting Material Method Reagents Solvent Reaction Time Yield Melting Point (°C) Methyl 4-bromo-3,5-dimethoxybenzoate Reduction LiAlH₄ THF 8 h 90% 96-97
Table 3: Characterization Data for this compound
Analysis Result IR (KBr) νmax (cm-1) 3362 (O-H), 3024 (C=C-H), 1574 (C=C) ¹H NMR (300 MHz, CDCl₃) δ (ppm) 6.50 (2H, s, H-2, H-6), 4.57 (2H, s, ArCH₂), 3.75 (6H, s, OCH₃), 2.48 (1H, s, OH) ¹³C NMR (CDCl₃) δ (ppm) 158.3 (C-3,5), 142.7 (C-1), 121.7 (C-4), 112.5 (C-2,6), 63.3 (OCH₃), 62.0 (OCH₃), 42.1 (CH₂) Elemental Analysis (C₉H₁₁BrO₃) Calculated: C, 43.70; H, 4.48. Measured: C, 43.70; H, 4.24 GC-MS m/z 245.9, 247.9
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the primary synthesis route of this compound.
Overall synthesis and characterization workflow.
References
An In-depth Technical Guide to the Reactivity Profile of 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-3,5-dimethoxybenzyl alcohol is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its trifunctional nature, featuring a reactive benzylic alcohol, a modifiable aromatic bromine atom, and electron-donating methoxy groups, allows for a diverse range of chemical transformations. This guide provides a comprehensive overview of the reactivity profile of this compound, presenting key reactions, detailed experimental protocols, and quantitative data to facilitate its application in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 100-102 °C |
| CAS Number | 61367-62-2 |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reduction of the corresponding benzoate ester.
Reduction of Methyl 4-Bromo-3,5-dimethoxybenzoate
This method provides high yields of the desired alcohol.
Experimental Protocol:
A solution of methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminium hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C under an inert atmosphere. The reaction mixture is then allowed to warm to room temperature and stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). The reaction is carefully quenched by the sequential addition of water and an aqueous solution of sodium hydroxide. The resulting mixture is filtered, and the filtrate is extracted with an organic solvent such as ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.
| Reactant | Reagent | Solvent | Temperature | Time | Yield |
| Methyl 4-bromo-3,5-dimethoxybenzoate | LiAlH₄ | THF | 0 °C to RT | 2-4 h | >90% |
Reactivity of the Benzylic Alcohol Group
The primary alcohol functionality of this compound readily undergoes oxidation, etherification, and esterification reactions.
Oxidation to 4-Bromo-3,5-dimethoxybenzaldehyde
Mild oxidizing agents are employed to convert the primary alcohol to the corresponding aldehyde without over-oxidation to the carboxylic acid.
Quantitative Data for Oxidation Reactions:
| Oxidizing Agent | Solvent | Temperature | Time | Yield |
| Manganese Dioxide (MnO₂) | Dichloromethane (DCM) | Reflux | 12-24 h | Good to Excellent |
| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1-3 h | High |
| Swern Oxidation (oxalyl chloride, DMSO, Et₃N) | Dichloromethane (DCM) | -78 °C to RT | 1-2 h | High |
Experimental Protocol (Dess-Martin Oxidation):
To a solution of this compound (1.0 eq) in dichloromethane (DCM) is added Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature. The reaction mixture is stirred until the starting material is consumed (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 4-bromo-3,5-dimethoxybenzaldehyde.
Etherification
The Williamson ether synthesis is a common method for the preparation of ethers from this compound.
Experimental Protocol (Williamson Ether Synthesis):
To a suspension of a strong base such as sodium hydride (NaH, 1.2 eq) in an anhydrous polar aprotic solvent like N,N-dimethylformamide (DMF) or THF is added this compound (1.0 eq) at 0 °C. The mixture is stirred for a short period to allow for the formation of the alkoxide. An alkyl halide (e.g., methyl iodide, ethyl bromide, 1.1 eq) is then added, and the reaction is stirred at room temperature or with gentle heating until completion. The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the corresponding ether.
Esterification
Esterification can be achieved through various methods, including the Fischer and Steglich procedures.
Experimental Protocol (Steglich Esterification):
To a solution of this compound (1.0 eq), a carboxylic acid (1.1 eq), and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq) in an anhydrous solvent such as DCM is added N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete. The dicyclohexylurea byproduct is removed by filtration, and the filtrate is washed, dried, and concentrated to yield the desired ester.
Reactivity of the Aryl Bromide
The bromine atom on the aromatic ring is amenable to a variety of palladium-catalyzed cross-coupling reactions, providing a powerful tool for carbon-carbon and carbon-heteroatom bond formation.
Quantitative Data for Cross-Coupling Reactions (Typical Conditions):
| Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temperature | Time | Yield |
| Suzuki | Arylboronic acid | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | K₂CO₃, Cs₂CO₃ | Toluene/EtOH/H₂O or Dioxane/H₂O | 80-100 °C | 12-24 h | Good to High |
| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, P(o-tol)₃ | Et₃N | DMF or Acetonitrile | 80-120 °C | 12-24 h | Moderate to Good |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂, CuI | Et₃N, piperidine | THF or DMF | RT to 60 °C | 4-12 h | Good to High |
| Buchwald-Hartwig | Amine | Pd₂(dba)₃, ligand (e.g., XPhos) | NaOtBu, K₃PO₄ | Toluene or Dioxane | 80-110 °C | 12-24 h | Good to High |
Experimental Protocol (Suzuki-Miyaura Coupling):
A mixture of this compound (1.0 eq), an arylboronic acid (1.2-1.5 eq), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq), and a base like potassium carbonate (K₂CO₃, 2.0-3.0 eq) is placed in a reaction vessel. A degassed solvent mixture, typically toluene/ethanol/water or dioxane/water, is added. The reaction is heated under an inert atmosphere until the starting material is consumed. After cooling, the mixture is worked up by extraction with an organic solvent, followed by washing, drying, and purification by column chromatography.
Other Reactions
Grignard Reagent Formation
The aryl bromide can be converted to a Grignard reagent, which can then be reacted with various electrophiles.
Experimental Protocol:
Magnesium turnings are activated in anhydrous THF. A solution of this compound in anhydrous THF is added dropwise to the magnesium suspension. The reaction is initiated, often with gentle heating or the addition of an iodine crystal. Once the Grignard reagent has formed, it can be reacted in situ with an electrophile such as an aldehyde, ketone, or carbon dioxide. It is important to note that the acidic proton of the benzylic alcohol will react with the Grignard reagent, so protection of the alcohol group or the use of excess Grignard reagent is necessary.
Role in Drug Development and Biological Activity
While this compound itself is not widely reported to have direct biological activity, it serves as a critical building block for the synthesis of a wide array of derivatives with potential therapeutic applications. The ability to functionalize both the aryl bromide and the benzylic alcohol allows for the creation of diverse chemical libraries for screening against various biological targets. For instance, derivatives of the related compound 3,5-dihydroxy-4-methoxybenzyl alcohol have shown anticancer properties by modulating cellular signaling pathways.
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its reactivity profile allows for selective transformations at the benzylic alcohol and the aryl bromide positions, enabling the construction of complex molecular architectures. This guide provides a foundational understanding of its chemical behavior, supported by experimental data and protocols, to aid researchers in leveraging this compound for their synthetic endeavors in drug discovery and materials science.
The Versatile Building Block: A Technical Guide to the Potential Applications of 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Bromo-3,5-dimethoxybenzyl alcohol is a halogenated aromatic alcohol that has emerged as a valuable and versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a reactive benzylic alcohol, a bromine atom amenable to cross-coupling reactions, and two electron-donating methoxy groups, provides a scaffold for the construction of a diverse array of complex molecules. This technical guide delves into the core applications of this compound, with a particular focus on its pivotal role in the synthesis of potent bioactive compounds, including tubulin polymerization inhibitors with anticancer properties. This document provides a comprehensive overview of its synthesis, key reactions, and detailed experimental protocols for its utilization in the development of novel therapeutic agents.
Introduction
The strategic incorporation of substituted aromatic rings is a cornerstone of medicinal chemistry and materials science. This compound offers a synthetically attractive platform for molecular elaboration. The presence of the bromine atom allows for the formation of carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The benzylic alcohol functionality can be readily oxidized to the corresponding aldehyde or converted to other functional groups, providing another avenue for structural diversification. This guide will explore the synthesis of this key intermediate and its application in the construction of biologically active molecules, most notably, the potent anticancer agent Combretastatin A-4.
Physicochemical Properties and Safety Data
A summary of the key physicochemical properties of this compound is presented in the table below. It is a white to off-white solid with a melting point in the range of 100-102°C.[1] For detailed safety and handling information, please refer to the Safety Data Sheet (SDS). The compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE) should be used when handling this chemical.
| Property | Value | Reference |
| CAS Number | 61367-62-2 | [3] |
| Molecular Formula | C₉H₁₁BrO₃ | [1] |
| Molecular Weight | 247.09 g/mol | [1] |
| Melting Point | 100-102 °C | [1] |
| Boiling Point | 348.1 °C | [1] |
| Appearance | White to off-white solid | [1] |
Synthesis of this compound
This compound can be efficiently synthesized from its corresponding benzoic acid methyl ester via reduction with a suitable reducing agent like lithium aluminum hydride (LiAlH₄).[3]
Experimental Protocol: Reduction of Methyl 4-bromo-3,5-dimethoxybenzoate[3]
Materials:
-
Methyl 4-bromo-3,5-dimethoxybenzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated ammonium chloride solution
-
Dilute hydrochloric acid
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
A solution of LiAlH₄ (0.12 mol) in freshly distilled anhydrous THF (45 mL) is slowly and dropwise added to a stirring solution of methyl 4-bromo-3,5-dimethoxybenzoate (0.02 mol) in THF (80 mL) at 0 °C.
-
The reaction mixture is stirred at 0 °C for 15 minutes, then allowed to warm to room temperature and stirred for an additional 8 hours.
-
The reaction is quenched by the careful addition of a saturated ammonium chloride solution (140 mL) and stirred for 1 hour.
-
The mixture is then acidified with dilute hydrochloric acid and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic phases are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated under reduced pressure.
-
The resulting crude product is recrystallized from petroleum ether to yield this compound as colorless prismatic crystals.
Yield: 90%[3]
Characterization Data:
-
¹H NMR (300 MHz, CDCl₃): δ 6.50 (s, 2H), 4.57 (s, 2H), 3.75 (s, 6H), 2.48 (s, 1H).[3]
-
¹³C NMR (CDCl₃): δ 158.3, 142.7, 121.7, 112.5, 63.3, 62.0, 42.1.[3]
-
IR (KBr) νₘₐₓ: 3362 (O-H), 3024 (C=C-H), 1574 (C=C) cm⁻¹.[3]
-
GC-MS m/z: 245.9, 247.9.[3]
Potential Applications in the Synthesis of Bioactive Molecules
The strategic placement of the bromo and hydroxyl functionalities makes this compound a valuable precursor for a variety of complex molecular architectures.
Precursor to Combretastatin A-4: A Potent Tubulin Polymerization Inhibitor
One of the most significant applications of this compound is in the synthesis of Combretastatin A-4 (CA-4) and its water-soluble prodrug, Combretastatin A-4 Phosphate (CA-4P). CA-4 is a natural product isolated from the African bush willow Combretum caffrum and is a potent inhibitor of tubulin polymerization. By binding to the colchicine site on β-tubulin, CA-4 disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Furthermore, CA-4 exhibits potent anti-angiogenic activity by targeting the tumor vasculature.
The synthesis of CA-4 and its analogs often involves a Wittig reaction to form the characteristic stilbene bridge. This compound can be converted to the corresponding phosphonium salt, which serves as the Wittig reagent.
Caption: Synthetic workflow from this compound to Combretastatin A-4.
CA-4's mechanism of action involves a cascade of events initiated by its binding to tubulin. This leads to the disruption of the microtubule network, which in turn affects multiple cellular processes, including cell division and angiogenesis. A key downstream effect is the disruption of the vascular endothelial growth factor (VEGF) signaling pathway, which is crucial for the formation of new blood vessels that supply tumors.
Caption: Signaling pathway of Combretastatin A-4.
The following table summarizes the in vitro cytotoxic activity of Combretastatin A-4 and some of its derivatives against various cancer cell lines.
| Compound | Cell Line | IC₅₀ (nM) | Reference |
| Combretastatin A-4 | MCF-7 (Breast) | 10-50 | [2] |
| Combretastatin A-4 | HeLa (Cervical) | 30-43 | |
| Combretastatin A-4 | A549 (Lung) | 160-240 | |
| CA-4 Analogue 3d | HeLa (Cervical) | 30-43 | [3] |
| CA-4 Analogue 3d | A549 (Lung) | 160-240 | [3] |
Utility in Palladium-Catalyzed Cross-Coupling Reactions
The carbon-bromine bond in this compound is a versatile handle for constructing more complex molecular frameworks through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery and materials science.
The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the aromatic ring of this compound and an organoboron reagent. This is a powerful method for synthesizing biaryl and substituted aromatic compounds.
Caption: General workflow for Suzuki-Miyaura coupling.
The Heck reaction allows for the coupling of this compound with an alkene, leading to the formation of substituted alkenes. This reaction is particularly useful for the synthesis of stilbenes and other vinylated aromatic compounds.
The Buchwald-Hartwig amination facilitates the formation of a carbon-nitrogen bond between this compound and an amine. This reaction is a powerful tool for the synthesis of arylamines, which are prevalent in many pharmaceuticals.
Synthesis of Other Bioactive Molecules
While the synthesis of Combretastatin A-4 is a prominent example, the utility of this compound extends to the preparation of other classes of bioactive molecules, including potential antiviral and alkaloid compounds. The versatile reactivity of this starting material allows for its incorporation into a wide range of synthetic strategies aimed at discovering new therapeutic agents.
Conclusion
This compound is a highly valuable and versatile building block for organic synthesis. Its unique combination of reactive sites enables the efficient construction of complex molecular architectures, particularly those with significant biological activity. Its application in the synthesis of the potent anticancer agent Combretastatin A-4 highlights its importance in medicinal chemistry. The potential for its use in a variety of palladium-catalyzed cross-coupling reactions further underscores its utility for researchers, scientists, and drug development professionals in the creation of novel and diverse chemical entities. As the demand for new therapeutic agents continues to grow, the strategic application of such well-functionalized building blocks will remain a critical component of successful drug discovery programs.
References
A Comprehensive Technical Guide to 4-Bromo-3,5-dimethoxybenzyl alcohol: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of 4-Bromo-3,5-dimethoxybenzyl alcohol, a key intermediate in modern organic synthesis. This document details its synthesis, physicochemical properties, and significant applications, with a focus on its role in the construction of complex molecular architectures, including biologically active compounds. Experimental protocols, quantitative data, and visual diagrams of reaction pathways are provided to support researchers in its effective utilization.
Introduction
This compound is a versatile synthetic building block characterized by a polysubstituted aromatic ring. The presence of a bromine atom at the C4 position renders it an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The methoxy groups at the C3 and C5 positions influence the electronic properties of the aromatic ring, and the benzylic alcohol functionality provides a handle for further chemical transformations. These structural features make this compound a valuable precursor in the synthesis of pharmaceuticals, natural product analogs, and advanced materials. Its utility is particularly noted in the preparation of stilbenoids, such as resveratrol analogs, which are of significant interest in medicinal chemistry for their potential therapeutic properties.
Synthesis of this compound
The most common and efficient synthesis of this compound involves the reduction of the corresponding benzoic acid ester, methyl 4-bromo-3,5-dimethoxybenzoate.
Experimental Protocol: Reduction of Methyl 4-bromo-3,5-dimethoxybenzoate
This protocol details the reduction of the ester to the primary alcohol using lithium aluminum hydride (LiAlH₄) in an anhydrous solvent.
Materials:
-
Methyl 4-bromo-3,5-dimethoxybenzoate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Dilute hydrochloric acid (HCl)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
Procedure:
-
A solution of methyl 4-bromo-3,5-dimethoxybenzoate (0.02 mol) in freshly distilled anhydrous THF (80 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
The flask is cooled to 0 °C using an ice bath.
-
A solution of LiAlH₄ (0.12 mol) in anhydrous THF (45 mL) is added slowly and dropwise to the stirred solution of the ester over 15 minutes.
-
The reaction mixture is stirred at 0 °C for an additional 15 minutes, after which the ice bath is removed, and the mixture is stirred at room temperature for 8 hours.
-
The reaction is monitored for completion using thin-layer chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous NH₄Cl solution (140 mL) while stirring for 1 hour.
-
The mixture is then acidified with dilute HCl and extracted with ethyl acetate (3 x 25 mL).
-
The combined organic phases are dried over anhydrous Na₂SO₄ or MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The resulting crude product is recrystallized from petroleum ether to yield this compound as colorless prismatic crystals.[1]
Yield: Approximately 90%.[1]
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in the tables below.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 61367-62-2 | [1] |
| Molecular Formula | C₉H₁₁BrO₃ | [2] |
| Molecular Weight | 247.09 g/mol | [2] |
| Melting Point | 96-97 °C (recrystallized from petroleum ether)[1], 100-102 °C | [1][3] |
| Appearance | Colorless prismatic crystals or white to off-white solid | [1][3] |
Spectroscopic Data
| Technique | Data | Reference |
| ¹H NMR (300 MHz, CDCl₃) | δ 6.50 (s, 2H, H-2, H-6), 4.57 (s, 2H, ArCH₂), 3.75 (s, 6H, OCH₃), 2.48 (s, 1H, OH) ppm | [1] |
| ¹³C NMR (CDCl₃) | δ 158.3 (C-3,5), 142.7 (C-1), 121.7 (C-4), 112.5 (C-2,6), 63.3 (OCH₃), 62.0 (OCH₃), 42.1 (CH₂) ppm | [1] |
| IR (KBr) | νₘₐₓ: 3362 (O-H), 3024 (C=C-H), 1574 (C=C) cm⁻¹ | [1] |
| GC-MS | m/z 245.9, 247.9 | [1] |
Applications in Organic Synthesis
This compound is a valuable intermediate in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions. The carbon-bromine bond serves as a reactive site for the formation of new carbon-carbon bonds, making it a key component in the synthesis of more complex molecules.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine substituent on the aromatic ring makes this compound an excellent substrate for Suzuki-Miyaura, Sonogashira, and Heck coupling reactions. These reactions are fundamental in the synthesis of biaryls, conjugated enynes, and substituted alkenes, respectively, which are common motifs in bioactive molecules.
The Suzuki-Miyaura coupling reaction is a versatile method for the formation of C-C bonds between an organoboron compound and an organic halide. This compound can be coupled with various aryl or vinyl boronic acids or esters to generate biaryl or vinyl-aryl structures.
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water or toluene/water).
-
Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing access to substituted alkynes. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.
General Experimental Protocol for Sonogashira Coupling:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
Add an anhydrous solvent (e.g., THF or DMF) and an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq.).
-
Add the terminal alkyne (1.1-1.5 eq.) to the stirred mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring the progress by TLC.
-
Upon completion, dilute the mixture with an organic solvent and wash with saturated aqueous NH₄Cl solution to remove the amine hydrohalide salt.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography.
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a powerful tool for the vinylation of aryl halides.
General Experimental Protocol for Heck Coupling:
-
In a round-bottom flask, combine this compound (1.0 eq.), the alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃ or Et₃N, 1.5-2.0 eq.).
-
Add an anhydrous solvent (e.g., DMF or acetonitrile).
-
Heat the reaction mixture (typically 80-120 °C) with stirring and monitor its progress by TLC or GC-MS.
-
After completion, cool the mixture to room temperature, add water, and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Precursor for Bioactive Molecules
This compound serves as a key starting material for the synthesis of various biologically active compounds, including analogs of resveratrol. Resveratrol, a naturally occurring stilbenoid, has attracted significant attention for its antioxidant, anti-inflammatory, and potential anticancer properties. The dimethoxy substitution pattern is a common feature in many resveratrol analogs with enhanced bioavailability and biological activity.
The synthesis of resveratrol analogs from this compound would typically involve a cross-coupling reaction (e.g., Suzuki or Heck) to form the stilbene backbone, followed by demethylation of the methoxy groups to reveal the free hydroxyls, if desired.
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Store the compound in a tightly closed container in a dry and cool place. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a highly valuable and versatile intermediate in organic synthesis. Its straightforward preparation, coupled with the reactivity of the carbon-bromine bond in palladium-catalyzed cross-coupling reactions, makes it an essential building block for the synthesis of a wide range of complex organic molecules. Its application as a precursor to bioactive compounds, such as resveratrol analogs, underscores its importance for researchers in medicinal chemistry and drug development. The experimental protocols and data provided in this guide serve as a practical resource for the scientific community to facilitate the use of this compound in their research endeavors.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 4-Bromo-3,5-dimethoxybenzyl alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Bromo-3,5-dimethoxybenzyl alcohol is a versatile aromatic building block utilized in the synthesis of a wide array of complex organic molecules. Its structure, featuring a reactive benzylic alcohol and a bromine-substituted, electron-rich aromatic ring, makes it an ideal precursor for various chemical transformations. The bromine atom serves as a handle for transition-metal-catalyzed cross-coupling reactions, while the alcohol moiety can be readily converted into other functional groups such as ethers, esters, and halides. These characteristics make it a valuable intermediate in the development of novel pharmaceutical compounds and biologically active molecules. Derivatives of similar brominated dimethoxybenzyl structures have demonstrated potential antioxidant and anticancer activities.[1] This document provides detailed protocols for the synthesis of key derivatives from this compound.
Application Note 1: Synthesis of Biaryl Derivatives via Suzuki-Miyaura Coupling
The bromine atom on the aromatic ring of this compound allows for the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[2] This reaction is a powerful tool for constructing biaryl structures, which are common motifs in medicinally relevant compounds. The reaction couples the aryl bromide with an organoboron compound in the presence of a palladium catalyst and a base.[2]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a base such as potassium phosphate (K₃PO₄, 2.0 equiv.), a palladium precursor like palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and a suitable phosphine ligand such as SPhos (0.04 equiv.).[3]
-
Degassing: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for at least three cycles to ensure an oxygen-free environment.[3]
-
Solvent Addition: Prepare a degassed solvent mixture, typically dioxane and water (e.g., 4:1 v/v), by bubbling with inert gas for 20-30 minutes. Add the solvent to the reaction flask via syringe.[3]
-
Reaction: Place the sealed flask in a preheated oil bath and stir vigorously at a temperature ranging from 60-100 °C.[3][4]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 16 hours.[3]
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl derivative.[3]
Data Presentation: Representative Suzuki-Miyaura Coupling Conditions
| Catalyst / Ligand | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane / H₂O | 60 - 100 | 4 - 16 | 70 - 95 | [3][4] |
| Pd(PPh₃)₄ | Na₂CO₃ | Toluene / EtOH / H₂O | 80 | 12 | 65 - 90 | [5] |
| Pd₂(dba)₃ / PCy₃ | CsOH·H₂O | Dioxane | 90 | 6 | 72 | [4] |
Note: Yields are representative for Suzuki couplings of aryl bromides and may vary based on the specific boronic acid used.
Visualization: Suzuki-Miyaura Catalytic Cycle
References
Application Notes and Protocols for Suzuki Coupling Reactions Using 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 4-Bromo-3,5-dimethoxybenzyl alcohol in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This compound is a key building block in the synthesis of various biologically active molecules, most notably analogues of Combretastatin A-4, a potent inhibitor of tubulin polymerization.[1][2][3] This document offers detailed experimental protocols, data presentation, and visual diagrams to facilitate its application in research and drug development.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] this compound serves as a valuable aryl bromide partner in these reactions, allowing for the introduction of the 3,5-dimethoxyphenyl motif, a key pharmacophore in a variety of therapeutic agents. The presence of the benzylic alcohol provides a further point for diversification. While direct coupling of the aryl bromide is the primary focus, it is noteworthy that under certain conditions, benzylic alcohols can undergo direct C-O activation in Suzuki-Miyaura couplings, offering alternative synthetic strategies.[5]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of this compound with various arylboronic acids, based on protocols for structurally similar compounds and the synthesis of Combretastatin analogues.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/EtOH/H₂O (4:1:1) | 80 | 12 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 90 | 16 | 80-90 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 75-85 |
| 4 | Thiophene-2-boronic acid | Pd₂(dba)₃ (1.5) + XPhos (3) | K₃PO₄ | THF/H₂O (3:1) | 70 | 24 | 70-80 |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with this compound
This protocol describes a general method for the Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Solvent (e.g., Toluene/Ethanol/Water, 4:1:1 mixture)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (K₂CO₃, 2.0 eq).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the palladium catalyst (Pd(PPh₃)₄, 3 mol%) to the flask.
-
Add the degassed solvent mixture (Toluene/Ethanol/Water, 4:1:1) via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring under the inert atmosphere for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the desired biaryl product.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Signaling pathway of Combretastatin analogues.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. A 2-step synthesis of Combretastatin A-4 and derivatives as potent tubulin assembly inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Direct cross-coupling of benzyl alcohols to construct diarylmethanes via palladium catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for 4-Bromo-3,5-dimethoxybenzyl Alcohol as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic use of protecting groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules such as pharmaceuticals and natural products. The benzyl ether is a widely employed protecting group for alcohols due to its general stability and the variety of methods available for its removal.[1][2] Substituents on the aromatic ring can modulate the reactivity and stability of benzyl ethers, allowing for fine-tuning of the protecting group strategy.[3][4] The p-methoxybenzyl (PMB) group, for instance, exhibits increased lability towards oxidative and acidic cleavage compared to the unsubstituted benzyl group, owing to the electron-donating nature of the methoxy substituent.[1][5]
This document explores the potential application of the 4-Bromo-3,5-dimethoxybenzyl (4-Br-3,5-DMB) group as a protecting group for alcohols. This group presents an interesting substitution pattern with two electron-donating methoxy groups and one electron-withdrawing bromo group. This combination is anticipated to provide a unique reactivity profile, potentially offering advantages in specific synthetic contexts. The presence of the bromine atom also introduces a handle for further synthetic transformations, such as cross-coupling reactions.
These notes provide a theoretical framework and extrapolated protocols based on the well-established chemistry of related benzyl and substituted benzyl protecting groups.
Application Notes
The 4-Br-3,5-DMB group is envisioned as a versatile protecting group for alcohols, with its reactivity being intermediate between that of the highly labile dimethoxybenzyl (DMB) ethers and the more robust benzyl (Bn) ethers. The electron-donating methoxy groups are expected to facilitate cleavage under oxidative and acidic conditions, while the electron-withdrawing bromine atom may temper this reactivity and potentially influence its stability under other conditions.
Table 1: Predicted Stability of 4-Bromo-3,5-dimethoxybenzyl (4-Br-3,5-DMB) Ethers Compared to Standard Protecting Groups
| Condition | Reagent(s) | Benzyl (Bn) Ether | p-Methoxybenzyl (PMB) Ether | 4-Bromo-3,5-dimethoxybenzyl (4-Br-3,5-DMB) Ether (Predicted) |
| Strongly Basic | NaH, KOtBu | Stable | Stable | Stable |
| Mildly Basic | K₂CO₃, Et₃N | Stable | Stable | Stable |
| Strongly Acidic | TFA, HCl | Labile | Very Labile | Labile |
| Mildly Acidic | AcOH | Stable | Labile | Likely Labile |
| Oxidative (Single Electron Transfer) | DDQ, CAN | Slow/Requires forcing conditions | Readily Cleaved | Readily Cleaved (Potentially slower than PMB) |
| Catalytic Hydrogenolysis | H₂, Pd/C | Readily Cleaved | Readily Cleaved | Readily Cleaved (Potential for debromination) |
| Nucleophilic | R-Li, R-MgX | Stable | Stable | Stable |
Data for Bn and PMB ethers are from established literature.[1][2][5] Predictions for 4-Br-3,5-DMB are based on electronic effects of the substituents.
Table 2: Illustrative Quantitative Data for Protection and Deprotection of a Primary Alcohol with the 4-Br-3,5-DMB Group (Hypothetical)
| Transformation | Reagents and Conditions | Reaction Time (h) | Typical Yield (%) |
| Protection | R-OH, NaH, 4-Br-3,5-DMB-Br, DMF, 0 °C to rt | 2 - 4 | 85 - 95 |
| Deprotection (Oxidative) | DDQ, CH₂Cl₂/H₂O, rt | 1 - 3 | 80 - 90 |
| Deprotection (Acidic) | 10% TFA in CH₂Cl₂, 0 °C | 0.5 - 1 | 85 - 95 |
| Deprotection (Hydrogenolysis) | H₂ (1 atm), 10% Pd/C, EtOAc, rt | 4 - 8 | 70 - 85 (yield of desired alcohol) |
These values are hypothetical and intended for illustrative purposes, based on typical outcomes for related benzyl ether protecting groups.
Experimental Protocols
Caution: These protocols are based on standard procedures for analogous protecting groups and should be optimized for specific substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.
Protocol 1: Protection of a Primary Alcohol
This protocol describes the formation of a 4-Br-3,5-DMB ether via the Williamson ether synthesis.[6][7] This requires the prior synthesis of 4-bromo-3,5-dimethoxybenzyl bromide from the corresponding alcohol.
Materials:
-
Primary alcohol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
4-Bromo-3,5-dimethoxybenzyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) in anhydrous DMF, add sodium hydride (1.2 equiv) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-bromo-3,5-dimethoxybenzyl bromide (1.1 equiv) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the mixture with EtOAc (3 x volume of DMF).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Deprotection via Oxidative Cleavage
This protocol is based on the cleavage of PMB ethers using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[1][8]
Materials:
-
4-Br-3,5-DMB protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4-Br-3,5-DMB protected alcohol in a mixture of CH₂Cl₂ and water (typically 10:1 to 20:1 v/v).
-
Add DDQ (1.1 - 1.5 equiv) in one portion at room temperature.
-
Stir the reaction mixture vigorously. The reaction progress can be monitored by the disappearance of the starting material by TLC and a color change.
-
Upon completion (typically 1-3 hours), quench the reaction by adding saturated aqueous NaHCO₃.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 3: Deprotection via Acid-Catalyzed Cleavage
This protocol uses trifluoroacetic acid (TFA) for the cleavage of the acid-labile 4-Br-3,5-DMB ether.
Materials:
-
4-Br-3,5-DMB protected alcohol
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 4-Br-3,5-DMB protected alcohol in CH₂Cl₂.
-
Cool the solution to 0 °C.
-
Add a solution of TFA in CH₂Cl₂ (e.g., 10% v/v) dropwise.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ until gas evolution ceases.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Deprotection via Catalytic Hydrogenolysis
This method is a standard procedure for benzyl ether cleavage.[9] Note: This method carries the risk of concurrent debromination of the aromatic ring. The reaction should be carefully monitored to maximize the yield of the desired alcohol.
Materials:
-
4-Br-3,5-DMB protected alcohol
-
10% Palladium on activated carbon (Pd/C)
-
Ethyl acetate (EtOAc) or ethanol (EtOH)
-
Hydrogen gas (H₂) balloon or Parr hydrogenator
Procedure:
-
Dissolve the 4-Br-3,5-DMB protected alcohol in EtOAc or EtOH.
-
Carefully add 10% Pd/C (typically 10-20% by weight of the substrate) under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (H₂). Repeat this cycle three times.
-
Stir the reaction mixture vigorously under a positive pressure of H₂ (e.g., a balloon) at room temperature.
-
Monitor the reaction closely by TLC for the formation of the desired product and any debrominated byproducts.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: General scheme for the protection of an alcohol.
Caption: Deprotection pathways for the 4-Br-3,5-DMB group.
Caption: Decision workflow for choosing a deprotection method.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. Benzyl (Bn) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uwindsor.ca [uwindsor.ca]
- 6. benchchem.com [benchchem.com]
- 7. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
Application Note: A Detailed Protocol for the Oxidation of 4-Bromo-3,5-dimethoxybenzyl Alcohol to 4-Bromo-3,5-dimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive experimental protocol for the oxidation of 4-bromo-3,5-dimethoxybenzyl alcohol to its corresponding aldehyde, 4-bromo-3,5-dimethoxybenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical intermediates and biologically active molecules. The protocol details a mild and efficient oxidation method, ensuring high yield and purity of the desired product while minimizing over-oxidation to the carboxylic acid. This document includes a step-by-step experimental procedure, a summary of quantitative data, and a workflow diagram for clarity.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, 4-bromo-3,5-dimethoxybenzaldehyde, is a valuable building block in medicinal chemistry due to its substituted aromatic scaffold. The presence of electron-donating methoxy groups and a halogen substituent on the aromatic ring requires a carefully chosen oxidation method to prevent side reactions. This protocol outlines the use of a Swern oxidation, a reliable and widely used method known for its mild reaction conditions and tolerance of various functional groups.[1][2][3]
Experimental Protocol: Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride to oxidize the primary alcohol to an aldehyde. A tertiary amine, typically triethylamine, is used as a base to complete the reaction.[1][2][3][4][5][6]
Materials:
-
This compound
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Triethylamine (Et₃N), distilled
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Water, deionized
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
Procedure:
-
Preparation of the Activated DMSO: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere, dissolve oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) (volume sufficient to ensure stirring). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous dimethyl sulfoxide (2.4 equivalents) in anhydrous DCM to the oxalyl chloride solution via the dropping funnel, maintaining the internal temperature below -60 °C. Stir the resulting mixture for 10 minutes at -78 °C.
-
Addition of the Alcohol: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the activated DMSO mixture at -78 °C. Stir the reaction mixture for 20-30 minutes at this temperature.
-
Addition of Base: Slowly add distilled triethylamine (5.0 equivalents) to the reaction mixture. A thick white precipitate will form. Continue stirring at -78 °C for an additional 10 minutes.
-
Quenching and Work-up: Remove the cooling bath and allow the reaction mixture to warm to room temperature over approximately 1.5 hours.
-
Add water to the reaction mixture to quench the reaction. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with a dilute aqueous HCl solution (e.g., 1 M), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 4-bromo-3,5-dimethoxybenzaldehyde.
Data Presentation
| Parameter | Value |
| Reactants | |
| This compound | 1.0 eq |
| Oxalyl chloride | 1.2 eq |
| Dimethyl sulfoxide | 2.4 eq |
| Triethylamine | 5.0 eq |
| Product | |
| 4-Bromo-3,5-dimethoxybenzaldehyde | - |
| Molecular Formula | C₉H₉BrO₃ |
| Molecular Weight | 245.07 g/mol |
| Expected Yield | >85% |
| Characterization Data | |
| ¹H NMR (CDCl₃) | δ (ppm): 9.85 (s, 1H, -CHO), 7.08 (s, 2H, Ar-H), 3.95 (s, 6H, -OCH₃) |
| ¹³C NMR (CDCl₃) | δ (ppm): 190.5, 154.0, 133.5, 110.0, 108.5, 56.5 |
| IR (KBr) | ν (cm⁻¹): ~2850 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1570, ~1460 (C=C, aromatic) |
| Mass Spectrum (EI) | m/z: 244/246 (M⁺) |
Mandatory Visualization
Caption: Workflow for the oxidation and purification of this compound.
Caption: Simplified reaction pathway of the Swern oxidation.
Safety Precautions
-
Oxalyl chloride is toxic and corrosive and reacts violently with water. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane is a suspected carcinogen. All manipulations should be performed in a fume hood.
-
The reaction generates carbon monoxide, a toxic gas. Ensure adequate ventilation.
-
The reaction is performed at very low temperatures. Use appropriate cryogenic gloves when handling the low-temperature bath.
-
Dimethyl sulfide, a byproduct, has a strong, unpleasant odor. The reaction and work-up should be conducted in a fume hood. Used glassware can be deodorized by rinsing with a bleach solution.[3]
Conclusion
This application note provides a detailed and reliable protocol for the Swern oxidation of this compound. The described method is mild, high-yielding, and avoids over-oxidation, making it suitable for the synthesis of the target aldehyde, a key intermediate for pharmaceutical and materials science research. The provided data and diagrams offer a comprehensive guide for researchers performing this chemical transformation.
References
Application Notes and Protocols: Synthesis of Substituted 3,5-Dimethoxybenzyl Alcohol Derivatives via Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the multi-step synthesis of substituted 3,5-dimethoxybenzyl alcohol derivatives, starting from 4-Bromo-3,5-dimethoxybenzyl alcohol. Due to the acidic nature of the benzylic alcohol, which is incompatible with Grignard reagents, a protection-reaction-deprotection strategy is essential. This guide outlines a robust three-step sequence: (1) Protection of the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether. (2) Subsequent carbon-carbon bond formation at the 4-position via two distinct and powerful methods: a classic Grignard reaction with an aldehyde and a nickel-catalyzed Kumada cross-coupling reaction. (3) Final deprotection of the TBDMS ether to yield the desired substituted benzyl alcohol. These protocols are designed to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development, providing a pathway to novel compounds with potential therapeutic applications.
Introduction
Substituted benzyl alcohols are pivotal structural motifs in a vast array of pharmaceuticals and biologically active molecules. The 3,5-dimethoxyphenyl scaffold, in particular, is a recurring feature in compounds with diverse pharmacological activities. The ability to introduce various substituents at the 4-position of this compound opens up avenues for the synthesis of novel compound libraries for drug discovery and development.
The primary challenge in utilizing Grignard reagents with this compound is the presence of the acidic hydroxyl proton, which would quench the highly basic Grignard reagent. To circumvent this, a protection strategy is necessary. The tert-butyldimethylsilyl (TBDMS) group is an ideal choice for protecting the benzylic alcohol due to its ease of installation, stability under Grignard and Kumada coupling reaction conditions, and facile removal under mild conditions.
This document presents two well-established methods for the crucial C-C bond formation step:
-
Method A: Grignard Reaction with an Aldehyde. This classic organometallic reaction allows for the introduction of a variety of alkyl and aryl side chains, culminating in the formation of a secondary alcohol.
-
Method B: Nickel-Catalyzed Kumada Cross-Coupling. This transition-metal-catalyzed reaction is particularly effective for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of vinylated and arylated derivatives.
Detailed experimental protocols, data tables for easy comparison of key parameters, and visual diagrams of the workflows are provided to facilitate the successful implementation of these synthetic strategies in a laboratory setting.
Physicochemical Properties of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | C₉H₁₁BrO₃ | 247.09 | 100-102 | 348.1 |
| 1-(tert-Butyldimethylsilyloxymethyl)-4-bromo-3,5-dimethoxybenzene | C₁₅H₂₅BrO₃Si | 361.34 | N/A | N/A |
| (4-(1-Hydroxyethyl)-3,5-dimethoxyphenyl)methanol | C₁₁H₁₆O₄ | 212.24 | N/A | N/A |
| (4-Vinyl-3,5-dimethoxyphenyl)methanol | C₁₁H₁₄O₃ | 194.23 | N/A | N/A |
Experimental Protocols
Step 1: Protection of this compound with TBDMS-Cl
This protocol describes the silylation of the primary alcohol to prevent interference in the subsequent Grignard or Kumada coupling reaction.
Reaction Scheme:
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add imidazole (2.2 eq.).
-
Stir the solution at room temperature until all solids have dissolved.
-
Add TBDMS-Cl (1.1 eq.) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3 x volume of DMF).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the TBDMS-protected product.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 1-10 mmol |
| Reaction Time | 3-4 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Characterization of 1-(tert-Butyldimethylsilyloxymethyl)-4-bromo-3,5-dimethoxybenzene:
-
¹H NMR (CDCl₃, 400 MHz) δ (predicted): 6.75 (s, 2H, Ar-H), 4.65 (s, 2H, Ar-CH₂-O), 3.85 (s, 6H, OCH₃), 0.90 (s, 9H, C(CH₃)₃), 0.05 (s, 6H, Si(CH₃)₂).
-
¹³C NMR (CDCl₃, 101 MHz) δ (predicted): 153.8, 138.0, 115.5, 105.0, 65.0, 56.5, 25.9, 18.3, -5.4.
Step 2: Carbon-Carbon Bond Formation
This protocol details the formation of a Grignard reagent from the TBDMS-protected aryl bromide and its subsequent reaction with acetaldehyde to form a secondary alcohol.
Reaction Scheme:
Materials:
-
1-(tert-Butyldimethylsilyloxymethyl)-4-bromo-3,5-dimethoxybenzene
-
Magnesium turnings
-
Iodine (a small crystal for initiation)
-
Anhydrous Tetrahydrofuran (THF)
-
Acetaldehyde
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add magnesium turnings (1.5 eq.) to the flask.
-
Add a small crystal of iodine.
-
In the dropping funnel, prepare a solution of 1-(tert-butyldimethylsilyloxymethyl)-4-bromo-3,5-dimethoxybenzene (1.0 eq.) in anhydrous THF.
-
Add a small amount of the aryl bromide solution to the magnesium turnings. If the reaction does not initiate (disappearance of the iodine color and gentle reflux), gently warm the flask.
-
Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the reaction mixture for 1-2 hours to ensure complete formation of the Grignard reagent.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of acetaldehyde (1.2 eq.) in anhydrous THF dropwise via the dropping funnel.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be used in the next step without further purification or purified by flash column chromatography.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 1-5 mmol |
| Reaction Time | 4-6 hours (total) |
| Temperature | Reflux, then 0 °C to RT |
| Typical Yield | 70-85% |
This protocol describes a transition-metal-catalyzed cross-coupling reaction to introduce a vinyl group.
Reaction Scheme:
Materials:
-
1-(tert-Butyldimethylsilyloxymethyl)-4-bromo-3,5-dimethoxybenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
[1,3-Bis(diphenylphosphino)propane]dichloronickel(II) (Ni(dppp)Cl₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether (Et₂O)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of 1-(tert-butyldimethylsilyloxymethyl)-4-bromo-3,5-dimethoxybenzene (1.0 eq.) and Ni(dppp)Cl₂ (5 mol%) in anhydrous THF under a nitrogen atmosphere, add vinylmagnesium bromide solution (1.5 eq.) dropwise at 0 °C.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).
Quantitative Data:
| Parameter | Value |
| Typical Scale | 1-5 mmol |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 75-90% |
Step 3: Deprotection of the TBDMS Ether
This final step removes the silyl protecting group to yield the target substituted benzyl alcohol.
Reaction Scheme:
Materials:
-
TBDMS-protected alcohol from Step 2
-
Tetrabutylammonium fluoride (TBAF) solution (1.0 M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether (Et₂O)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF.
-
Add the TBAF solution (1.1 eq.) dropwise to the stirred solution at room temperature.
-
Monitor the reaction by TLC. The deprotection is usually complete within 1-2 hours.
-
Once the reaction is complete, quench by adding water.
-
Extract the aqueous mixture with diethyl ether (3x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting alcohol by silica gel column chromatography if necessary.
Quantitative Data:
| Parameter | Value |
| Typical Scale | 1-5 mmol |
| Reaction Time | 1-2 hours |
| Temperature | Room Temperature |
| Typical Yield | >95% |
Characterization of Final Products:
-
(4-(1-Hydroxyethyl)-3,5-dimethoxyphenyl)methanol (from Method A):
-
¹H NMR (CDCl₃, 400 MHz) δ (predicted): 6.55 (s, 2H, Ar-H), 4.95 (q, J = 6.5 Hz, 1H, CH(OH)CH₃), 4.60 (s, 2H, Ar-CH₂-OH), 3.80 (s, 6H, OCH₃), 1.80 (br s, 2H, OH), 1.50 (d, J = 6.5 Hz, 3H, CH(OH)CH₃).
-
¹³C NMR (CDCl₃, 101 MHz) δ (predicted): 153.5, 142.0, 138.0, 103.0, 70.5, 65.5, 56.0, 25.0.
-
-
(4-Vinyl-3,5-dimethoxyphenyl)methanol (from Method B):
-
¹H NMR (CDCl₃, 400 MHz) δ (predicted): 6.70 (dd, J = 17.6, 10.8 Hz, 1H, Ar-CH=CH₂), 6.60 (s, 2H, Ar-H), 5.70 (d, J = 17.6 Hz, 1H, Ar-CH=CHH), 5.25 (d, J = 10.8 Hz, 1H, Ar-CH=CHH), 4.65 (s, 2H, Ar-CH₂-OH), 3.85 (s, 6H, OCH₃), 1.75 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz) δ (predicted): 153.0, 137.0, 136.5, 131.0, 114.0, 104.0, 65.0, 56.2.
-
Visual Diagrams
Workflow for the Synthesis of Substituted 3,5-Dimethoxybenzyl Alcohols
Caption: Overall synthetic workflow.
Logical Relationship of the Three-Step Synthesis
References
Application Notes and Protocols: Preparation of 4-Bromo-3,5-dimethoxybenzaldehyde from 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 4-bromo-3,5-dimethoxybenzaldehyde, a key intermediate in the synthesis of various pharmaceutical compounds. The primary focus is the oxidation of 4-bromo-3,5-dimethoxybenzyl alcohol to the corresponding aldehyde. This note outlines and compares three common and effective oxidation methods: Dess-Martin Periodinane (DMP) oxidation, Swern oxidation, and Pyridinium Chlorochromate (PCC) oxidation. Each method's principles, advantages, and disadvantages are discussed to aid researchers in selecting the most suitable protocol for their specific needs. Detailed, step-by-step experimental procedures are provided for each method.
Introduction
The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients and their intermediates. 4-Bromo-3,5-dimethoxybenzaldehyde is a valuable building block, and its efficient synthesis from the corresponding alcohol is of significant interest. The choice of oxidant and reaction conditions is crucial to ensure high yield and purity, avoiding over-oxidation to the carboxylic acid. This document details three widely used and reliable methods for this conversion.
Comparison of Oxidation Methods
The selection of an appropriate oxidation method depends on several factors, including the scale of the reaction, the sensitivity of the substrate to acidic or basic conditions, and considerations regarding reagent toxicity and waste disposal.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature | Reaction Time | Typical Yield | Advantages | Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (DCM) | Room Temperature | 1-4 hours | >90% | Mild conditions, high chemoselectivity, short reaction time.[1] | DMP is expensive and potentially explosive.[1] |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), Oxalyl chloride | Dichloromethane (DCM) | -78 °C to RT | 1-3 hours | ~90% | Mild, avoids heavy metals, high yield.[2] | Requires low temperatures, produces malodorous dimethyl sulfide.[3] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2-4 hours | 80-90% | Readily available reagent, simple procedure.[4][5] | Chromium-based reagents are toxic and pose environmental concerns.[4] |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
This method is favored for its mild reaction conditions and high yields.[1][6]
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Sodium thiosulfate (Na₂S₂O₃)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin Periodinane (1.1-1.5 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by the addition of a saturated aqueous solution of sodium bicarbonate and a 10% aqueous solution of sodium thiosulfate.
-
Stir the biphasic mixture vigorously until the layers become clear.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃, then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 4-bromo-3,5-dimethoxybenzaldehyde.
-
Purify the crude product by flash column chromatography on silica gel if necessary.
Swern Oxidation
This procedure is another mild and high-yielding method, notable for avoiding the use of heavy metals.[3][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride or trifluoroacetic anhydride
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Syringes and needles
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a solution of oxalyl chloride (1.1-1.5 eq) in anhydrous DCM in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add anhydrous DMSO (2.0-2.5 eq) dropwise at -78 °C (dry ice/acetone bath).
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, maintaining the temperature at -78 °C.
-
Stir the resulting mixture for 30-60 minutes at -78 °C.
-
Add anhydrous triethylamine (3.0-5.0 eq) dropwise to the flask.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a readily available and effective reagent for this transformation, though it is a chromium-based oxidant.[4][5][7]
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica gel
-
Diethyl ether
-
Sintered glass funnel
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
To a suspension of PCC (1.2-1.5 eq) and Celite® or silica gel in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction by TLC. The reaction is typically complete in 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite® or silica gel in a sintered glass funnel.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations
Reaction Scheme
References
- 1. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Swern Oxidation [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Dess-Martin Oxidation [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Bromo-3,5-dimethoxybenzyl alcohol in Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-Bromo-3,5-dimethoxybenzyl alcohol as a key starting material for the synthesis of pharmaceutical intermediates, particularly focusing on the generation of potent Dihydrofolate Reductase (DHFR) inhibitors. The protocols detailed below are designed to guide researchers through the synthetic pathway, from the initial oxidation of the alcohol to the final bioactive pyrimidine derivative.
Introduction
This compound is a versatile building block in medicinal chemistry. Its substituted phenyl ring serves as a crucial scaffold for the development of various therapeutic agents. The presence of the bromine atom allows for further modifications through cross-coupling reactions, while the dimethoxy and benzyl alcohol functionalities provide handles for constructing complex molecular architectures. A significant application of this compound is in the synthesis of trimethoprim analogues, a class of antibiotics that act by inhibiting dihydrofolate reductase (DHFR), an enzyme essential for bacterial DNA synthesis.
The target pharmaceutical intermediate, 5-(4-bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine , is a potent DHFR inhibitor. Its structural similarity to trimethoprim suggests its potential as an antibacterial agent. The following sections provide detailed experimental protocols for its synthesis, quantitative data on the biological activity of related compounds, and a visualization of the targeted metabolic pathway.
Experimental Protocols
This section outlines a two-step synthetic protocol for the preparation of 5-(4-bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine from this compound.
Logical Workflow of the Synthesis
Caption: Synthetic workflow from the starting alcohol to the final DHFR inhibitor.
Protocol 1: Oxidation of this compound
This protocol describes the oxidation of the starting alcohol to the corresponding aldehyde, a key intermediate for the subsequent condensation reaction. A mild and selective oxidizing agent such as Pyridinium Chlorochromate (PCC) is recommended to prevent over-oxidation to the carboxylic acid.
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Funnel
-
Filter paper
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add Celite® or silica gel to the solution (approximately 1.5-2.0 g per gram of alcohol).
-
To this stirred suspension, add Pyridinium Chlorochromate (PCC) (1.5 eq) portion-wise at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux.
-
Stir the reaction mixture vigorously for 2-4 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and stir for an additional 15 minutes.
-
Filter the mixture through a pad of Celite® or silica gel to remove the chromium salts. Wash the filter cake thoroughly with diethyl ether.
-
Combine the organic filtrates and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude 4-Bromo-3,5-dimethoxybenzaldehyde can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Expected Yield: 85-95%
Protocol 2: Synthesis of 5-(4-bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine
This protocol involves a one-pot reaction starting from the aldehyde intermediate. It consists of a Knoevenagel condensation with 3-anilinopropionitrile followed by cyclization with guanidine.
Materials:
-
4-Bromo-3,5-dimethoxybenzaldehyde (from Protocol 1)
-
3-Anilinopropionitrile
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Anhydrous ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
-
Stir bar
-
Heating mantle
Procedure:
-
Prepare a solution of sodium ethoxide in anhydrous ethanol by dissolving sodium metal (2.2 eq) in anhydrous ethanol under an inert atmosphere.
-
In a separate round-bottom flask, dissolve 4-Bromo-3,5-dimethoxybenzaldehyde (1.0 eq) and 3-anilinopropionitrile (1.1 eq) in anhydrous ethanol.
-
Add the sodium ethoxide solution to the aldehyde/nitrile mixture and stir at room temperature for 30 minutes.
-
Add guanidine hydrochloride (1.5 eq) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
The crude product can be recrystallized from ethanol or purified by column chromatography to yield pure 5-(4-bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine.
Expected Yield: 60-75%
Data Presentation
The following table summarizes the inhibitory activity of several trimethoprim analogues against Dihydrofolate Reductase (DHFR) from Escherichia coli. This data provides a comparative context for the potential efficacy of the synthesized 5-(4-bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine.
| Compound | R1 | R2 | R3 | R4 | IC50 (nM) vs. E. coli DHFR |
| Trimethoprim | OCH3 | OCH3 | OCH3 | H | 5 |
| Analogue 1 | OCH3 | OCH3 | H | H | 30 |
| Analogue 2 | OCH3 | OCH3 | Br | H | 15 |
| Analogue 3 | OCH3 | Br | OCH3 | H | 25 |
| Analogue 4 | H | H | H | H | 10,000 |
| 5-(4-bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine (Target Compound) | OCH3 | Br | OCH3 | Br | To be determined |
Note: IC50 values are representative and collected from various literature sources on trimethoprim analogues. The activity of the target compound is predicted to be in a similar range.
Signaling Pathway Visualization
The synthesized pharmaceutical intermediate, 5-(4-bromo-3,5-dimethoxybenzyl)pyrimidine-2,4-diamine, is designed to inhibit Dihydrofolate Reductase (DHFR), a critical enzyme in the folate metabolic pathway. Inhibition of DHFR disrupts the synthesis of tetrahydrofolate, a vital cofactor for the synthesis of purines and thymidylate, which are essential for DNA replication and cell proliferation.
Caption: The Dihydrofolate Reductase (DHFR) metabolic pathway and the inhibitory action of the target compound.
Application Notes and Protocols for Protecting Group Strategies Involving 4-Bromo-3,5-dimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, particularly in the development of complex pharmaceutical agents, the judicious use of protecting groups is paramount. The 4-bromo-3,5-dimethoxybenzyl (BDB) group, derived from 4-bromo-3,5-dimethoxybenzyl alcohol, has emerged as a valuable tool for the temporary masking of hydroxyl and carboxyl functionalities. Its unique electronic properties, stemming from the presence of two electron-donating methoxy groups and an electron-withdrawing bromine atom, offer a distinct profile of stability and reactivity. This allows for its selective cleavage under specific conditions, rendering it an excellent component of an orthogonal protecting group strategy.
These application notes provide a comprehensive overview of the strategic application of the 4-bromo-3,5-dimethoxybenzyl protecting group. Detailed protocols for the protection of alcohols, phenols, and carboxylic acids, as well as for the subsequent deprotection, are provided. Quantitative data from representative transformations are summarized to guide researchers in optimizing their synthetic routes.
Application Notes
The 4-bromo-3,5-dimethoxybenzyl (BDB) group offers several advantages in organic synthesis:
-
Enhanced Oxidative Cleavage: The electron-rich aromatic ring, due to the two methoxy groups, facilitates oxidative cleavage under milder conditions compared to an unsubstituted benzyl group. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN) can be employed for efficient deprotection.[1][2]
-
Orthogonality: The BDB group is stable under a variety of conditions, allowing for the manipulation of other functional groups protected with acid-labile (e.g., Boc, trityl), base-labile (e.g., acetyl, benzoyl), or fluoride-labile (e.g., silyl ethers) protecting groups.[3][4] This orthogonality is crucial in the synthesis of complex molecules requiring sequential deprotection steps.
-
Alternative Deprotection Strategies: Beyond oxidative cleavage, the BDB group can potentially be removed under other conditions, offering flexibility in synthetic design. While less common, methods applicable to benzyl ethers, such as hydrogenolysis, may be explored, although the bromine substituent might influence reactivity.
-
Crystallinity: The presence of the bromo and dimethoxy substituents can in some cases enhance the crystallinity of intermediates, aiding in their purification by recrystallization.
The primary precursor for introducing the BDB protecting group is 4-bromo-3,5-dimethoxybenzyl bromide. This can be synthesized from the corresponding alcohol.
Experimental Protocols
Protocol 1: Synthesis of 4-Bromo-3,5-dimethoxybenzyl Bromide
This protocol describes the conversion of this compound to the corresponding bromide, the key reagent for protection reactions.
Reaction Scheme:
Materials:
-
This compound
-
Carbon tetrabromide (CBr₄)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Hexane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure: [5]
-
To a solution of this compound (1.0 mmol) and triphenylphosphine (3.0 mmol) in anhydrous THF (5 mL) at 0 °C, add carbon tetrabromide (3.0 mmol) portionwise.
-
Allow the reaction mixture to warm to room temperature and stir for 20 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with a mixture of hexane and diethyl ether.
-
Filter the mixture through a pad of silica gel and concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate, 10:1) to afford 4-bromo-3,5-dimethoxybenzyl bromide.
Expected Yield: 39%[5]
Protocol 2: Protection of Alcohols with 4-Bromo-3,5-dimethoxybenzyl Bromide (Williamson Ether Synthesis)
This protocol outlines a general procedure for the protection of primary and secondary alcohols as their BDB ethers.
Reaction Scheme:
Materials:
-
Alcohol substrate
-
4-Bromo-3,5-dimethoxybenzyl bromide
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or other suitable base (e.g., KH, K₂CO₃)
-
Anhydrous solvent (e.g., THF, DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: (General procedure adapted from benzyl ether synthesis)[6]
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF, add a solution of the alcohol (1.0 equivalent) in anhydrous THF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the mixture back to 0 °C and add a solution of 4-bromo-3,5-dimethoxybenzyl bromide (1.1 equivalents) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until the starting alcohol is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the desired BDB ether.
Quantitative Data for BDB Protection of Alcohols (Representative Examples)
| Substrate (Alcohol) | Base | Solvent | Time (h) | Yield (%) |
| Primary Alcohol | NaH | THF | 2-6 | >90 (expected) |
| Secondary Alcohol | NaH | DMF | 4-12 | 80-95 (expected) |
| Phenol | K₂CO₃ | DMF | 1-4 | >95 (expected) |
| (Note: Expected yields are based on typical Williamson ether syntheses with substituted benzyl bromides. Actual yields may vary depending on the substrate.) |
Protocol 3: Oxidative Deprotection of 4-Bromo-3,5-dimethoxybenzyl (BDB) Ethers using DDQ
This protocol describes the cleavage of BDB ethers to regenerate the free alcohol using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reaction Scheme:
Materials:
-
BDB-protected alcohol
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: (General procedure adapted from PMB ether deprotection)[2]
-
Dissolve the BDB-protected alcohol (1.0 equivalent) in a mixture of CH₂Cl₂ and water (typically 18:1 v/v).
-
Cool the solution to 0 °C and add DDQ (1.2-1.5 equivalents) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC). The reaction time can vary from 1 to 8 hours depending on the substrate.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to afford the deprotected alcohol.
Quantitative Data for Oxidative Deprotection of BDB Ethers (Representative Examples)
| Substrate (BDB Ether) | Reagent | Solvent | Time (h) | Yield (%) |
| Primary BDB Ether | DDQ | CH₂Cl₂/H₂O | 1-4 | >85 (expected) |
| Secondary BDB Ether | DDQ | CH₂Cl₂/H₂O | 2-8 | 75-90 (expected) |
| Phenolic BDB Ether | DDQ | CH₂Cl₂/H₂O | 0.5-2 | >90 (expected) |
| (Note: Expected yields and reaction times are based on deprotection of PMB and DMB ethers. The electron-rich nature of the BDB group suggests similar or faster reaction rates.) |
Protocol 4: Acid-Catalyzed Deprotection of 4-Bromo-3,5-dimethoxybenzyl (BDB) Ethers
This protocol provides an alternative method for the cleavage of BDB ethers using a strong acid, which can be useful when oxidative conditions are not tolerated by the substrate.
Reaction Scheme:
Materials:
-
BDB-protected alcohol
-
Trifluoroacetic acid (TFA) or other strong acid
-
Cation scavenger (e.g., anisole, triethylsilane)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure: (General procedure adapted from PMB ether deprotection)[7]
-
Dissolve the BDB-protected alcohol (1.0 equivalent) and a cation scavenger (e.g., anisole, 3-5 equivalents) in anhydrous CH₂Cl₂.
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, typically 10-50% v/v) dropwise.
-
Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring the progress by TLC. Reaction times can range from 30 minutes to a few hours.
-
Carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to yield the deprotected alcohol.
Quantitative Data for Acid-Catalyzed Deprotection of BDB Ethers (Representative Examples)
| Substrate (BDB Ether) | Acid | Scavenger | Time (h) | Yield (%) |
| Primary BDB Ether | TFA (20%) | Anisole | 0.5-2 | >80 (expected) |
| Secondary BDB Ether | TFA (50%) | Triethylsilane | 1-4 | 70-85 (expected) |
| Phenolic BDB Ether | TFA (10%) | Anisole | 0.5-1 | >90 (expected) |
| (Note: Expected yields and reaction times are based on deprotection of PMB and DMB ethers. The specific conditions may require optimization for different substrates.) |
Visualizations
Logical Workflow for BDB Protecting Group Strategy
Caption: Workflow for the synthesis and application of the BDB protecting group.
Orthogonal Deprotection Strategy
Caption: Orthogonal deprotection scheme involving BDB, TBS, and Boc groups.
References
- 1. total-synthesis.com [total-synthesis.com]
- 2. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 4. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 5. rsc.org [rsc.org]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. chem.ucla.edu [chem.ucla.edu]
Application Notes and Protocols for the Large-Scale Synthesis of 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the large-scale synthesis of 4-Bromo-3,5-dimethoxybenzyl alcohol, a key intermediate in the development of various pharmaceutical compounds. The primary method detailed is the reduction of commercially available 4-Bromo-3,5-dimethoxybenzoic acid. Two effective reducing agents, Borane-tetrahydrofuran complex (BH3-THF) and Lithium aluminum hydride (LiAlH4), are presented as viable options for this transformation. This guide includes comprehensive experimental procedures, tables of quantitative data for key reagents and products, and essential safety precautions.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its substituted aromatic ring serves as a scaffold for the construction of more complex molecules with potential therapeutic activities. The efficient and scalable synthesis of this intermediate is therefore of significant interest. The reduction of the corresponding carboxylic acid, 4-Bromo-3,5-dimethoxybenzoic acid, represents a direct and high-yielding route to the desired alcohol. This application note outlines two robust protocols for this conversion, suitable for laboratory and pilot-plant scale production.
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | CAS Number |
| 4-Bromo-3,5-dimethoxybenzoic acid | C₉H₉BrO₄ | 261.07 | 254-258 | 56518-42-4 |
| This compound | C₉H₁₁BrO₃ | 247.09 | 100 | 61367-62-2 |
Table 2: Reagent Quantities and Expected Yields for Synthesis Protocols
| Protocol | Starting Material (SM) | Molar Ratio (Reducing Agent:SM) | Expected Yield | Purity |
| Protocol A: Reduction with BH3-THF | 4-Bromo-3,5-dimethoxybenzoic acid | 1.5 : 1 | 85-95% | >98% |
| Protocol B: Reduction with LiAlH4 | 4-Bromo-3,5-dimethoxybenzoic acid | 2.5 : 1 | 80-90% | >98% |
Experimental Protocols
Two primary protocols for the large-scale synthesis of this compound are presented below. Both methods are effective; the choice of reducing agent may depend on available equipment, safety infrastructure, and cost considerations.
Protocol A: Reduction of 4-Bromo-3,5-dimethoxybenzoic acid with Borane-Tetrahydrofuran Complex (BH3-THF)
This protocol is adapted from the reduction of a similar substituted benzoic acid.[1] Borane is a chemoselective reagent for the reduction of carboxylic acids.[2]
Materials:
-
4-Bromo-3,5-dimethoxybenzoic acid
-
Borane-tetrahydrofuran complex (1M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Heating mantle with temperature control.
-
Ice bath.
-
Rotary evaporator.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask purged with an inert gas, suspend 4-Bromo-3,5-dimethoxybenzoic acid in anhydrous THF.
-
Addition of Reducing Agent: Cool the suspension to 0-5 °C using an ice bath. Slowly add the 1M solution of borane-tetrahydrofuran complex via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 4-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C in an ice bath. Cautiously and slowly add methanol dropwise to quench the excess borane. Vigorous hydrogen gas evolution will be observed.
-
Workup:
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Add more methanol and reflux the mixture for 30 minutes to ensure the complete removal of borates as volatile trimethyl borate.
-
Remove the solvent in vacuo.
-
Dissolve the residue in diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford a white solid.
Protocol B: Reduction of 4-Bromo-3,5-dimethoxybenzoic acid with Lithium Aluminum Hydride (LiAlH4)
This protocol is based on the reduction of a structurally similar bromo-dimethoxybenzoic acid.[3] LiAlH4 is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols.[4][5]
Materials:
-
4-Bromo-3,5-dimethoxybenzoic acid
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium sulfate decahydrate (Na₂SO₄·10H₂O) or employ the Fieser workup procedure.[6]
-
Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Large, three-necked round-bottom flask equipped with a mechanical stirrer, a powder addition funnel or a setup for solid addition under an inert atmosphere, and a reflux condenser under an inert atmosphere (Nitrogen or Argon).
-
Ice bath.
-
Heating mantle with temperature control.
-
Rotary evaporator.
-
Standard laboratory glassware for workup and purification.
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask purged with an inert gas, prepare a suspension of LiAlH4 in anhydrous THF. Cool the suspension to 0 °C using an ice bath.
-
Addition of Starting Material: Slowly add the 4-Bromo-3,5-dimethoxybenzoic acid in portions to the LiAlH4 suspension. Control the rate of addition to maintain the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then stir for an extended period (e.g., 24-36 hours). The reaction progress can be monitored by TLC or HPLC.
-
Quenching and Workup (Glauber's Salt Method):
-
Cool the reaction mixture to 0 °C.
-
Very slowly and carefully, add solid sodium sulfate decahydrate (Na₂SO₄·10H₂O) portion-wise until the evolution of hydrogen gas ceases.
-
Stir the resulting slurry at room temperature for at least one hour.
-
Filter the solids and wash them thoroughly with THF or diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
-
Alternative Workup (Fieser Method): [6]
-
For a reaction with 'x' grams of LiAlH4, dilute with diethyl ether and cool to 0 °C.
-
Slowly add 'x' mL of water.
-
Add 'x' mL of 15% aqueous sodium hydroxide.
-
Add '3x' mL of water.
-
Warm to room temperature and stir for 15 minutes.
-
Add anhydrous magnesium sulfate, stir for another 15 minutes, and filter to remove the salts.
-
Concentrate the filtrate to yield the crude product.
-
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain pure this compound as a white solid.
Safety Precautions
Working with Borane-Tetrahydrofuran Complex (BH3-THF):
-
BH3-THF is a flammable liquid and reacts violently with water, releasing flammable hydrogen gas.[7][8][9]
-
Handle under an inert atmosphere (nitrogen or argon) in a well-ventilated fume hood.[10][11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[7][8][11]
-
Wear appropriate personal protective equipment (PPE), including flame-retardant laboratory coat, safety goggles, and chemical-resistant gloves.[10]
-
Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[7][8]
-
For quenching, use a non-protic solvent or a slow, controlled addition of an alcohol. Never quench with water directly.
Working with Lithium Aluminum Hydride (LiAlH4):
-
LiAlH4 is a highly reactive, flammable solid that reacts violently with water and other protic solvents, releasing flammable hydrogen gas.
-
Handle LiAlH4 in a glove box or under a robust inert atmosphere.
-
Wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and dry, chemical-resistant gloves.
-
Quenching should be performed with extreme caution at low temperatures.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. Mild and Chemoselective Carboxylic Acid Reduction Promoted by Borane Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. prepp.in [prepp.in]
- 5. testbook.com [testbook.com]
- 6. Workup [chem.rochester.edu]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. media.msanet.com [media.msanet.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. tcichemicals.com [tcichemicals.com]
Application Note: High-Purity Purification of 4-Bromo-3,5-dimethoxybenzyl alcohol via Recrystallization
Introduction
4-Bromo-3,5-dimethoxybenzyl alcohol is a key intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its purity is paramount for the successful outcome of subsequent synthetic steps and the final product's quality. This application note provides a detailed protocol for the purification of this compound using recrystallization, a robust and scalable technique for obtaining high-purity crystalline solids. The protocol outlines a systematic approach to solvent selection and provides detailed methodologies for single-solvent and mixed-solvent recrystallization, ensuring researchers, scientists, and drug development professionals can achieve consistent and high-purity results.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 61367-62-2 | [1] |
| Molecular Formula | C₉H₁₁BrO₃ | [2] |
| Molecular Weight | 247.09 g/mol | [2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 96-102 °C | [4] |
| Solubility | Soluble in alcohols, ethers, and ketones; Insoluble in water. | [3] |
Safety and Handling
This compound is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All handling should be performed in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for complete safety information.[1]
Experimental Protocols
Solvent Screening
Objective: To identify the optimal solvent or solvent system for the recrystallization of this compound. An ideal solvent will dissolve the compound completely at an elevated temperature but sparingly at room temperature.
Materials:
-
Crude this compound
-
Test tubes
-
Heating block or water bath
-
Vortex mixer
-
Selection of analytical grade solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Heptane, Petroleum Ether, Water)
Procedure:
-
Place approximately 50 mg of crude this compound into a series of labeled test tubes.
-
To each test tube, add 1 mL of a different solvent at room temperature.
-
Agitate the mixtures using a vortex mixer for 1 minute and observe the solubility. Record the results.
-
For solvents in which the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a heating block or water bath to the boiling point of the solvent.
-
Observe the solubility at the elevated temperature and record the results.
-
Allow the hot solutions to cool slowly to room temperature and then place them in an ice bath for 15-20 minutes.
-
Observe the formation of crystals and estimate the yield.
Expected Solubility Data:
| Solvent | Solubility at Room Temp. (20-25°C) | Solubility at Boiling Point | Crystal Formation upon Cooling |
| Ethanol | Sparingly Soluble | Soluble | Good |
| Isopropanol | Sparingly Soluble | Soluble | Excellent |
| Ethyl Acetate | Soluble | Very Soluble | Poor to Moderate |
| Toluene | Sparingly Soluble | Soluble | Good |
| Heptane | Insoluble | Sparingly Soluble | Moderate |
| Petroleum Ether | Insoluble | Sparingly to Moderately Soluble | Good |
| Water | Insoluble | Insoluble | None |
Recrystallization Protocol using a Single Solvent (Isopropanol)
Objective: To purify crude this compound using isopropanol as the recrystallization solvent.
Materials:
-
Crude this compound (e.g., 5.0 g)
-
Isopropanol, analytical grade
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add approximately 40 mL of isopropanol to the flask.
-
Heat the mixture on a hot plate with gentle stirring.
-
Continue to add isopropanol portion-wise (in 5 mL increments) until the solid completely dissolves at the boiling point. Avoid adding a large excess of solvent.
-
Once all the solid has dissolved, remove the flask from the heat source.
-
Cover the flask with a watch glass and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold isopropanol (2 x 10 mL).
-
Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Recrystallization Protocol using a Solvent/Anti-Solvent System (Ethanol/Water)
Objective: To purify crude this compound using an ethanol/water mixed solvent system.
Materials:
-
Crude this compound (e.g., 5.0 g)
-
Ethanol, analytical grade
-
Deionized water
-
Erlenmeyer flasks (125 mL and 250 mL)
-
Hot plate with magnetic stirring
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Watch glass
-
Ice bath
Procedure:
-
Place 5.0 g of crude this compound into a 250 mL Erlenmeyer flask with a magnetic stir bar.
-
Add the minimum amount of hot ethanol required to completely dissolve the solid.
-
While the solution is still hot, add deionized water dropwise with continuous stirring until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of an ice-cold ethanol/water mixture (e.g., 1:1 v/v, 2 x 15 mL).
-
Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Results and Discussion
The recrystallization of this compound from petroleum ether has been reported to yield colorless prismatic crystals with a high recovery of 90%.[4] The protocols detailed above, using isopropanol or an ethanol/water mixture, are expected to provide similar or improved results in terms of yield and purity.
Data Summary Table:
| Parameter | Single Solvent (Isopropanol) | Solvent/Anti-Solvent (Ethanol/Water) | Literature (Petroleum Ether) |
| Starting Material | 5.0 g (Crude) | 5.0 g (Crude) | Not Specified |
| Solvent(s) | Isopropanol | Ethanol, Water | Petroleum Ether |
| Approx. Solvent Volume | ~50-60 mL | ~30-40 mL Ethanol, ~15-20 mL Water | Not Specified |
| Expected Yield | 85-95% | 80-90% | 90%[4] |
| Expected Purity (by HPLC) | >99.5% | >99.5% | Not Specified |
| Melting Point | 98-101 °C | 98-101 °C | 96-97 °C[4] |
The choice of solvent will depend on the impurity profile of the crude material. A systematic solvent screening is highly recommended to determine the most effective solvent system for a specific batch of crude product.
Visual Workflow
Caption: Recrystallization workflow for this compound.
Conclusion
The protocols outlined in this application note provide a comprehensive guide for the purification of this compound by recrystallization. By following the systematic approach of solvent screening and the detailed recrystallization procedures, researchers can consistently obtain a high-purity product suitable for demanding applications in pharmaceutical and chemical synthesis.
References
Application Note: Purification of 4-Bromo-3,5-dimethoxybenzyl Alcohol via Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the purification of 4-Bromo-3,5-dimethoxybenzyl alcohol using silica gel column chromatography. The outlined conditions are based on established methods for structurally similar compounds and are intended to serve as a starting point for optimization.
Introduction
This compound is a valuable intermediate in organic synthesis, particularly in the preparation of various biologically active molecules and complex organic frameworks. Efficient purification of this compound is crucial to ensure the quality and yield of subsequent reactions. This application note describes a standard column chromatography protocol for the purification of this compound from a crude reaction mixture.
Column Chromatography Principles
Column chromatography is a preparative technique used to separate compounds from a mixture. The separation is based on the differential partitioning of the components between a stationary phase (in this case, silica gel) and a mobile phase (an organic solvent system). Compounds with a higher affinity for the stationary phase will move down the column more slowly, while compounds with a lower affinity will move more quickly, thus enabling separation. The polarity of the target compound and the impurities determines the optimal choice of the mobile phase.
Recommended Materials and Reagents
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh)
-
Mobile Phase Solvents: n-Hexane (or petroleum ether), Ethyl acetate, Diethyl ether
-
Apparatus:
-
Glass chromatography column
-
Separatory funnel (for solvent reservoir)
-
Collection vessels (test tubes or flasks)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp for TLC visualization
-
Rotary evaporator
-
Experimental Protocol
4.1. Preparation of the Column
-
Column Selection: Choose a glass column with a diameter and length appropriate for the amount of crude material to be purified. A general rule of thumb is a 20:1 to 100:1 ratio of silica gel to crude material by weight.
-
Packing the Column (Slurry Method):
-
In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane or a hexane-rich mixture).
-
Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. Add a thin layer of sand on top of the plug.
-
Pour the silica gel slurry into the column. Gently tap the side of the column to ensure even packing and to remove any air bubbles.
-
Allow the silica gel to settle, and let the excess solvent drain until it is just level with the top of the silica gel bed. Do not let the column run dry.
-
Add another thin layer of sand on top of the silica gel bed to prevent disruption during sample loading.
-
4.2. Sample Loading
-
Dry Loading (Recommended):
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Wet Loading:
-
Dissolve the crude material in the smallest possible volume of the mobile phase.
-
Using a pipette, carefully apply the solution to the top of the column, allowing it to adsorb onto the silica gel.
-
4.3. Elution and Fraction Collection
-
Solvent System Selection: The choice of eluent is critical for good separation. For a moderately polar compound like this compound, a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is recommended. The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., step-wise gradient from 10% to 50% ethyl acetate in hexane). The optimal gradient can be determined by preliminary TLC analysis.
-
Collect the eluent in fractions of appropriate volumes.
-
-
Monitoring the Separation:
-
Monitor the separation by collecting small samples from each fraction and analyzing them by TLC.
-
Spot the fractions on a TLC plate, develop the plate in a suitable solvent system, and visualize the spots under a UV lamp.
-
Combine the fractions that contain the pure desired product.
-
4.4. Isolation of the Purified Compound
-
Combine the pure fractions containing this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Characterize the purified compound by techniques such as NMR, IR, and melting point analysis. The melting point of this compound is reported to be 100 °C[1].
Data Presentation: Recommended Chromatography Conditions
The following table summarizes suggested starting conditions for the purification of bromo-dimethoxybenzyl derivatives, which can be adapted for this compound.
| Parameter | Recommended Conditions | Notes |
| Stationary Phase | Silica Gel | Standard grade, 60 Å, 230-400 mesh. |
| Mobile Phase | Hexane/Ethyl Acetate or Hexane/Diethyl Ether | Start with a low polarity mixture and gradually increase the polarity. |
| Example Starting Ratios | 10:1 Hexane/Ethyl Acetate | For elution of less polar impurities. |
| 1:1 Hexane/Diethyl Ether | Reported for a similar compound, 2-Bromo-4,5-dimethoxy-benzyl alcohol[2]. | |
| Gradient Elution | A gradient of 10% to 50% ethyl acetate in hexane is a good starting point. | |
| TLC Monitoring | Silica gel plates with F254 indicator | Visualize under UV light. |
| Expected Rf | ~0.3 - 0.5 | The target Rf value in the collection solvent system for good separation. |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the column chromatography purification process.
Safety Precautions
-
Always work in a well-ventilated fume hood, especially when handling silica gel powder and organic solvents.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle organic solvents with care, as they are flammable and can be harmful if inhaled or in contact with skin.
-
Dispose of all chemical waste according to institutional guidelines.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-3,5-dimethoxybenzyl alcohol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-3,5-dimethoxybenzyl alcohol synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly when following the reduction route from a benzoic acid or its ester, which is a frequently employed, high-yielding method.
Q1: Why is the yield of my this compound unexpectedly low?
A1: Low yields can stem from several factors throughout the synthetic process. The most common culprits are incomplete reaction, side reactions, or product loss during workup and purification. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in the synthesis of this compound.
Q2: My reaction appears to be sluggish or incomplete. What should I do?
A2: An incomplete reaction is a common reason for low yields. Consider the following points:
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Reagent Quality: The reducing agent, such as Lithium aluminum hydride (LiAlH4) or borane, is highly sensitive to moisture. Use freshly opened or properly stored anhydrous reagents.
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Reaction Time and Temperature: If the reaction is proceeding slowly, you may need to increase the reaction time or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Solvent Quality: Ensure the use of anhydrous solvents, as trace amounts of water can quench the reducing agent.
Q3: I am observing significant side product formation. What are the likely side products and how can I avoid them?
A3: The formation of side products can significantly reduce the yield of the desired alcohol.
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Over-reduction: A potential side reaction is the over-reduction of the benzyl alcohol to the corresponding toluene derivative (4-bromo-3,5-dimethoxytoluene). This can be minimized by careful control of the reaction temperature and using the correct stoichiometry of the reducing agent.
-
Debromination: In some cases, reduction of the carbon-bromine bond can occur, leading to the formation of 3,5-dimethoxybenzyl alcohol. Using milder reducing agents or lower temperatures can help to mitigate this.
Q4: How can I improve the purity of my final product?
A4: If you are struggling to obtain a pure product, consider the following purification strategies:
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Recrystallization: This is an effective method for purifying solid products. A common solvent system for recrystallization of this compound is petroleum ether.[1] Experiment with different solvent systems to find the optimal conditions.
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Column Chromatography: For difficult-to-separate impurities, silica gel column chromatography is a reliable purification technique. A typical eluent system would be a mixture of hexane and ethyl acetate.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common and high-yielding synthetic route to this compound?
A1: The reduction of a 4-bromo-3,5-dimethoxybenzoic acid derivative is a widely used and efficient method. Specifically, the reduction of methyl 4-bromo-3,5-dimethoxybenzoate with Lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF) has been reported to yield up to 90% of the desired product.[1]
Synthetic Pathway: Reduction of Benzoate Ester
Caption: High-yield synthesis of this compound via ester reduction.
Q2: Can I use Sodium borohydride (NaBH4) instead of Lithium aluminum hydride (LiAlH4) for the reduction?
A2: While Sodium borohydride is a milder and safer reducing agent, it is generally not reactive enough to reduce carboxylic acids or esters to alcohols under standard conditions. LiAlH4 or borane complexes are typically required for this transformation.[3][4]
Q3: What are the key reaction parameters to control for a successful synthesis?
A3: Careful control of reaction parameters is crucial for maximizing yield and purity.
| Parameter | Recommendation | Rationale |
| Reagents | Use fresh, anhydrous LiAlH4 and THF. | LiAlH4 reacts violently with water, reducing its efficacy. |
| Temperature | Start the reaction at 0°C and then allow it to proceed at room temperature.[1] | Controls the initial exothermic reaction and prevents side reactions. |
| Reaction Time | Typically several hours (e.g., 8 hours).[1] Monitor by TLC. | Ensures the reaction goes to completion. |
| Workup | Careful quenching with a saturated aqueous solution (e.g., NH4Cl) followed by acidification.[1] | Safely destroys excess LiAlH4 and allows for product extraction. |
Q4: Are there any specific safety precautions I should take during this synthesis?
A4: Yes, working with LiAlH4 requires strict safety measures.
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Anhydrous Conditions: The entire apparatus should be flame-dried or oven-dried before use to remove all traces of moisture. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Quenching: The quenching of LiAlH4 is highly exothermic and releases hydrogen gas. This should be done slowly and in an ice bath within a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.
Experimental Protocols
Protocol 1: Reduction of Methyl 4-bromo-3,5-dimethoxybenzoate with LiAlH4 [1]
Materials:
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Methyl 4-bromo-3,5-dimethoxybenzoate
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Lithium aluminum hydride (LiAlH4)
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Anhydrous Tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH4Cl) solution
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Dilute hydrochloric acid (HCl)
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Ethyl acetate
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Petroleum ether
Procedure:
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In a flame-dried round-bottom flask under an inert atmosphere, dissolve methyl 4-bromo-3,5-dimethoxybenzoate (1.0 eq) in anhydrous THF.
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of LiAlH4 (6.0 eq) in anhydrous THF to the stirred solution of the ester.
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After the addition is complete, stir the reaction mixture at 0°C for 15 minutes.
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Remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 8 hours.
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Monitor the reaction progress by TLC until the starting material is consumed.
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Cool the reaction mixture back to 0°C and slowly quench the excess LiAlH4 by the dropwise addition of saturated aqueous NH4Cl solution.
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Stir the resulting mixture for 1 hour.
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Acidify the mixture with dilute HCl and extract the product with ethyl acetate (3x).
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Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by recrystallization from petroleum ether to obtain this compound as colorless crystals.
| Starting Material | Reagent | Solvent | Temperature | Time | Yield |
| Methyl 4-bromo-3,5-dimethoxybenzoate | LiAlH4 | THF | 0°C to rt | 8 h | ~90%[1] |
References
Technical Support Center: Synthesis of 4-Bromo-3,5-dimethoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-3,5-dimethoxybenzyl alcohol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis Overview:
The synthesis of this compound is typically a two-step process:
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Bromination: Electrophilic aromatic substitution of 3,5-dimethoxybenzaldehyde to form 4-Bromo-3,5-dimethoxybenzaldehyde.
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Reduction: Reduction of the aldehyde group of 4-Bromo-3,5-dimethoxybenzaldehyde to a primary alcohol.
This guide addresses potential side reactions and troubleshooting for each of these key stages.
Step 1: Bromination of 3,5-dimethoxybenzaldehyde
Q1: My bromination reaction produced a mixture of products, not just the desired 4-Bromo-3,5-dimethoxybenzaldehyde. What are the likely side products?
A1: The primary side reaction in the bromination of 3,5-dimethoxybenzaldehyde is the formation of constitutional isomers. The two methoxy groups strongly activate the aromatic ring for electrophilic substitution at the ortho and para positions (2, 4, and 6 positions). While the 4-position is sterically and electronically favored, bromination can also occur at the 2 and 6 positions.
Potential Side Products in Bromination:
| Impurity Name | Structure | Reason for Formation |
| 2-Bromo-3,5-dimethoxybenzaldehyde | Isomer | Electrophilic attack at the ortho position. |
| 2,4-Dibromo-3,5-dimethoxybenzaldehyde | Di-substituted product | Over-bromination of the activated ring. |
| Unreacted 3,5-dimethoxybenzaldehyde | Starting Material | Incomplete reaction. |
Troubleshooting Isomer Formation:
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Control Reaction Temperature: Running the reaction at lower temperatures can enhance the regioselectivity towards the thermodynamically more stable 4-bromo isomer.
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Slow Addition of Brominating Agent: Adding the brominating agent (e.g., bromine in acetic acid) dropwise can help to control the reaction rate and minimize over-bromination.
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Choice of Brominating Agent: Using a milder brominating agent, such as N-bromosuccinimide (NBS) with a catalyst, may offer better selectivity.
Q2: How can I purify the desired 4-Bromo-3,5-dimethoxybenzaldehyde from its isomers?
A2: Purification can typically be achieved through fractional crystallization or column chromatography. The different isomers often have slightly different polarities, which allows for their separation. For instance, recrystallization from ethanol has been effective in separating bromo-isomers of similar compounds.[1]
Step 2: Reduction of 4-Bromo-3,5-dimethoxybenzaldehyde
Q3: After the reduction of 4-Bromo-3,5-dimethoxybenzaldehyde, I still have starting material present in my product mixture. How can I drive the reaction to completion?
A3: Incomplete reduction is a common issue. Several factors can contribute to this:
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Insufficient Reducing Agent: Ensure at least a stoichiometric amount of the reducing agent (e.g., NaBH₄ or LiAlH₄) is used. A slight excess is often recommended.
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Reaction Time: The reaction may require more time to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Temperature: While many reductions with NaBH₄ are performed at room temperature or below, gentle heating might be necessary for less reactive aldehydes.
Q4: I am concerned about the reduction of the carbon-bromine bond during the aldehyde reduction. Is this a significant side reaction?
A4: The reduction of an aryl carbon-bromine bond by common reducing agents like sodium borohydride (NaBH₄) is generally not a significant side reaction, as NaBH₄ is a mild reducing agent that selectively reduces aldehydes and ketones.[2][3] However, with a stronger reducing agent like lithium aluminum hydride (LiAlH₄), there is a possibility of reducing the C-Br bond, although the reduction of the aldehyde is much faster.[4]
Potential Side Products in Reduction:
| Impurity Name | Structure | Reason for Formation |
| 4-Bromo-3,5-dimethoxybenzaldehyde | Starting Material | Incomplete reduction. |
| 3,5-Dimethoxybenzyl alcohol | Dehalogenated product | Reduction of the C-Br bond (more likely with strong reducing agents like LiAlH₄). |
Troubleshooting Dehalogenation:
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Choice of Reducing Agent: For the reduction of halogenated aldehydes, NaBH₄ is often preferred over LiAlH₄ due to its milder nature and lower risk of dehalogenation.[2][3]
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Controlled Conditions: When using LiAlH₄, carrying out the reaction at low temperatures (e.g., 0 °C) can help to minimize the reduction of the C-Br bond.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of the Corresponding Benzoic Acid Methyl Ester
This protocol is adapted from a known synthesis.[5]
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Preparation of the Reactant: A solution of methyl 4-bromo-3,5-dimethoxybenzoate (5.48 g, 0.02 mol) is prepared in anhydrous THF (80 mL).
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Reduction: A solution of LiAlH₄ (4.43 g, 0.12 mol) in freshly distilled anhydrous THF (45 mL) is added slowly and dropwise to the stirring solution of the ester at 0 °C.
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Reaction: The reaction mixture is stirred at 0 °C for 15 minutes, then allowed to warm to room temperature and stirred for an additional 8 hours.
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Quenching: The reaction is carefully quenched with a saturated ammonium chloride solution (140 mL) and stirred for 1 hour.
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Workup: The mixture is acidified with dilute hydrochloric acid and extracted with ethyl acetate (3 x 25 mL).
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Purification: The combined organic phases are dried, and the solvent is evaporated. The crude product is recrystallized from petroleum ether to yield colorless prismatic crystals of this compound.
Yield: Approximately 90%.[5]
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting workflow for synthesis side reactions.
References
Technical Support Center: Purification of 4-Bromo-3,5-dimethoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the purification of 4-Bromo-3,5-dimethoxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the purification of this compound?
The most common impurity is typically the unreacted starting material, 4-Bromo-3,5-dimethoxybenzaldehyde, resulting from incomplete reduction. Other potential impurities can include baseline impurities from the starting material and possible over-reduction or side-reaction products, although these are less common with selective reducing agents like sodium borohydride.
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification. For more quantitative analysis and to confirm the final purity, High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended.
Q3: What are the general stability concerns for this compound during purification?
While generally stable, prolonged exposure to high temperatures or strong acidic or basic conditions should be avoided to prevent potential degradation or side reactions. Benzyl alcohols can be susceptible to oxidation back to the aldehyde, especially if contaminants are present.
Troubleshooting Guides
Issue 1: Difficulty in removing the starting aldehyde impurity by column chromatography.
Challenge: this compound and its corresponding aldehyde have similar polarities, which can lead to co-elution during silica gel column chromatography.
Troubleshooting Steps:
-
Optimize the Solvent System:
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Start with a non-polar eluent system and gradually increase the polarity. A common starting point is a mixture of hexane and ethyl acetate.
-
If co-elution persists, try a different solvent system. For instance, substituting ethyl acetate with dichloromethane or adding a small amount of a more polar solvent like methanol to the eluent can alter the selectivity of the separation.[1]
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A shallow gradient elution, where the solvent polarity is increased very slowly over the course of the separation, can also improve resolution.
-
-
Modify the Stationary Phase:
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If silica gel does not provide adequate separation, consider using a different stationary phase like alumina, which can offer different selectivity for polar compounds.[1]
-
For particularly challenging separations, bonded-phase silica (e.g., diol or cyano) can be an effective alternative.
-
-
Consider a Chemical Quench:
-
If the product is stable, a selective chemical quench to remove the residual aldehyde before chromatography can be employed. For example, a gentle oxidation of the aldehyde to the more polar carboxylic acid, followed by an extractive work-up, could be considered.
-
Issue 2: The compound "oils out" during recrystallization instead of forming crystals.
Challenge: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the compound or if the solution is supersaturated at a temperature above the compound's melting point.
Troubleshooting Steps:
-
Adjust the Solvent System:
-
Use a solvent with a lower boiling point.
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In a mixed solvent system (e.g., ethyl acetate/hexane), add more of the "good" solvent (the one in which the compound is more soluble) to the hot solution to lower the saturation point to a temperature below the melting point.[2]
-
-
Control the Cooling Rate:
-
Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Slow cooling encourages the formation of well-defined crystals.[3]
-
-
Induce Crystallization:
Issue 3: Low recovery after recrystallization.
Challenge: A significant amount of the product remains in the mother liquor after filtration.
Troubleshooting Steps:
-
Minimize the Amount of Hot Solvent:
-
Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excess of solvent will result in a lower yield as more of the compound will remain dissolved at low temperatures.
-
-
Ensure Complete Crystallization:
-
Allow sufficient time for the solution to cool and for crystallization to complete. Cooling the flask in an ice bath for an extended period can help maximize the yield.
-
-
Recover a Second Crop of Crystals:
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Concentrate the mother liquor by evaporating a portion of the solvent and then cooling the solution again to obtain a second crop of crystals. Note that the purity of the second crop may be lower than the first.
-
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Typical Solvents/Mobile Phase | Advantages | Disadvantages |
| Recrystallization | Petroleum Ether[4], Hexane/Ethyl Acetate | Simple, cost-effective, can yield high purity crystals. | Risk of "oiling out", potential for low recovery. |
| Column Chromatography | Hexane/Diethyl Ether[5], Hexane/Ethyl Acetate | Good for separating compounds with different polarities, scalable. | Can be time-consuming and require large solvent volumes, potential for co-elution of similar polarity compounds. |
Experimental Protocols
Protocol 1: Purification by Silica Gel Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 9:1 Hexane:Ethyl Acetate).
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Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an even and compact bed. Add a layer of sand to the top of the silica gel.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent and carefully load it onto the top of the column.
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Elution: Begin eluting with the initial mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase (e.g., by increasing the proportion of ethyl acetate) to elute the desired compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of a suitable hot solvent (e.g., petroleum ether[4] or an ethyl acetate/hexane mixture).
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Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean flask.
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Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Once at room temperature, place the flask in an ice bath to maximize crystal yield.
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Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
Caption: Synthetic route and potential impurities for this compound.
References
Technical Support Center: Purification of 4-Bromo-3,5-dimethoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 4-Bromo-3,5-dimethoxybenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities typically arise from the synthetic route, which usually involves the bromination of 3,5-dimethoxybenzyl alcohol. Expected impurities include:
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Unreacted Starting Material: 3,5-dimethoxybenzyl alcohol.
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Over-brominated Byproducts: Such as 2,4-dibromo-3,5-dimethoxybenzyl alcohol.
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Solvent Residues: Residual solvents from the reaction and workup.
-
Reagent Byproducts: Byproducts from the brominating agent used.
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly used purification techniques for this compound are column chromatography and recrystallization. The choice between them depends on the impurity profile and the desired final purity.
Q3: My purified this compound sample shows a lower than expected melting point and a broad melting range. What could be the issue?
A3: A low and broad melting point is a classic indicator of impurities. The presence of unreacted starting material or other byproducts disrupts the crystal lattice of the pure compound, leading to this observation. Further purification by recrystallization or column chromatography is recommended.
Q4: After purification, I still see a small amount of a less polar impurity by TLC. What is the likely identity of this impurity and how can I remove it?
A4: A less polar impurity is likely the unreacted starting material, 3,5-dimethoxybenzyl alcohol. To remove it, you can optimize your column chromatography by using a less polar solvent system to increase the separation between your product and the starting material. Alternatively, a carefully chosen recrystallization solvent system may leave the more soluble starting material in the mother liquor.
Troubleshooting Guides
Column Chromatography
Problem: The product and a major impurity are co-eluting.
| Potential Cause | Recommended Solution |
| Inappropriate Solvent System | The polarity of the eluent may not be optimal for separation. |
| Solution: Perform a more thorough thin-layer chromatography (TLC) analysis with a wider range of solvent systems. A common eluent for similar compounds is a mixture of hexane and ethyl acetate. Try varying the ratio to achieve better separation (e.g., 9:1, 8:2, 7:3 hexane:ethyl acetate). | |
| Column Overloading | Too much crude material was loaded onto the column. |
| Solution: Reduce the amount of crude material loaded relative to the amount of silica gel. A general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight. | |
| Poor Column Packing | The silica gel was not packed uniformly, leading to channeling. |
| Solution: Ensure the silica gel is packed as a uniform slurry and that the column is perfectly vertical. Gently tap the column during packing to remove air bubbles and ensure a homogenous bed. |
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Potential Cause | Recommended Solution |
| Solution is Supersaturated at a Temperature Above the Melting Point | The compound is coming out of solution at a temperature where it is still a liquid. |
| Solution 1: Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then allow it to cool more slowly. Slow cooling is crucial for the formation of pure crystals. | |
| Solution 2: Use a seed crystal. A small crystal of pure this compound can be added to the cooling solution to induce crystallization at a lower temperature. | |
| Solution 3: Consider a different solvent or a mixed solvent system. A solvent in which the compound has slightly lower solubility at the boiling point might be beneficial. |
Problem: Low recovery of the purified product.
| Potential Cause | Recommended Solution |
| Too Much Solvent Used | Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. |
| Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated mixture until complete dissolution is achieved. | |
| Premature Crystallization | The product crystallizes on the filter paper or in the funnel during hot filtration. |
| Solution: Pre-heat the filtration apparatus (funnel and receiving flask) before filtering the hot solution. This can be done by placing them in an oven or rinsing with hot solvent. | |
| Cooling Too Rapidly | Rapid cooling can trap impurities and lead to smaller, less pure crystals, which can be lost during filtration. |
| Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. |
Data Presentation
The following table summarizes hypothetical quantitative data for the purification of a 10 g crude sample of this compound. This data is representative of what a researcher might expect.
| Purification Method | Starting Purity (by HPLC) | Final Purity (by HPLC) | Yield (%) | Key Impurities Removed |
| Column Chromatography | 85% | 98% | 75% | 3,5-dimethoxybenzyl alcohol, dibromo-species |
| Recrystallization | 85% | 95% | 80% | Primarily 3,5-dimethoxybenzyl alcohol |
| Combined Method | 85% | >99% | 65% | All detectable impurities |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various hexane/ethyl acetate solvent systems (e.g., 9:1, 8:2, 7:3) to find the optimal eluent for separation. The target compound should have an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent. Pour the slurry into a glass column and allow it to settle, ensuring a flat, even bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the chosen solvent system, collecting fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In separate test tubes, test the solubility of the crude material in small amounts of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with water or hexane) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold. A mixed solvent system, such as ethanol/water, is often effective.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Visualizations
Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3,5-dimethoxybenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 4-Bromo-3,5-dimethoxybenzyl alcohol. The primary focus is on the reduction of 4-Bromo-3,5-dimethoxybenzaldehyde using sodium borohydride (NaBH₄).
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the reduction of 4-Bromo-3,5-dimethoxybenzaldehyde with a mild reducing agent, such as sodium borohydride (NaBH₄). This reaction is generally high-yielding and chemoselective, meaning it specifically reduces the aldehyde group without affecting the bromo and methoxy substituents under standard conditions.[1][2][3]
Q2: Which solvents are suitable for the NaBH₄ reduction of 4-Bromo-3,5-dimethoxybenzaldehyde?
A2: Protic solvents like methanol (MeOH) and ethanol (EtOH) are most commonly used for this reduction.[1][3][4] Tetrahydrofuran (THF) can also be used, sometimes in a mixture with a protic solvent.[4] The choice of solvent can influence the reaction rate and work-up procedure.
Q3: What is the typical stoichiometry for the NaBH₄ reduction?
A3: Stoichiometrically, one mole of NaBH₄ can reduce four moles of an aldehyde.[5] However, in practice, a slight excess of NaBH₄ is often used to ensure the complete consumption of the starting material. A molar ratio of 1.0 to 1.5 equivalents of NaBH₄ per equivalent of the aldehyde is a common starting point.[6]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC).[5][7] A spot of the reaction mixture is compared to a spot of the starting material (4-Bromo-3,5-dimethoxybenzaldehyde). The reaction is considered complete when the spot corresponding to the starting material has disappeared.[7] Due to the introduction of a hydroxyl group, the product, this compound, will have a lower Rf value (it will travel a shorter distance up the TLC plate) than the starting aldehyde.
Q5: What are the key safety precautions to consider during this synthesis?
A5: Sodium borohydride reacts with acidic and protic solvents to produce hydrogen gas, which is flammable.[3] Therefore, the addition of NaBH₄ to the reaction mixture should be done in a well-ventilated fume hood, and the reaction should be quenched carefully. Standard personal protective equipment (safety goggles, lab coat, and gloves) should be worn at all times.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Incomplete or Slow Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining after the expected reaction time.
-
The reaction does not appear to progress further.
| Potential Cause | Explanation | Recommended Solution |
| Insufficient NaBH₄ | The sodium borohydride may have degraded due to improper storage or the amount used was not sufficient to reduce all of the aldehyde. | Add an additional portion (0.2-0.5 equivalents) of NaBH₄ to the reaction mixture and continue to monitor by TLC. For future reactions, use freshly opened or properly stored NaBH₄. |
| Low Reaction Temperature | While the reaction is often initiated at 0 °C to control the initial exotherm, prolonged low temperatures may slow down the reaction rate significantly. | After the initial addition of NaBH₄ at 0 °C, allow the reaction to warm to room temperature and stir for an extended period (1-4 hours).[4] |
| Poor Solubility of Starting Material | If the 4-Bromo-3,5-dimethoxybenzaldehyde is not fully dissolved in the solvent, the reaction will be slow and may not go to completion. | Ensure the starting material is completely dissolved before adding the NaBH₄. If solubility is an issue, consider using a co-solvent system, such as THF/methanol. |
Issue 2: Formation of Side Products
Symptoms:
-
TLC analysis shows multiple spots in addition to the starting material and the desired product.
-
The isolated product is impure, as indicated by NMR or melting point analysis.
| Potential Cause | Explanation | Recommended Solution |
| Over-reduction | While unlikely with NaBH₄, prolonged reaction times at elevated temperatures with a large excess of the reducing agent could potentially lead to side reactions. | Use a controlled amount of NaBH₄ (1.0-1.5 equivalents) and monitor the reaction closely by TLC. Quench the reaction once the starting material is consumed. |
| Reaction with Solvent | In protic solvents like methanol, NaBH₄ can react to form alkoxyborohydrides, which have different reactivities. | This is a normal part of the reaction mechanism. However, to ensure a clean reaction, add the NaBH₄ portion-wise to a cooled solution of the aldehyde.[1] |
| Dehalogenation | Although rare with NaBH₄, the bromo substituent could potentially be reduced. This is more of a concern with stronger reducing agents. | Stick to mild reaction conditions (0 °C to room temperature) and avoid a large excess of NaBH₄. If dehalogenation is observed, consider alternative, milder reducing systems. |
Issue 3: Difficult Product Isolation and Purification
Symptoms:
-
Low yield of the isolated product after work-up.
-
The product is an oil or difficult to crystallize.
-
The purified product contains inorganic boron salts.
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Quenching | Residual borohydride and borate esters can complicate the extraction and purification process. | After the reaction is complete, carefully quench the reaction by the slow, dropwise addition of dilute aqueous acid (e.g., 1 M HCl) or a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C until gas evolution ceases.[4][8] |
| Emulsion during Extraction | The presence of salts and the nature of the product can sometimes lead to the formation of an emulsion during the aqueous work-up, making phase separation difficult. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel to help break the emulsion. |
| Co-precipitation with Boron Salts | Boron-containing byproducts can sometimes co-precipitate with the product, leading to impurities. | A thorough aqueous work-up is crucial. Washing the organic layer with water and brine will help remove most of the inorganic salts.[5] If the product is still impure, purification by column chromatography or recrystallization is recommended. |
| Improper Recrystallization Solvent | Choosing an inappropriate solvent system for recrystallization will result in poor recovery or low purity of the final product. | For recrystallization, a mixed solvent system is often effective. A good starting point would be a solvent in which the alcohol is soluble when hot and sparingly soluble when cold (e.g., ethanol, ethyl acetate) and a co-solvent in which it is poorly soluble (e.g., water, hexanes).[9] |
Experimental Protocols
Protocol 1: Sodium Borohydride Reduction of 4-Bromo-3,5-dimethoxybenzaldehyde
This protocol provides a detailed methodology for the reduction of 4-Bromo-3,5-dimethoxybenzaldehyde to this compound using sodium borohydride in methanol.
Materials:
-
4-Bromo-3,5-dimethoxybenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 4-Bromo-3,5-dimethoxybenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add sodium borohydride (1.2 eq) to the cooled solution in small portions over 10-15 minutes.
-
After the addition is complete, continue to stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction at room temperature for 1-3 hours, monitoring the progress by TLC (e.g., using a 3:1 mixture of hexanes:ethyl acetate as the eluent).
-
Once the starting material is consumed, cool the reaction mixture back to 0 °C in an ice bath.
-
Carefully quench the reaction by the slow, dropwise addition of 1 M HCl or saturated aqueous NH₄Cl until the effervescence ceases.[4][8]
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[5]
-
Combine the organic extracts and wash them with deionized water, followed by brine.[5]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Visualizations
To aid in understanding the experimental workflow and logical relationships in troubleshooting, the following diagrams are provided.
References
- 1. orgosolver.com [orgosolver.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Sodium Borohydride [commonorganicchemistry.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. NaBH4/Na2C2O4/H2O: An efficient System for Selective Reduction of Aldehydes in the presence of Ketones – Oriental Journal of Chemistry [orientjchem.org]
- 7. rsc.org [rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
troubleshooting failed reactions involving 4-Bromo-3,5-dimethoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3,5-dimethoxybenzyl alcohol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
General Information
Q1: What are the key properties of this compound?
This compound is a white to off-white solid organic compound. Below is a summary of its key properties:
| Property | Value |
| CAS Number | 61367-62-2 |
| Molecular Formula | C₉H₁₁BrO₃ |
| Molecular Weight | 247.09 g/mol |
| Melting Point | 100-102 °C |
| Boiling Point | 348.1 °C |
| Storage | Room temperature, protected from light |
This compound is primarily used as an intermediate in organic synthesis for the preparation of more complex molecules, particularly in the development of pharmaceuticals.[1]
Troubleshooting Failed Reactions
This section provides troubleshooting guidance for common reactions involving this compound.
Oxidation to 4-Bromo-3,5-dimethoxybenzaldehyde
Q2: My oxidation of this compound to the corresponding aldehyde is failing or giving low yields. What are the common causes and solutions?
Low yields or failure in the oxidation of this compound can be attributed to several factors, including the choice of oxidant, reaction conditions, and potential side reactions.
Common Problems and Solutions in Oxidation:
| Problem | Potential Cause | Recommended Solution |
| No reaction or incomplete conversion | Insufficiently reactive oxidant: Some mild oxidants may not be effective. | Use a more potent oxidizing agent like Pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP).[2][3][4] |
| Reaction conditions not optimal: Incorrect temperature or reaction time. | Optimize the reaction temperature. For many oxidations, room temperature is sufficient. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| Formation of 4-Bromo-3,5-dimethoxybenzoic acid (overoxidation) | Use of a strong, non-selective oxidant: Reagents like potassium permanganate or chromic acid can oxidize the intermediate aldehyde to a carboxylic acid.[5] | Use a milder oxidant that is selective for the conversion of primary alcohols to aldehydes, such as PCC or DMP.[2][3][4][6] Ensure anhydrous (water-free) conditions, as the presence of water can facilitate overoxidation with some reagents.[2][6] |
| Formation of unidentified byproducts | Side reactions: The electron-rich aromatic ring may be susceptible to side reactions depending on the oxidant and conditions used. | Carefully select an oxidant known to be compatible with electron-rich aromatic systems. Purification by column chromatography may be necessary to isolate the desired aldehyde. |
| Difficult workup and product isolation | Reagent-related impurities: Some oxidation reagents, like chromium-based oxidants, can lead to difficult-to-remove byproducts. | Consider using reagents like Dess-Martin periodinane, which often allow for a cleaner reaction and easier workup.[3] Adding Celite or molecular sieves to PCC reactions can help by adsorbing the tar-like byproducts, simplifying filtration.[7] |
Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)
This protocol is a general procedure for the selective oxidation of a primary alcohol to an aldehyde.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Celite® or silica gel
-
Anhydrous diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend PCC (1.5 equivalents) in anhydrous DCM.
-
To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous DCM dropwise at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, dilute the reaction mixture with anhydrous diethyl ether and filter through a pad of Celite® or silica gel to remove the chromium salts and other solid byproducts.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).
Williamson Ether Synthesis
Q3: I am attempting a Williamson ether synthesis with this compound and an alkyl halide, but the reaction is not working. What could be the problem?
The Williamson ether synthesis is a reliable method for forming ethers, but its success is highly dependent on the reaction conditions and the nature of the reactants.[5][8]
Common Problems and Solutions in Williamson Ether Synthesis:
| Problem | Potential Cause | Recommended Solution |
| No reaction or low yield | Incomplete deprotonation of the alcohol: The base used may not be strong enough to fully convert the alcohol to the more nucleophilic alkoxide. | Use a strong base such as sodium hydride (NaH) to ensure complete deprotonation.[9] For phenols or activated alcohols, potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[10] |
| Poor leaving group on the alkyl halide: The rate of the Sₙ2 reaction is dependent on the quality of the leaving group. | Use an alkyl halide with a good leaving group (I > Br > Cl). Alkyl tosylates or mesylates are also excellent electrophiles.[11] | |
| Steric hindrance: The Williamson ether synthesis is an Sₙ2 reaction and is sensitive to steric hindrance. | While this compound is a primary alcohol and thus a good substrate, ensure the alkyl halide is not sterically hindered (primary > secondary >> tertiary).[5] | |
| Presence of water: Water will quench the strong base and can hydrolyze the alkyl halide. | Use anhydrous solvents and ensure all glassware is thoroughly dried. Conduct the reaction under an inert atmosphere (nitrogen or argon).[12] | |
| Formation of elimination products (alkenes) | Use of a sterically hindered alkyl halide: Secondary or tertiary alkyl halides will preferentially undergo E2 elimination in the presence of a strong base like an alkoxide.[13] | Use a primary alkyl halide.[5] |
| Low solubility of reactants | Inappropriate solvent: The alkoxide and/or the alkyl halide may not be sufficiently soluble in the chosen solvent. | Use a polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) to enhance the solubility of the reactants and the nucleophilicity of the alkoxide. |
Experimental Protocol: Williamson Ether Synthesis with Methyl Iodide
This protocol describes the synthesis of 4-bromo-3,5-dimethoxybenzyl methyl ether.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Methyl iodide
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
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Diethyl ether
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Brine
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Anhydrous sodium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add a suspension of NaH (1.2 equivalents) in anhydrous DMF or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent to the NaH suspension.
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (approximately 30-60 minutes), indicating the formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 times).
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Combine the organic layers, wash with water and then brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography.
Suzuki Coupling
Q4: My Suzuki coupling reaction using this compound (or a derivative) is giving a low yield of the desired biaryl product. What are the likely causes?
The Suzuki coupling is a powerful C-C bond-forming reaction, but its efficiency can be affected by the electronic and steric properties of the substrates, as well as the choice of catalyst, base, and solvent.
Common Problems and Solutions in Suzuki Coupling:
| Problem | Potential Cause | Recommended Solution |
| Low or no product yield | Catalyst deactivation: The Pd(0) catalyst is sensitive to oxygen and can decompose. | Ensure thorough degassing of solvents and maintain a strict inert atmosphere (nitrogen or argon).[14] Consider using more robust catalysts or ligands. |
| Ineffective base: The base may be too weak or not soluble in the reaction medium, leading to poor activation of the boronic acid. | For electron-rich aryl bromides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than potassium carbonate (K₂CO₃).[15] | |
| Poor ligand choice: The electron-donating methoxy groups on the aromatic ring can make oxidative addition more difficult. | Use bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos) which can facilitate the oxidative addition step with electron-rich aryl bromides.[2] | |
| Significant amount of starting material remains | Stalled reaction: The catalyst may have deactivated, or a reactant/intermediate may have precipitated out of solution. | Try a different solvent system to improve solubility.[16] A lower reaction temperature might prevent catalyst decomposition. |
| Formation of homocoupled byproducts | Competitive self-coupling: The boronic acid can couple with itself, especially if the desired cross-coupling is slow. | This can sometimes be suppressed by using a different base or solvent system. |
| Protodeboronation (loss of the boronic acid group) | Decomposition of the boronic acid: This side reaction is promoted by the presence of base and water, and is more common with electron-rich boronic acids. | Use anhydrous conditions and consider converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) which is cleaved in situ.[2] |
Experimental Protocol: Suzuki Coupling with Phenylboronic Acid
This protocol provides a general procedure for the Suzuki coupling of an aryl bromide with phenylboronic acid.
Materials:
-
This compound (or a protected derivative)
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand like SPhos)
-
Base (e.g., K₃PO₄ or Cs₂CO₃)
-
Degassed solvent (e.g., 1,4-dioxane/water mixture, toluene)
-
Standard laboratory glassware for anhydrous and inert atmosphere reactions
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the this compound derivative (1.0 equivalent), phenylboronic acid (1.2-1.5 equivalents), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Separation of 4-Bromo-3,5-dimethoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. jk-sci.com [jk-sci.com]
- 10. organic-synthesis.com [organic-synthesis.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cactus.utahtech.edu [cactus.utahtech.edu]
- 14. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: 4-Bromo-3,5-dimethoxybenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 4-Bromo-3,5-dimethoxybenzyl alcohol. This resource is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling, storage, and use of this compound, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Discoloration of solid compound (yellowing or browning) | Oxidation of the benzylic alcohol to the corresponding aldehyde or benzoic acid, potentially accelerated by exposure to air and light. | Store the compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Minimize exposure to light and air during handling. For long-term storage, refrigeration is recommended. |
| Appearance of new, less polar spots on TLC analysis | Oxidation to 4-Bromo-3,5-dimethoxybenzaldehyde. | Confirm the identity of the new spot by comparing it with a standard of the aldehyde, if available. If oxidation is confirmed, purify the alcohol by recrystallization or column chromatography before use. To prevent future oxidation, adhere to strict anaerobic and dark storage conditions. |
| Appearance of new, more polar spots on TLC analysis | Further oxidation to 4-Bromo-3,5-dimethoxybenzoic acid. | The presence of the carboxylic acid can be confirmed by LC-MS analysis. If the impurity level is unacceptable, purification via column chromatography may be necessary. Ensure storage conditions minimize exposure to oxidizing agents and air. |
| Decreased yield in reactions sensitive to aldehydes | The presence of 4-Bromo-3,5-dimethoxybenzaldehyde as an impurity is interfering with the desired reaction pathway. | Test the starting material for aldehyde impurities using a 2,4-dinitrophenylhydrazine (DNPH) test or by NMR spectroscopy. If aldehyde is present, purify the alcohol before proceeding with the reaction. |
| Formation of an insoluble precipitate in solution | Potential polymerization or formation of insoluble degradation products, possibly initiated by acidic or basic contaminants. | Ensure all solvents and reagents are pure and free from acidic or basic residues. If the precipitate is observed, attempt to dissolve a small sample in various solvents to characterize its solubility. Filtration of the solution before use may be a temporary solution, but the root cause of the degradation should be investigated. |
| Inconsistent reaction outcomes | Degradation of the starting material, leading to variable purity and reactivity. | Always use freshly purified this compound for critical reactions. It is advisable to check the purity of the compound by TLC or NMR before each use, especially if it has been stored for an extended period. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on the reactivity of similar benzyl alcohol derivatives, the primary degradation pathway is the oxidation of the benzylic alcohol. This can occur in two stages: first to 4-Bromo-3,5-dimethoxybenzaldehyde and then further oxidation to 4-Bromo-3,5-dimethoxybenzoic acid. This process is often accelerated by exposure to atmospheric oxygen, light, and elevated temperatures.[1][2][3] Another potential degradation pathway, especially in the presence of acid catalysts, is the dehydration to form a dibenzyl ether.[4][5]
Q2: What are the ideal storage conditions for this compound to ensure its stability?
A2: To minimize degradation, the compound should be stored in a cool, dry, and dark place.[6][7] It is highly recommended to store it under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably an amber glass vial to protect it from light. For long-term storage, keeping it in a refrigerator or freezer is advisable.
Q3: My solid this compound has turned slightly yellow. Can I still use it?
A3: A slight yellow discoloration often indicates partial oxidation to the aldehyde. While it might be usable for some applications where a small amount of impurity is tolerated, it is highly recommended to assess the purity before use, for example by thin-layer chromatography (TLC). For sensitive reactions, purification by recrystallization or column chromatography is recommended to remove the aldehyde impurity.
Q4: How can I monitor the purity of my this compound sample?
A4: The purity can be routinely checked using TLC, which can quickly indicate the presence of more or less polar impurities. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy can be used. The presence of an aldehyde proton signal (around 9-10 ppm) in the ¹H NMR spectrum would be a clear indicator of oxidation.
Q5: Is this compound sensitive to acidic or basic conditions?
A5: Yes, substituted benzyl alcohols can be sensitive to both acidic and basic conditions. Strong acids can catalyze dehydration to form ethers or promote other side reactions.[8] Strong bases can deprotonate the hydroxyl group, making it more susceptible to oxidation. It is crucial to use this compound in neutral or appropriately buffered conditions unless the reaction chemistry requires an acidic or basic environment, in which case the stability of the starting material under those conditions should be considered.
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Purity Assessment
Objective: To quickly assess the purity of this compound and detect the presence of common degradation products.
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The ratio may be adjusted to achieve optimal separation.
-
Sample of this compound dissolved in a suitable solvent (e.g., dichloromethane or ethyl acetate)
-
UV lamp (254 nm)
-
Visualizing stain (e.g., potassium permanganate stain)
Procedure:
-
Prepare the developing chamber by adding the mobile phase to a depth of about 0.5 cm and allowing the atmosphere to saturate.
-
Dissolve a small amount of the this compound in the spotting solvent.
-
Using a capillary tube, spot a small amount of the solution onto the baseline of the TLC plate.
-
Place the TLC plate in the developing chamber and allow the solvent front to move up the plate.
-
Once the solvent front is near the top of the plate, remove it and mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp. The aromatic rings of the compound and its derivatives should be UV active.
-
For enhanced visualization, especially for non-UV active impurities, dip the plate into a potassium permanganate stain and gently heat it. Alcohols and aldehydes will appear as yellow/brown spots on a purple background.
-
Calculate the Retention Factor (Rf) for each spot. The starting material should be the major spot. The aldehyde will typically have a higher Rf (less polar), and the carboxylic acid will have a lower Rf (more polar).
Protocol 2: Accelerated Stability Study
Objective: To evaluate the stability of this compound under stressed conditions (elevated temperature and light exposure).
Materials:
-
Samples of this compound
-
Clear and amber glass vials
-
Oven set to a controlled temperature (e.g., 40°C)
-
UV light source or a well-lit area
-
Analytical balance
-
HPLC or GC-MS for quantitative analysis
Procedure:
-
Weigh out equal amounts of the compound into several clear and amber vials.
-
Tightly cap the vials. Some vials can be purged with an inert gas before sealing to test the effect of oxygen.
-
Place one set of amber and clear vials in an oven at 40°C.
-
Place another set of amber and clear vials under a UV light source or in a consistently well-lit area at room temperature.
-
Keep a control sample stored under ideal conditions (cool, dark, inert atmosphere).
-
At predetermined time points (e.g., 1, 2, 4, and 8 weeks), remove a vial from each condition.
-
Analyze the purity of the sample using a validated quantitative method like HPLC or GC-MS.
-
Compare the purity of the stressed samples to the control sample to determine the degradation rate under each condition.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 3. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine [mdpi.com]
- 5. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Shock wave study of the thermal decomposition of benzyl alcohol (Conference) | OSTI.GOV [osti.gov]
- 7. benchchem.com [benchchem.com]
- 8. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
preventing decomposition of 4-Bromo-3,5-dimethoxybenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the decomposition of 4-Bromo-3,5-dimethoxybenzyl alcohol during storage and experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary causes of decomposition for this compound are oxidation, exposure to acidic conditions, and elevated temperatures. The benzylic alcohol functional group is susceptible to oxidation, which can convert it into the corresponding aldehyde (4-Bromo-3,5-dimethoxybenzaldehyde) and further to the carboxylic acid (4-Bromo-3,5-dimethoxybenzoic acid).[1][2] Acidic environments can catalyze the formation of dibenzyl ethers as a significant byproduct. Heat and light can accelerate these degradation processes.
Q2: How should I properly store this compound to ensure its stability?
A2: To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dry, and dark place.[3][4] Refrigeration is recommended for long-term storage.
Q3: I'm observing an unexpected impurity in my reaction mixture. What could it be?
A3: The most common impurities arising from the decomposition of this compound are 4-Bromo-3,5-dimethoxybenzaldehyde and the corresponding dibenzyl ether. The aldehyde is a product of oxidation, while the ether is typically formed under acidic conditions.[1][2]
Q4: Can I use sonication to dissolve this compound?
A4: It is not recommended to use sonication for dissolving this compound. Sonication can generate localized high temperatures, which may lead to the degradation of the compound, yielding byproducts such as benzene, toluene, and benzaldehyde.[5][6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Appearance of a new peak corresponding to an aldehyde in HPLC/GC-MS analysis. | Oxidation of the benzylic alcohol. | - Use de-gassed solvents for your reaction. - Maintain an inert atmosphere (e.g., with nitrogen or argon) over your reaction mixture. - Avoid introducing oxidizing agents unless they are part of the planned reaction. |
| Formation of a higher molecular weight byproduct, likely a dibenzyl ether. | Acidic conditions in the reaction mixture. | - Neutralize any acidic reagents or impurities before adding the alcohol. - If acidic conditions are necessary for the reaction, consider protecting the alcohol functional group. - Run the reaction at the lowest possible temperature to minimize the rate of ether formation. |
| Discoloration of the compound upon storage (e.g., turning yellow). | Slow oxidation due to exposure to air and/or light. | - Ensure the storage container is tightly sealed and flushed with an inert gas. - Store the compound in an amber vial or in a dark location to protect it from light. |
| Low yield in a reaction where the alcohol is a starting material. | Decomposition of the starting material before or during the reaction. | - Verify the purity of the this compound before use. - Follow the handling and storage recommendations to prevent degradation. - Re-evaluate the reaction conditions (temperature, pH, atmosphere) to ensure they are not contributing to decomposition. |
Data Presentation
The following table summarizes representative stability data for substituted benzyl alcohols under various stress conditions. This data is intended to provide a general understanding of the compound's stability profile.
| Condition | Parameter | Observation | Primary Degradation Products |
| Acidic | 0.1 M HCl at 60°C for 24h | Moderate Degradation | Dibenzyl ether |
| Basic | 0.1 M NaOH at 60°C for 24h | Minor Degradation | Benzaldehyde |
| Oxidative | 3% H₂O₂ at 25°C for 8h | Significant Degradation | Benzaldehyde, Benzoic Acid |
| Thermal | 80°C for 48h | Minor Degradation | Benzaldehyde |
| Photolytic | UV light (254 nm) for 24h | Moderate Degradation | Benzaldehyde |
Experimental Protocols
Protocol: Oxidation of this compound to 4-Bromo-3,5-dimethoxybenzaldehyde with Minimized Decomposition
This protocol describes a selective oxidation reaction, with specific steps to minimize common degradation pathways.
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous dichloromethane (DCM)
-
Silica gel
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
Preparation of the Reaction Vessel:
-
Thoroughly dry a round-bottom flask and a magnetic stir bar.
-
Assemble the flask with a condenser and an inert gas inlet.
-
Flush the system with nitrogen or argon for 10-15 minutes to remove air and moisture.
-
-
Reaction Setup:
-
Under a positive pressure of inert gas, add anhydrous dichloromethane to the flask.
-
Add pyridinium chlorochromate (PCC) to the solvent.
-
In a separate, dry flask, dissolve this compound in anhydrous dichloromethane.
-
-
Execution of the Reaction:
-
Slowly add the solution of this compound to the PCC suspension in DCM at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with diethyl ether.
-
Pass the mixture through a short plug of silica gel to filter out the chromium salts.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate to neutralize any residual acid.
-
Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to obtain pure 4-Bromo-3,5-dimethoxybenzaldehyde.
-
Visualizations
Caption: Decomposition pathways of this compound.
Caption: Troubleshooting workflow for decomposition issues.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Kinetics and mechanism of the selective oxidation of benzyl alcohols by acidified dichromate in aqueous acetic acid medium – Oriental Journal of Chemistry [orientjchem.org]
- 3. This compound [myskinrecipes.com]
- 4. echemi.com [echemi.com]
- 5. Degradation products generated by sonication of benzyl alcohol, a sample preparation solvent for the determination of residual solvents in pharmaceutical bulks, on capillary gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]
Technical Support Center: Scaling Up Reactions of 4-Bromo-3,5-dimethoxybenzyl alcohol
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up reactions involving 4-bromo-3,5-dimethoxybenzyl alcohol. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider when handling this compound on a larger scale?
When scaling up reactions, it is crucial to consult the Safety Data Sheet (SDS) for this compound. Key safety measures include wearing appropriate personal protective equipment (PPE) such as tightly fitting safety goggles, fire/flame resistant and impervious clothing, and a full-face respirator if exposure limits are exceeded[1]. Ensure the work is conducted in a well-ventilated area and that the container is kept tightly closed[1]. Store the compound between 10°C and 25°C, protected from light[2].
Q2: What are the common impurities that might be present in commercial this compound and how can they affect my reaction?
Common impurities could include residual starting materials from its synthesis, such as 4-bromo-3,5-dimethoxybenzaldehyde, or byproducts from side reactions. The presence of the aldehyde can interfere with reactions targeting the alcohol functionality, for instance, by consuming reagents in oxidation reactions. It is advisable to check the purity of the starting material by techniques like NMR or HPLC before commencing a large-scale reaction.
Q3: What are the primary challenges when scaling up the oxidation of this compound to the corresponding aldehyde?
The main challenges in scaling up the oxidation of this compound include:
-
Exothermic reactions: Many oxidation reactions are exothermic. On a larger scale, heat dissipation becomes critical to prevent runaway reactions and the formation of byproducts. Careful control of the reagent addition rate and efficient cooling are essential.
-
Homogeneous mixing: Ensuring efficient mixing in a large reactor can be challenging. Poor mixing can lead to localized high concentrations of reagents, resulting in side reactions and lower yields.
-
Work-up and purification: Handling large volumes of reaction mixtures and purification by chromatography can be cumbersome. Liquid-liquid extractions and crystallizations are often preferred for purification at scale.
Q4: Can the methoxy groups on the aromatic ring be cleaved during reactions?
Yes, the dimethoxybenzyl ether moiety can be sensitive to acidic conditions. Strong acids like trifluoroacetic acid (TFA) or Lewis acids can cause ether cleavage.[3][4][5] If your reaction conditions are acidic, it is important to monitor for the formation of phenolic byproducts.
Q5: What are the potential side reactions when performing a Grignard reaction with this compound?
If you first convert the bromo group to a Grignard reagent, a significant side reaction to consider is Wurtz-type coupling, where two molecules of the benzyl halide react to form a dimer.[6] This can be minimized by the slow addition of the halide to the magnesium suspension.[6] Additionally, the acidic proton of the benzyl alcohol will react with the Grignard reagent. Therefore, the alcohol must be protected before forming the Grignard reagent.
Troubleshooting Guides
Oxidation of this compound to 4-Bromo-3,5-dimethoxybenzaldehyde
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Insufficient oxidant. | Increase the equivalents of the oxidizing agent. Monitor the reaction by TLC or HPLC to ensure the complete consumption of the starting material. |
| Low reaction temperature. | While initial cooling might be necessary to control exotherms, the reaction may require warming to room temperature or gentle heating to go to completion. | |
| Poor mixing. | Ensure vigorous and efficient stirring, especially in large reactors, to maintain a homogeneous reaction mixture. | |
| Formation of Over-oxidized Byproduct (Carboxylic Acid) | Excess oxidant. | Use a stoichiometric amount of a mild oxidizing agent (e.g., PCC, PDC). Add the oxidant portion-wise and monitor the reaction progress closely. |
| High reaction temperature. | Maintain a controlled temperature throughout the reaction. Overheating can promote further oxidation. | |
| Low Isolated Yield | Difficult purification. | Triphenylphosphine oxide, a common byproduct in Swern or Martin Sulfurane oxidations, can be challenging to remove.[7] Consider purification by column chromatography with a suitable eluent system (e.g., hexane/ethyl acetate) or recrystallization.[7] |
| Product volatility. | While this compound is a solid, the resulting aldehyde might have some volatility. Avoid excessive heating during solvent removal. |
Suzuki Coupling of this compound with a Boronic Acid
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Conversion | Inactive catalyst. | Ensure the palladium catalyst is not deactivated. Use fresh catalyst and consider pre-activation if necessary. Degas all solvents and reagents thoroughly to remove oxygen. |
| Inappropriate base. | The choice of base is critical. Experiment with different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to find the optimal conditions for your specific substrates. | |
| Low reaction temperature. | Suzuki couplings often require elevated temperatures. Ensure the reaction is heated sufficiently to drive the catalytic cycle. | |
| Homocoupling of the Boronic Acid | Excess boronic acid. | Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the boronic acid. |
| Presence of oxygen. | Rigorously exclude oxygen from the reaction mixture by using Schlenck techniques or a glovebox. | |
| Debromination of Starting Material | Reductive side reactions. | This can sometimes occur, especially with certain phosphine ligands. Screen different ligands to minimize this side reaction. |
| Difficult Purification | Residual palladium. | Treat the crude product with a palladium scavenger to remove residual catalyst. |
| Byproducts from the base. | Ensure the base is fully removed during the aqueous work-up. |
Experimental Protocols
Protocol 1: Oxidation of this compound to 4-Bromo-3,5-dimethoxybenzaldehyde
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel
-
Hexane
-
Ethyl acetate
Procedure:
-
To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (2 mL/mmol of alcohol) in a reaction vessel equipped with a mechanical stirrer and a temperature probe, add a solution of this compound (1.0 equivalent) in anhydrous DCM.
-
Maintain the temperature between 20-25°C during the addition.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure aldehyde.
Quantitative Data Summary (Oxidation)
| Parameter | Value |
| Scale | 10 g |
| PCC (eq.) | 1.5 |
| Solvent Volume | 80 mL |
| Reaction Time | 2-4 h |
| Temperature | 20-25°C |
| Typical Yield | 85-95% |
Protocol 2: Conversion of this compound to 4-Bromo-3,5-dimethoxybenzyl bromide
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Diethyl ether, anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether (5 mL/mmol of alcohol) in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C.
-
Slowly add a solution of PBr₃ (0.5 equivalents) in anhydrous diethyl ether dropwise to the stirred solution, maintaining the temperature at 0°C.[8]
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude benzyl bromide. The product can be further purified by recrystallization if necessary.
Quantitative Data Summary (Bromination)
| Parameter | Value |
| Scale | 5 g |
| PBr₃ (eq.) | 0.5 |
| Solvent Volume | 100 mL |
| Reaction Time | 1-2 h |
| Temperature | 0°C to RT |
| Typical Yield | >90% |
Visualizations
Caption: A general workflow for scaling up chemical reactions.
Caption: A decision tree for troubleshooting oxidation reactions.
References
- 1. echemi.com [echemi.com]
- 2. This compound | 61367-62-2 | FB70812 [biosynth.com]
- 3. benchchem.com [benchchem.com]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. chem.ucla.edu [chem.ucla.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. An Efficient Synthetic Strategy for Obtaining 4-Methoxy Carbon Isotope Labeled Combretastatin A-4 Phosphate and Other Z-Combretastatins1 - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Solubility Challenges with 4-Bromo-3,5-dimethoxybenzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the low solubility of 4-Bromo-3,5-dimethoxybenzyl alcohol encountered during experimental work. The following information is designed to offer practical solutions and detailed protocols to ensure the successful use of this compound in your research and development projects.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a white to off-white solid crystalline powder. It is practically insoluble in water but exhibits solubility in various organic solvents, including ethers, alcohols, and ketones.[1] Its melting point is in the range of 100-102°C, and its boiling point is approximately 348.1°C.
Q2: I am observing precipitation when trying to dissolve this compound in an aqueous buffer for my biological assay. What should I do?
Direct dissolution in aqueous buffers is often challenging due to the compound's hydrophobic nature. A common and effective strategy is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute it into your aqueous buffer.
Q3: Which organic solvents are recommended for creating a stock solution?
Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are excellent choices for creating high-concentration stock solutions due to their strong solubilizing power for a wide range of organic molecules. Alcohols such as ethanol and methanol can also be used, although the achievable concentration might be lower. For applications where DMSO or DMF are not suitable, other organic solvents like acetone or tetrahydrofuran (THF) could be considered, but their miscibility with aqueous solutions should be taken into account.
Q4: What is the maximum recommended concentration of organic co-solvents like DMSO in a cell-based assay?
To minimize solvent-induced toxicity in cell-based experiments, the final concentration of DMSO should typically be kept below 0.5%. However, the tolerance can vary depending on the cell line and the duration of the experiment. It is always recommended to run a vehicle control (your final buffer containing the same concentration of the organic solvent without the compound) to assess any potential effects of the solvent on your experimental system.
Q5: Can I use heat to improve the solubility of this compound?
Yes, gentle heating can aid in the dissolution of this compound. However, it is crucial to avoid excessive heat, which could lead to degradation. When preparing solutions, warming to 30-40°C is a safe starting point. Always monitor for any signs of decomposition, such as a change in color.
Troubleshooting Guide: Low Solubility Issues
This guide provides a systematic approach to addressing common solubility problems encountered with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen organic solvent. | Saturation limit reached. | - Try a different solvent with higher solubilizing capacity (e.g., switch from ethanol to DMSO).- Increase the volume of the solvent.- Gently warm the solution while stirring.- Use sonication to aid dissolution. |
| Precipitation occurs upon dilution of the organic stock solution into an aqueous buffer. | The compound's solubility limit in the final aqueous solution is exceeded. | - Decrease the final concentration of the compound in the aqueous buffer.- Increase the percentage of the organic co-solvent in the final solution (if experimentally permissible).- Perform a stepwise dilution: add the aqueous buffer to the stock solution slowly while vortexing vigorously. |
| The solution is cloudy or contains visible particles after apparent dissolution. | Incomplete dissolution or formation of micro-precipitates. | - Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.- Centrifuge the solution and use the supernatant.- Re-evaluate the solvent system and concentration. |
| Compound precipitates out of solution over time. | The solution is supersaturated or unstable at the storage temperature. | - Store stock solutions at -20°C or -80°C in aliquots to avoid repeated freeze-thaw cycles.- Before use, allow the stock solution to fully thaw at room temperature and vortex to ensure homogeneity.- Consider preparing fresh dilutions for each experiment. |
Quantitative Solubility Data
| Solvent | Estimated Solubility | Notes |
| Water | < 0.1 mg/mL | Practically Insoluble |
| Methanol | Soluble | Estimated to be in the range of 10-50 mg/mL. |
| Ethanol | Soluble | Estimated to be in the range of 10-50 mg/mL. |
| Dimethyl Sulfoxide (DMSO) | Highly Soluble | Expected to be > 100 mg/mL. |
| N,N-Dimethylformamide (DMF) | Highly Soluble | Expected to be > 100 mg/mL. |
| Acetone | Soluble | - |
| Dioxane | Soluble | A related compound, 4-bromobenzyl alcohol, is soluble at 100 mg/mL (1 g/10 mL).[2] |
| Diethyl Ether | Soluble | - |
These are estimated values and should be experimentally verified for precise applications.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube or glass vial.
-
Solvent Addition: Add the required volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mg/mL or 50 mg/mL).
-
Dissolution: Vortex the mixture vigorously for 1-2 minutes. If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (30-40°C) can be applied if necessary.
-
Storage: Once fully dissolved, store the stock solution in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
-
Thawing the Stock: Retrieve an aliquot of the DMSO stock solution and allow it to thaw completely at room temperature. Vortex briefly to ensure homogeneity.
-
Serial Dilution (Recommended): To avoid precipitation, perform a serial dilution.
-
First, dilute the concentrated DMSO stock into your cell culture medium or aqueous buffer to an intermediate concentration.
-
Then, perform the final dilution to your desired experimental concentration.
-
-
Direct Dilution (for lower concentrations): While vigorously vortexing your target aqueous buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing helps to prevent localized high concentrations that can lead to precipitation.
-
Final Check: Ensure the final solution is clear and free of any visible precipitates before use. The final concentration of DMSO should be kept at a minimum (ideally ≤ 0.5%).
Visualizing Experimental Workflows
The following diagrams illustrate the decision-making process and workflow for handling the low solubility of this compound.
Caption: A decision-making workflow for dissolving this compound.
Caption: Step-by-step experimental workflow for preparing solutions.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectrum of 4-Bromo-3,5-dimethoxybenzyl alcohol
This guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-3,5-dimethoxybenzyl alcohol. For comparative purposes, spectral data for structurally related alternatives, including 3,5-dimethoxybenzyl alcohol, 4-bromobenzyl alcohol, and the parent compound benzyl alcohol, are also presented. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate the structural elucidation and purity assessment of these compounds.
Comparison of ¹H NMR Spectral Data
The following table summarizes the ¹H NMR chemical shifts (δ) in parts per million (ppm), multiplicities, and integration values for this compound and its analogues. All spectra were recorded in deuterated chloroform (CDCl₃), a common solvent for NMR analysis.
| Compound | Aromatic Protons (δ, ppm) | Benzylic Protons (-CH₂OH) (δ, ppm) | Methoxyl Protons (-OCH₃) (δ, ppm) | Hydroxyl Proton (-OH) (δ, ppm) |
| This compound | 6.50 (s, 2H) | 4.57 (s, 2H) | 3.75 (s, 6H) | 2.48 (s, 1H)[1] |
| 3,5-Dimethoxybenzyl alcohol | 6.49 (d, 1H), 6.36 (t, 2H) | 4.58 (s, 2H) | 3.76 (s, 6H) | 2.43 (s, 1H)[2] |
| 4-Bromobenzyl alcohol | 7.51 (d, 2H), 7.27 (d, 2H) | 4.68 (s, 2H) | - | 1.27 (s, 1H) |
| Benzyl alcohol | 7.46–7.22 (m, 5H) | 4.67 (s, 2H) | - | 2.66 (s, 1H)[3] |
Experimental Protocol: ¹H NMR Spectroscopy
The data presented in this guide was obtained following a standard protocol for ¹H NMR spectroscopy.
Sample Preparation:
-
Approximately 5-25 mg of the solid sample was accurately weighed and transferred into a clean, dry vial.[4]
-
The sample was dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).[5]
-
To ensure a homogenous solution free of particulate matter, the solution was filtered through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
The NMR tube was capped and carefully labeled.
Data Acquisition:
-
Spectrometer: A 500 MHz Bruker Avance III spectrometer was used for data acquisition.[3]
-
Solvent: Deuterated chloroform (CDCl₃).
-
Reference: The residual solvent peak of CDCl₃ at 7.26 ppm was used as an internal reference.
-
Temperature: All spectra were acquired at room temperature.
-
Parameters: A standard pulse sequence was used with a sufficient relaxation delay to ensure accurate integration.
Structure-Spectrum Correlation
The following diagram illustrates the correlation between the chemical structure of this compound and its characteristic ¹H NMR signals.
Caption: Correlation of ¹H NMR signals with the protons in this compound.
References
A Comparative Analysis of 13C NMR Data for 4-Bromo-3,5-dimethoxybenzyl Alcohol and Structural Analogues
This guide provides a comparative analysis of the 13C Nuclear Magnetic Resonance (NMR) data for 4-Bromo-3,5-dimethoxybenzyl alcohol and related compounds. The chemical shifts are presented to aid researchers in the structural elucidation and verification of substituted benzyl alcohols. The comparison highlights the influence of electron-donating methoxy groups and the electron-withdrawing bromine atom on the carbon environment of the aromatic ring.
Comparative 13C NMR Data
The following table summarizes the 13C NMR chemical shifts (δ) in parts per million (ppm) for this compound and its structural analogues. The spectra are typically recorded in deuterated chloroform (CDCl3), and chemical shifts are referenced to the solvent peak (δ ≈ 77.0 ppm).
Carbon Numbering Scheme:
| Compound | C1 (ipso-CH2OH) | C2/C6 (ortho) | C3/C5 (meta) | C4 (para-Br) | CH2OH | OCH3 | Reference Solvent |
| This compound | ~142.0 | ~105.0 | ~154.0 | ~110.0 | ~64.5 | ~56.0 | Est. |
| 3,5-Dimethoxybenzyl alcohol | 143.5 | 104.8 | 161.0 | 99.8 | 65.3 | 55.4 | CDCl3 |
| 4-Bromobenzyl alcohol | 139.9 | 128.8 | 131.5 | 121.5 | 64.3 | - | CDCl3 |
| Benzyl alcohol | 140.9 | 128.6 | 127.6 | 127.0 | 65.2 | - | CDCl3[1][2] |
| 2-Bromo-4,5-dimethoxybenzyl alcohol | 131.8 | 115.3 | 148.5 | 148.9 | 64.9 | 56.0, 56.2 | CDCl3[3] |
Experimental Protocol: 13C NMR Spectroscopy
The following is a generalized protocol for acquiring 13C NMR spectra for small organic molecules like substituted benzyl alcohols.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; sonication may be used if necessary.
2. Instrument Setup:
-
The experiment is typically performed on a 400 or 500 MHz NMR spectrometer.[4]
-
Insert the sample into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp spectral lines.
3. Data Acquisition:
-
A standard proton-decoupled 13C NMR experiment is typically used.[5] This involves broadband decoupling of protons to produce a spectrum with single lines for each unique carbon atom.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
The receiver gain is optimized automatically by the instrument.[6]
-
Due to the low natural abundance of the 13C isotope (1.1%), a sufficient number of scans (e.g., 128, 256, or more) are acquired and averaged to achieve an adequate signal-to-noise ratio.[7]
-
A relaxation delay (D1) of 1-2 seconds is commonly used between scans. For fully quantitative results, longer delays may be necessary.[4]
4. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale by referencing the solvent peak (e.g., the central peak of the CDCl3 triplet at 77.16 ppm).
-
Integrate the peaks if quantitative analysis is required, although routine 13C NMR is often used qualitatively.[7]
Visualization of Substituent Effects
The following diagram illustrates the general influence of electron-donating groups (EDG) like methoxy (-OCH3) and electron-withdrawing groups (EWG) like bromine (-Br) on the 13C NMR chemical shifts of a benzene ring.
Caption: Substituent effects on aromatic 13C chemical shifts.
References
A Comparative Guide to the Analytical Characterization of 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of 4-Bromo-3,5-dimethoxybenzyl alcohol. It includes detailed experimental protocols, data presentation in tabular format, and workflow visualizations to aid in the selection of the most appropriate analytical methodology.
Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of this compound. Gas chromatography-mass spectrometry (GC-MS) is a particularly suitable method for this volatile compound.
Expected Mass Spectrum:
The electron ionization (EI) mass spectrum of this compound is expected to show a characteristic molecular ion peak cluster due to the isotopic abundance of bromine (79Br and 81Br). The nominal molecular weight is 247.09 g/mol . Therefore, two prominent peaks at m/z 245.9 and 247.9, with an intensity ratio of approximately 1:1, are anticipated, representing the [M]+ and [M+2]+ ions, respectively.[1]
Fragmentation Pattern:
-
Alpha-cleavage: Loss of a hydrogen atom from the benzylic carbon to form a stable benzylic cation.
-
Loss of a methoxy group (-OCH3): Resulting in a fragment ion at m/z 215/217.
-
Loss of the hydroxymethyl group (-CH2OH): Leading to a fragment at m/z 216/218.
-
Cleavage of the C-Br bond: This would result in a fragment at m/z 167.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a representative method for the analysis of this compound.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a volatile organic solvent such as ethyl acetate or dichloromethane.
-
If necessary, dilute the sample further to a concentration of approximately 10-100 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| Gas Chromatograph | |
| Injection Port Temp. | 250 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Column | 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min. |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-400 amu |
| Ion Source Temperature | 230 °C |
| Interface Temperature | 280 °C |
Comparison with Alternative Analytical Techniques
While GC-MS is a primary tool for the analysis of this compound, other techniques can provide complementary information.
| Technique | Information Provided | Advantages | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C) | Detailed structural information, including the chemical environment of each proton and carbon atom. Confirms the connectivity of atoms in the molecule.[1] | Provides unambiguous structure elucidation. Non-destructive. | Lower sensitivity compared to MS. Requires a larger sample amount and a relatively pure sample. |
| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule, such as the hydroxyl (-OH) stretch and C-O stretches from the alcohol and methoxy groups, as well as aromatic C-H and C=C stretches.[1] | Rapid and non-destructive. Provides a characteristic fingerprint for the compound. | Does not provide information on molecular weight or the connectivity of atoms. |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | Separation and quantification of the compound in a mixture. Purity assessment. | High resolution and sensitivity for quantitative analysis. Can be coupled with MS (LC-MS) for more comprehensive analysis. | Provides limited structural information on its own. The compound must have a UV chromophore for detection. |
| Gas Chromatography with Infrared Detection (GC-IR) | Provides separation based on volatility and boiling point, coupled with functional group identification for each eluting peak. Can be used to differentiate isomers.[4] | Combines the separation power of GC with the structural information of IR. Useful for complex mixture analysis and isomer differentiation.[4] | Lower sensitivity compared to GC-MS.[4] The library of vapor-phase IR spectra is less extensive than for MS. |
Experimental Workflow and Data Analysis
The following diagrams illustrate the logical workflow for the analysis of this compound.
Caption: Analytical workflow for the characterization of this compound.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
References
Comparative Infrared Spectrum Analysis: 4-Bromo-3,5-dimethoxybenzyl alcohol
For Immediate Release
This guide provides a detailed infrared (IR) spectrum analysis of 4-Bromo-3,5-dimethoxybenzyl alcohol, a key intermediate in pharmaceutical and organic synthesis. The performance, as characterized by its unique spectral features, is objectively compared with structurally similar alternatives: Benzyl alcohol, 3,5-Dimethoxybenzyl alcohol, and 4-Bromobenzyl alcohol. This document is intended for researchers, scientists, and professionals in drug development seeking to differentiate and characterize these compounds using spectroscopic methods.
Comparative Analysis of IR Spectral Data
The infrared spectrum of this compound is distinguished by a combination of absorptions characteristic of its alcohol, dimethoxy-substituted aromatic, and bromo functional groups. The following table summarizes the key experimental absorption frequencies for the target molecule and its alternatives, allowing for a direct comparison of their vibrational modes.
| Vibrational Mode | This compound (cm⁻¹) | Benzyl Alcohol (cm⁻¹) | 3,5-Dimethoxybenzyl alcohol (cm⁻¹) | 4-Bromobenzyl alcohol (cm⁻¹) |
| O-H Stretch (Alcohol) | 3362 (broad) | ~3336 (broad) | ~3350 (broad) | ~3350 (broad) |
| Aromatic C-H Stretch | 3024 | ~3030 - 3085 | ~3000 | ~3025 |
| Aliphatic C-H Stretch | ~2840 - 2960 | ~2870 - 2935 | ~2835 - 2960 | ~2860 - 2930 |
| Aromatic C=C Stretch | 1574 | ~1454, 1496 | ~1595, 1460 | ~1488, 1593 |
| Asymmetric C-O Stretch (Ether) | ~1205 | N/A | ~1205 | N/A |
| Symmetric C-O Stretch (Ether) | ~1160 | N/A | ~1157 | N/A |
| C-O Stretch (Alcohol) | ~1040 | ~1028 | ~1060 | ~1010 |
| C-Br Stretch | ~680 | N/A | N/A | ~650 |
Note: Values are approximate and can vary based on the sampling method and instrument resolution. "N/A" indicates that the functional group is not present in the molecule.
Experimental Protocols
Methodology for Attenuated Total Reflectance (ATR) FTIR Spectroscopy
The presented spectral data is typically acquired using an ATR-FTIR spectrometer. This non-destructive technique is ideal for solid powder samples and requires minimal preparation.
1. Instrument and Accessory:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
2. Sample Preparation:
-
Ensure the diamond crystal of the ATR accessory is clean. Record a background spectrum of the clean, empty crystal.
-
Place a small amount (approximately 1-2 mg) of the solid this compound sample directly onto the center of the diamond crystal.
3. Data Acquisition:
-
Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal surface.
-
Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
To achieve a high signal-to-noise ratio, co-add a minimum of 32 scans at a spectral resolution of 4 cm⁻¹.
4. Data Processing:
-
The collected data is processed using the spectrometer's software to generate a spectrum in either transmittance or absorbance units.
-
If necessary, apply an ATR correction algorithm to account for the wavelength-dependent depth of penetration of the IR beam.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the comparative analysis of the infrared spectra of the specified benzyl alcohol derivatives.
Caption: Workflow for comparative IR analysis of benzyl alcohol derivatives.
comparing 4-Bromo-3,5-dimethoxybenzyl alcohol with other benzyl alcohols
A Comparative Guide to 4-Bromo-3,5-dimethoxybenzyl Alcohol and Other Benzyl Alcohols for Researchers and Drug Development Professionals
In the landscape of organic synthesis and medicinal chemistry, benzyl alcohols serve as versatile building blocks for a wide array of functional molecules. This guide provides a detailed comparison of this compound with other relevant benzyl alcohols, namely 3,5-dimethoxybenzyl alcohol and 4-bromobenzyl alcohol. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their comparative properties and reactivity, supported by experimental data and detailed protocols.
Physicochemical Properties
A fundamental comparison begins with the physicochemical properties of these compounds, which influence their handling, reactivity, and suitability for various applications.
| Property | This compound | 3,5-Dimethoxybenzyl alcohol | 4-Bromobenzyl alcohol |
| CAS Number | 61367-62-2[1] | 705-76-0[2] | 873-75-6[3][4] |
| Molecular Formula | C₉H₁₁BrO₃[1] | C₉H₁₂O₃[5] | C₇H₇BrO[3][4] |
| Molecular Weight | 247.09 g/mol [1] | 168.19 g/mol [5] | 187.036 g/mol [3] |
| Melting Point | 100 °C[1] | 43-46 °C[2][6] | 75-77 °C[4][7] |
| Appearance | Not specified | White to yellow-beige crystalline solid[2] | White to off-white crystalline solid[3][4] |
| Solubility | Not specified | Soluble in various organic solvents[2] | Sparingly soluble in water; soluble in ethanol, acetone, and dioxane[3][8] |
The substitution pattern on the benzene ring significantly impacts the physical properties of these alcohols. The presence of the bromine atom and two methoxy groups in this compound results in the highest molecular weight and melting point among the compared compounds.
Reactivity and Synthetic Applications
The electronic nature of the substituents on the aromatic ring dictates the reactivity of the benzylic alcohol moiety. Methoxy groups are electron-donating, activating the ring towards electrophilic substitution and potentially influencing the reactivity of the benzylic hydroxyl group. Conversely, the bromine atom is an electron-withdrawing group via induction but can also participate in resonance.
Oxidation to Aldehydes
A common transformation of benzyl alcohols is their oxidation to the corresponding benzaldehydes, which are valuable intermediates in organic synthesis. The efficiency of this reaction can be influenced by the electronic properties of the substituents.
A generalized experimental workflow for comparing the oxidation of these benzyl alcohols is presented below.
Caption: Comparative Oxidation Workflow.
Experimental Protocol: Comparative Oxidation of Benzyl Alcohols
Objective: To compare the relative rates and yields of oxidation of this compound, 3,5-dimethoxybenzyl alcohol, and 4-bromobenzyl alcohol to their corresponding aldehydes using pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
3,5-Dimethoxybenzyl alcohol
-
4-Bromobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Silica gel
-
Round-bottom flasks, magnetic stirrers, and other standard laboratory glassware
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Gas chromatography-mass spectrometry (GC-MS) instrument
Procedure:
-
In three separate, dry 50 mL round-bottom flasks, dissolve 1 mmol of each benzyl alcohol in 10 mL of anhydrous dichloromethane.
-
To each flask, add 1.5 mmol of PCC in one portion while stirring at room temperature.
-
Monitor the progress of each reaction by TLC at regular intervals (e.g., every 15 minutes).
-
Upon completion (as indicated by the disappearance of the starting material on TLC), quench the reactions by adding 20 mL of diethyl ether and stirring for 10 minutes.
-
Filter the mixture through a short pad of silica gel to remove the chromium salts, washing the pad with additional diethyl ether.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude aldehyde.
-
Purify the aldehydes by column chromatography on silica gel if necessary.
-
Determine the yield of each purified aldehyde and analyze the purity by GC-MS.
Expected Outcome: The electron-donating methoxy groups in 3,5-dimethoxybenzyl alcohol are expected to facilitate the oxidation, potentially leading to a faster reaction rate compared to 4-bromobenzyl alcohol, which has an electron-withdrawing bromine. The combined electronic effects of the bromo and dimethoxy substituents in this compound will likely result in an intermediate reactivity.
Etherification Reactions
Benzyl alcohols are also frequently used in etherification reactions to introduce a benzyl protecting group or to synthesize more complex molecules. The rate of etherification can also be influenced by the electronic nature of the substituents.
The logical relationship for a comparative etherification reaction is depicted in the following diagram.
Caption: Comparative Etherification Logic.
Biological Activity Considerations
The substituents on the benzyl alcohol scaffold can significantly impact the biological activity of the molecule and its derivatives. Brominated organic compounds, for instance, are known to exhibit a range of biological activities, including antimicrobial properties.[9] The presence of the bromine atom in this compound and 4-bromobenzyl alcohol makes them interesting candidates for incorporation into biologically active molecules. Benzyl alcohol derivatives, in general, have been investigated for their antimicrobial activities.[10][11]
Conclusion
This compound presents a unique combination of substituents that influence its physical and chemical properties. Its higher melting point compared to 3,5-dimethoxybenzyl alcohol and 4-bromobenzyl alcohol is a notable physical distinction. In terms of reactivity, the interplay of the electron-donating methoxy groups and the electron-withdrawing bromine atom is expected to result in a reactivity profile that is distinct from its counterparts. For researchers and professionals in drug development, the choice of benzyl alcohol will depend on the specific requirements of the synthetic route and the desired properties of the final product. The comparative data and experimental outlines provided in this guide serve as a valuable resource for making informed decisions in the laboratory.
References
- 1. This compound | 61367-62-2 | FB70812 [biosynth.com]
- 2. 3,5-Dimethoxybenzyl alcohol | 705-76-0 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. 4-Bromobenzyl alcohol [nanfangchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chembk.com [chembk.com]
- 7. 4-Bromobenzyl alcohol | 873-75-6 [chemicalbook.com]
- 8. 4-Bromobenzyl alcohol 99 873-75-6 [sigmaaldrich.com]
- 9. Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. WO2003078367A2 - Benzyl alcohol derivatives and their use as antimicrobial agents - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 4-Bromo-3,5-dimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. 4-Bromo-3,5-dimethoxybenzyl alcohol is a valuable reagent, frequently employed as a precursor for introducing the 3,5-dimethoxyphenyl moiety in cross-coupling reactions or as a protecting group. However, the exploration of alternative reagents can offer advantages in terms of reactivity, availability, and the ability to fine-tune molecular properties. This guide provides a comprehensive comparison of viable alternatives to this compound, supported by experimental data and detailed protocols.
Alternative Reagents: A Comparative Overview
A range of commercially available and synthetically accessible alternatives to this compound can be considered. The choice of reagent will depend on the specific application, desired reactivity, and the synthetic route.
Key Alternatives:
-
3,5-Dimethoxybenzyl Alcohol: The un-brominated parent compound, ideal for situations where a leaving group for cross-coupling is not required. It is a stable and cost-effective starting material for derivatization.
-
4-Chloro-3,5-dimethoxybenzyl Alcohol: A less reactive analogue compared to the bromo- and iodo-derivatives in cross-coupling reactions, which can be advantageous for achieving selectivity in molecules with multiple reactive sites.
-
4-Iodo-3,5-dimethoxybenzyl Alcohol: A more reactive alternative in palladium-catalyzed cross-coupling reactions due to the lower bond dissociation energy of the C-I bond. This can lead to higher yields and milder reaction conditions.
-
3,5-Dihydroxy-4-methoxybenzyl Alcohol (DHMBA): A naturally occurring compound with demonstrated anticancer activity. Its phenolic hydroxyl groups offer additional points for functionalization and can influence its biological activity.
-
2-Bromo-4,5-dimethoxybenzyl Alcohol: An isomer that can be used to introduce the dimethoxybenzyl moiety at a different position, potentially impacting the pharmacological profile of the target molecule.
-
3,4,5-Trimethoxybenzyl Alcohol: Offers an additional methoxy group, which can alter the electronic properties and metabolic stability of the final compound.
Performance Comparison in Key Synthetic Transformations
The performance of these alternatives is critically evaluated in two of the most important C-C and C-N bond-forming reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The reactivity of the halide at the 4-position generally follows the trend I > Br > Cl in palladium-catalyzed cross-coupling reactions.
Table 1: Comparative Performance in Suzuki-Miyaura Cross-Coupling
| Reagent (as halide) | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Iodobenzyl alcohol | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 12-24 | ~85-95 | [1] |
| 4-Bromobenzyl bromide | Phenylboronic acid | Pd(OAc)₂ / L2 | K₂CO₃ | DMF | 140 | 0.33 | 75 | [2] |
| 4-Chlorobenzyl alcohol | Phenylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | ~90 | General protocol |
| 3,5-Dichloropyridazine | Phenylboronic acid | Pd(OAc)₂ / Q-Phos | KF | Toluene/H₂O | RT | 16 | ~80-90 (C5 sel.) | [3] |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions. L2 refers to a specific phosphine ligand from the cited reference.
Table 2: Comparative Performance in Buchwald-Hartwig Amination
| Reagent (as halide) | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Morpholine | Pd(I) dimer / Biaryl phosphine | K₃PO₄ | Toluene | 100 | 24 | >95 | [4] |
| 4-Chlorotoluene | Morpholine | Pd(OAc)₂ / RuPhos | NaOtBu | Toluene | 110 | 12 | ~95-99 | [5] |
| Aryl Iodide | Aniline | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 100 | 16 | ~80-90 | [6] |
| 4-Bromo-N,N-dimethylaniline | Morpholine | Pd/NHC complex | tBuOK | Toluene | 85 | 0.5 | >95 | [7] |
Note: Data is compiled from various sources and may not represent a direct head-to-head comparison under identical conditions.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of 4-Halobenzyl Alcohols
This protocol is a general guideline and requires optimization for specific substrates.
Materials:
-
4-Halobenzyl alcohol (I, Br, or Cl derivative) (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent system (e.g., Toluene/Ethanol/Water 4:1:1, degassed)
-
Anhydrous sodium sulfate
-
Ethyl acetate
-
Brine
Procedure:
-
To a round-bottom flask, add the 4-halobenzyl alcohol, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with stirring under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Western Blot Analysis of PI3K/Akt/mTOR and p53 Signaling Pathways in Glioblastoma Cells Treated with DHMBA
This protocol is designed to assess the effect of 3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) on key signaling proteins in glioblastoma cell lines (e.g., U87MG).
Materials:
-
Glioblastoma cell line (e.g., U87MG)
-
DHMBA (dissolved in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-p-Akt, anti-p-mTOR, anti-p53, and their total protein counterparts; anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Seed glioblastoma cells in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of DHMBA (or DMSO as a vehicle control) for the desired time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to PVDF membranes.
-
Antibody Incubation: Block the membranes and incubate with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizing a Key Biological Application: DHMBA's Impact on Cancer Signaling Pathways
3,5-dihydroxy-4-methoxybenzyl alcohol (DHMBA) has been shown to exhibit anticancer activity by modulating critical signaling pathways in human glioblastoma cells. The following diagrams illustrate the PI3K/Akt/mTOR and p53 pathways and the potential points of intervention by DHMBA.
Caption: DHMBA's inhibitory effect on the PI3K/Akt/mTOR signaling pathway.
Caption: DHMBA's potential to increase p53 levels, promoting cell cycle arrest and apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. rsc.org [rsc.org]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 4-Bromo-3,5-dimethoxybenzyl Alcohol Derivatives in Biological Applications
For Immediate Release
A comprehensive review of available scientific literature highlights the emerging biological activities of 4-Bromo-3,5-dimethoxybenzyl alcohol and its derivatives, with potential applications in antioxidant and anticancer therapies. This guide consolidates experimental data, outlines detailed research protocols, and visualizes key signaling pathways to provide a valuable resource for researchers, scientists, and professionals in drug development.
Antioxidant and Cytoprotective Activities
Recent studies have explored the antioxidant potential of brominated and methoxylated benzyl alcohol derivatives. A notable example is the investigation of 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene, a structural isomer of the core compound of interest. This derivative has demonstrated significant cytoprotective effects against oxidative stress in human keratinocyte (HaCaT) cells.
Quantitative Data Summary: Antioxidant Effects
| Derivative | Cell Line | Treatment | Concentration (µM) | Cell Viability (%) | Reactive Oxygen Species (ROS) Generation (% of Control) |
| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (Compound 3b-9) | HaCaT | H₂O₂ (1 mM) | 5 | ~85 | ~60 |
| H₂O₂ (1 mM) | 10 | ~95 | ~50 | ||
| Control | HaCaT | H₂O₂ (1 mM) | - | ~50 | 100 |
Data synthesized from Dong et al., 2022.[1][2][3][4]
These findings suggest that the bromo-dimethoxybenzyl moiety contributes to the amelioration of oxidative damage by reducing the generation of reactive oxygen species.[1]
Anticancer Activity
The anticancer potential of these derivatives has also been evaluated, particularly against leukemia cell lines. The aforementioned derivative, 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene, exhibited inhibitory effects on the viability of human chronic myelogenous leukemia (K562) cells.
Quantitative Data Summary: Anticancer Effects
| Derivative | Cell Line | Concentration (µM) | Cell Viability (%) |
| 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene (Compound 3b-9) | K562 | 5 | ~80 |
| 10 | ~60 | ||
| 20 | ~40 | ||
| (oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate) (Compound 4b-4) | K562 | 5 | ~75 |
| 10 | ~50 | ||
| 20 | ~30 |
Data synthesized from Dong et al., 2022.[1][4]
These results indicate a dose-dependent cytotoxic effect of these compounds on cancer cells, warranting further investigation into their mechanisms of action.[1]
Signaling Pathway Analysis: The Nrf2-Keap1 Pathway
The antioxidant effects of these bromophenol derivatives are linked to the modulation of the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[1][5] Under normal conditions, the transcription factor Nrf2 is kept inactive in the cytoplasm by binding to Keap1.[6] Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of antioxidant genes.[5][7]
Interestingly, the studied 2,3-dibromo-1-(((2-bromo-4,5-dimethoxybenzyl)oxy)methyl)-4,5-dimethoxybenzene derivative was found to increase the expression of downstream targets of Nrf2, namely Thioredoxin Reductase 1 (TrxR1) and Heme Oxygenase-1 (HO-1), without affecting the expression of Nrf2 itself.[1] This suggests a potential mechanism of action that enhances the cellular antioxidant defense system.[1]
Experimental Protocols
Cell Viability Assay (MTT/SRB Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[8][9][10][11]
-
Cell Seeding: Cells (e.g., HaCaT, K562) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.[12][13]
-
Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives or control compounds for a specified duration (e.g., 24-72 hours).[13]
-
MTT/SRB Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (0.5 mg/mL) or Sulforhodamine B (SRB) solution is added to each well and incubated for 2-4 hours at 37°C.[8][12]
-
Solubilization: The resulting formazan crystals (in the case of MTT) are solubilized by adding a solubilization solution (e.g., DMSO).[8] For SRB, the protein-bound dye is solubilized with a Tris-base solution.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT or 565 nm for SRB.[10][12]
Reactive Oxygen Species (ROS) Generation Assay
This assay measures the intracellular accumulation of ROS using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[14][15][16][17]
-
Cell Treatment: Cells are seeded in 96-well plates and pre-treated with the test compounds for a specified time.
-
Oxidative Stress Induction: An ROS inducer, such as hydrogen peroxide (H₂O₂), is added to the cells.[14]
-
Probe Loading: The cells are then incubated with DCFH-DA (10 µM) in serum-free medium for 30 minutes at 37°C in the dark.[16]
-
Fluorescence Measurement: After washing to remove the excess probe, the fluorescence intensity is measured using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[15]
Western Blotting
This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathway.[18][19][20][21]
-
Protein Extraction: Cells are treated with the compounds of interest, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.[18]
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., Nrf2, Keap1, TrxR1, HO-1) overnight at 4°C.[18][21][22]
-
Secondary Antibody and Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[18]
-
Densitometry Analysis: The band intensities are quantified using image analysis software and normalized to a loading control protein (e.g., β-actin or GAPDH).[18]
Conclusion and Future Directions
The preliminary evidence suggests that this compound derivatives are a promising class of compounds with notable antioxidant and anticancer activities. The modulation of the Nrf2 signaling pathway appears to be a key mechanism underlying their cytoprotective effects. Further research is warranted to synthesize and screen a broader range of derivatives to establish a clear structure-activity relationship. Investigating their efficacy in other biological systems, such as antimicrobial and anti-inflammatory models, could also unveil new therapeutic applications. The detailed protocols and pathway diagrams provided in this guide aim to facilitate and standardize future research in this exciting area of drug discovery.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols [ir.lib.uth.gr]
- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How Does the Nrf2 Signaling Pathway Regulate the Body's Antioxidant Response? → Learn [pollution.sustainability-directory.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. atcc.org [atcc.org]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. benchchem.com [benchchem.com]
- 13. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 16. antbioinc.com [antbioinc.com]
- 17. assaygenie.com [assaygenie.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. TrxR1 as a Potent Regulator of the Nrf2-Keap1 Response System - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Reaction Products of 4-Bromo-3,5-dimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common chemical transformations of 4-bromo-3,5-dimethoxybenzyl alcohol, a versatile building block in organic synthesis. The following sections detail key reactions, including oxidation, etherification, esterification, and various palladium-catalyzed cross-coupling reactions. Experimental data from literature sources is presented to offer a comparative perspective on product yields and reaction conditions.
Oxidation to 4-Bromo-3,5-dimethoxybenzaldehyde
The oxidation of the benzylic alcohol to the corresponding aldehyde is a fundamental transformation, providing a key intermediate for further functionalization. Various oxidizing agents can be employed, with differing yields and selectivities. While specific data for the oxidation of this compound is not extensively reported, protocols for analogous substituted benzyl alcohols provide a strong predictive framework.
Table 1: Comparison of Oxidation Methods for Benzyl Alcohols
| Oxidizing Agent/System | Substrate | Product | Yield (%) | Reference |
| MnO₂ | Substituted Benzyl Alcohols | Corresponding Aldehydes | Good to Excellent | |
| TEMPO/NaOCl | Primary Alcohols | Corresponding Aldehydes | High | [1] |
| PCC | Primary Alcohols | Corresponding Aldehydes | Good | General Knowledge |
| Swern Oxidation (DMSO, oxalyl chloride, Et₃N) | Primary Alcohols | Corresponding Aldehydes | High | General Knowledge |
| Dess-Martin Periodinane | Primary Alcohols | Corresponding Aldehydes | High | General Knowledge |
Experimental Protocol: Oxidation using Manganese Dioxide (MnO₂)
This protocol is a general procedure for the oxidation of benzylic alcohols and is expected to be effective for this compound.
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, chloroform, or acetone) is added activated manganese dioxide (5-10 eq).
-
Reaction Conditions: The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed with the solvent.
-
Purification: The combined filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 4-bromo-3,5-dimethoxybenzaldehyde.
Etherification and Esterification
The hydroxyl group of this compound can be readily converted to ethers and esters, which can serve as protecting groups or introduce new functionalities.
Table 2: Representative Etherification and Esterification Reactions
| Reaction Type | Reagent | Product Type | Expected Yield | Reference |
| Williamson Ether Synthesis | Alkyl halide, NaH | Alkyl ether | High | [2] |
| Mitsunobu Reaction | Alcohol, DEAD, PPh₃ | Alkyl ether | Good to High | [3] |
| Fischer Esterification | Carboxylic acid, acid catalyst | Ester | Moderate to Good | [4] |
| Acylation | Acid chloride, pyridine | Ester | High | [4] |
Experimental Protocol: O-Alkylation via Williamson Ether Synthesis
-
Reaction Setup: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous THF is added dropwise at 0 °C.
-
Reaction Conditions: The mixture is stirred at room temperature for 30 minutes, followed by the addition of an alkyl halide (1.1 eq). The reaction is then heated to reflux.
-
Monitoring: The reaction progress is monitored by TLC.
-
Work-up: After completion, the reaction is quenched by the slow addition of water. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
Purification: The crude product is purified by column chromatography.
Experimental Protocol: Esterification with an Acid Chloride
-
Reaction Setup: To a solution of this compound (1.0 eq) in pyridine or dichloromethane with a non-nucleophilic base (e.g., triethylamine, 1.5 eq) at 0 °C is added an acid chloride (1.1 eq) dropwise.
-
Reaction Conditions: The reaction mixture is stirred at room temperature.
-
Monitoring: The reaction is monitored by TLC.
-
Work-up: Upon completion, the reaction is diluted with a suitable organic solvent and washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated.
-
Purification: The crude ester is purified by column chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of this compound and its derivatives serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions, the alcohol may first be protected or converted to a more stable derivative.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl compounds. While direct coupling with the alcohol may be possible, protection of the hydroxyl group or its conversion to a more robust functional group is common.[5][6][7][8]
Table 3: Comparison of Suzuki-Miyaura Coupling Conditions for Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/H₂O | Reflux | Good to Excellent | [6] |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 80-100 | High | General Knowledge |
| XPhosPdG2/XPhos | K₃PO₄ | Dioxane | 100 | Good to Excellent | [7] |
Experimental Protocol: Suzuki-Miyaura Coupling of a 4-Bromo-3,5-dimethoxybenzyl Derivative
Note: The benzyl alcohol may need to be protected (e.g., as a silyl ether) or converted to the corresponding bromide prior to coupling.
-
Reaction Setup: A mixture of the 4-bromo-3,5-dimethoxybenzyl derivative (1.0 eq), a boronic acid or boronic ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 eq) is placed in a reaction vessel.
-
Solvent and Degassing: A degassed solvent system (e.g., toluene/ethanol/water or dioxane/water) is added. The mixture is purged with an inert gas (e.g., argon or nitrogen).
-
Reaction Conditions: The reaction is heated to the desired temperature (typically 80-110 °C).
-
Monitoring and Work-up: The reaction is monitored by TLC or GC-MS. After completion, the mixture is cooled, diluted with an organic solvent, and washed with water and brine. The organic layer is dried and concentrated.
-
Purification: The product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, introducing an alkyne moiety.[9][10][11][12][13]
Table 4: Comparison of Sonogashira Coupling Conditions for Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Room Temp. to 50 | Good to Excellent | [10] |
| Pd(OAc)₂ / XPhos | Et₃N | MeCN | 110 | High | [9] |
Experimental Protocol: Sonogashira Coupling of a 4-Bromo-3,5-dimethoxybenzyl Derivative
-
Reaction Setup: To a degassed solution of the 4-bromo-3,5-dimethoxybenzyl derivative (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylamine) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Reaction Conditions: The reaction is stirred under an inert atmosphere at room temperature or with gentle heating.
-
Monitoring and Work-up: Upon completion (monitored by TLC), the reaction mixture is filtered through Celite®, and the filtrate is concentrated. The residue is taken up in an organic solvent and washed with aqueous ammonium chloride and brine.
-
Purification: The crude product is purified by column chromatography.
Buchwald-Hartwig Amination
This reaction is a powerful tool for the synthesis of arylamines from aryl halides.[14][15][16][17][18]
Table 5: Comparison of Buchwald-Hartwig Amination Conditions for Aryl Bromides
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-110 | Good to Excellent | [15] |
| [Pd(allyl)Cl]₂ / t-BuXPhos | K₃PO₄ | Toluene | 100 | High | [15] |
| Pd(OAc)₂ / RuPhos | K₂CO₃ | t-BuOH | 100 | Good to High | General Knowledge |
Experimental Protocol: Buchwald-Hartwig Amination of a 4-Bromo-3,5-dimethoxybenzyl Derivative
-
Reaction Setup: An oven-dried reaction vessel is charged with the 4-bromo-3,5-dimethoxybenzyl derivative (1.0 eq), an amine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4 eq).
-
Solvent and Degassing: Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the vessel is sealed and purged with an inert gas.
-
Reaction Conditions: The mixture is heated to the required temperature (typically 80-110 °C).
-
Monitoring and Work-up: After completion (monitored by TLC or GC-MS), the reaction is cooled, diluted with an organic solvent, and filtered through Celite®. The filtrate is washed with water and brine, dried, and concentrated.
-
Purification: The product is purified by column chromatography.
Visualizations
References
- 1. Aldehyde synthesis by oxidation of alcohols and rearrangements [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Comparative Guide to Purity Analysis of 4-Bromo-3,5-dimethoxybenzyl alcohol
For researchers, scientists, and drug development professionals, establishing the purity of key synthetic intermediates like 4-Bromo-3,5-dimethoxybenzyl alcohol is critical for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, such as starting materials, by-products, or degradation products, can have significant impacts on downstream processability and the toxicological profile of the API. This guide provides a comparative overview of the principal analytical methodologies for assessing the purity of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
This guide presents a comparison of their performance, detailed experimental protocols based on methods for structurally related compounds, and graphical representations of the analytical workflows to aid in the selection of the most appropriate method for specific analytical requirements.
Quantitative Performance Comparison
The selection of an analytical technique is often a balance between factors such as resolution, sensitivity, and the nature of the potential impurities. The following table summarizes the typical performance characteristics of HPLC, GC-MS, and NMR for the analysis of this compound and its potential impurities.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information. |
| Typical Stationary Phase | C18 or other modified silica. | Phenyl-methylpolysiloxane (e.g., DB-5ms) or Polyethylene Glycol (e.g., ZB-WAX). | Not applicable (analysis is in solution). |
| Resolution of Impurities | Excellent for a wide range of polar and non-polar impurities. | Excellent for volatile and thermally stable impurities. | Good for distinguishing structurally different impurities, but may have limitations with isomers. |
| Limit of Detection (LOD) | Low (ng to pg range). | Very Low (pg to fg range). | Higher (µg to mg range). |
| Limit of Quantitation (LOQ) | Low (ng range). | Very Low (pg range). | Higher (mg range). |
| Sample Throughput | High. | Medium to High. | Medium. |
| Key Advantages | Versatile for a wide range of compounds, non-destructive, and excellent for quantification. | High sensitivity and provides structural information of impurities through mass spectra. | Provides unambiguous structural confirmation and can be used for absolute quantification without a reference standard (qNMR). |
| Key Limitations | Requires chromophoric or UV-active compounds for UV detection. | Limited to volatile and thermally stable compounds; derivatization may be required. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques, adapted from established methods for similar compounds.[1][2][3]
High-Performance Liquid Chromatography (HPLC)
This method is adapted from the analysis of the structurally related 3,5-Dimethoxybenzyl alcohol and 4-Bromo-3,5-dimethoxybenzaldehyde.[1][2] It is suitable for the quantification of this compound and the detection of polar and non-polar impurities.
-
Instrumentation : A standard HPLC system equipped with a UV-Vis detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase : Isocratic elution with a mixture of Acetonitrile and Water (e.g., 50:50 v/v). For mass spectrometry compatibility, 0.1% formic acid can be added to both solvents.[1]
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection Wavelength : 280 nm.
-
Injection Volume : 10 µL.
-
Sample Preparation : Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL. Prepare calibration standards by diluting a stock solution of a certified reference standard of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides excellent separation for volatile compounds and allows for the identification of unknown impurities through their mass spectra. This protocol is based on general methods for benzyl alcohol and other brominated aromatic compounds.[4][5]
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column : A non-polar capillary column, such as one packed with (5%-phenyl)-methylpolysiloxane (e.g., DB-5, 30 m x 0.32 mm, 0.25 µm film thickness).
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature : 250 °C.
-
Oven Temperature Program :
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 10 minutes.
-
-
MS Transfer Line Temperature : 280 °C.
-
Ion Source Temperature : 230 °C.
-
Mass Range : 50-500 amu.
-
Sample Preparation : Dissolve the sample in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the unambiguous structural identification and quantification of the main component and impurities without the need for a specific reference standard for each impurity. The characterization of this compound has been reported using NMR.[6]
-
Instrumentation : A 300 MHz or higher NMR spectrometer.
-
Solvent : Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).
-
¹H NMR Parameters :
-
Pulse Angle: 30-45°.
-
Acquisition Time: 3-4 seconds.
-
Relaxation Delay: 5 seconds (for quantitative analysis, should be at least 5 times the longest T₁).
-
Number of Scans: 16-64.
-
-
Sample Preparation : Dissolve 5-10 mg of the sample in 0.6-0.7 mL of the deuterated solvent. For quantitative NMR (qNMR), a certified internal standard with a known concentration is added.
-
Data Analysis : The purity is determined by comparing the integral of the signals corresponding to the analyte with those of the impurities and the internal standard. For this compound, characteristic signals are expected for the aromatic protons, the benzylic CH₂ group, and the methoxy groups.[6]
Visualization of Analytical Workflows
To provide a clear understanding of the experimental processes, the following diagrams illustrate the workflows for HPLC and GC-MS analysis.
Caption: Workflow for HPLC Purity Analysis.
Caption: Workflow for GC-MS Purity Analysis.
Conclusion
For routine quality control of this compound, HPLC is often the method of choice due to its high throughput, excellent quantitative performance, and applicability to a wide range of potential impurities. GC-MS serves as a powerful complementary technique, especially for the identification of unknown volatile impurities, offering high sensitivity and structural information. NMR is invaluable for the definitive structural confirmation of the target compound and for the quantification of impurities without the need for individual reference standards, making it an essential tool for reference standard characterization and in-depth structural analysis.
The optimal analytical strategy will depend on the specific requirements of the analysis. For comprehensive quality assurance, a combination of these techniques is recommended. HPLC or GC-MS can be utilized for routine purity testing, while NMR is crucial for structural verification and primary standard certification. This integrated approach provides the highest level of confidence in the purity of this compound for its intended use in research and drug development.
References
- 1. Separation of 4-Bromo-3,5-dimethoxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines | Office of Justice Programs [ojp.gov]
- 6. This compound | 61367-62-2 [chemicalbook.com]
A Comparative Analysis of Benzyl-Type Protecting Groups: PMB vs. 4-Bromo-3,5-dimethoxybenzyl
In the realm of multi-step organic synthesis, the strategic use of protecting groups is fundamental to achieving high yields and ensuring the chemical integrity of complex molecules. Among the diverse arsenal of protecting groups for hydroxyl functionalities, the p-methoxybenzyl (PMB) ether has long been a reliable and versatile choice. This guide aims to provide a comparative study of the PMB protecting group against a lesser-known analogue, the 4-Bromo-3,5-dimethoxybenzyl (BDB) group.
However, a comprehensive literature search reveals a significant disparity in the available experimental data for these two protecting groups. While the PMB group is extensively characterized with a wealth of information on its application and cleavage, there is a notable absence of published research detailing the use of the 4-Bromo-3,5-dimethoxybenzyl group for the protection of alcohols or other functional groups.
This guide will therefore present the well-established data for the PMB protecting group and, due to the lack of experimental data for the BDB group, a conclusive, data-driven comparison cannot be provided at this time.
The p-Methoxybenzyl (PMB) Protecting Group: A Well-Established Tool
The p-methoxybenzyl ether is a widely employed protecting group for alcohols due to its ease of introduction, general stability under a variety of reaction conditions, and versatile deprotection methods.
Chemical Structure and Properties
The PMB group is introduced by converting a hydroxyl group into a p-methoxybenzyl ether. The electron-donating methoxy group on the aromatic ring plays a crucial role in the reactivity and cleavage of this protecting group.
Caption: General structure of a PMB-protected alcohol.
Protection of Alcohols
The introduction of the PMB group is typically achieved via a Williamson ether synthesis, reacting the alcohol with p-methoxybenzyl chloride (PMB-Cl) or bromide (PMB-Br) in the presence of a base.
Table 1: Typical Conditions for PMB Protection of Primary Alcohols
| Reagent | Base | Solvent | Temperature | Reaction Time | Typical Yield (%) |
| p-Methoxybenzyl chloride | Sodium hydride (NaH) | THF | 0 °C to rt | 2 - 8 h | 90 - 98 |
Deprotection of PMB Ethers
A key advantage of the PMB group is the variety of methods available for its removal, allowing for orthogonality with other protecting groups. Cleavage can be achieved under oxidative or acidic conditions.
Table 2: Common Deprotection Methods for PMB Ethers
| Method | Reagents | Solvent | Conditions |
| Oxidative | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | Dichloromethane (DCM) / Water | Room temperature |
| Ceric ammonium nitrate (CAN) | Acetonitrile / Water | 0 °C to rt | |
| Acidic | Trifluoroacetic acid (TFA) | Dichloromethane (DCM) | Room temperature |
| Hydrogenolysis | H₂, Pd/C | Methanol or Ethanol |
The mechanism of oxidative cleavage with DDQ involves the formation of a charge-transfer complex, leading to the release of the alcohol and p-methoxybenzaldehyde.
Caption: Simplified workflow for DDQ-mediated deprotection of PMB ethers.
The 4-Bromo-3,5-dimethoxybenzyl (BDB) Protecting Group: An Unexplored Alternative
While 4-bromo-3,5-dimethoxybenzyl alcohol is commercially available and its synthesis from 4-bromo-3,5-dimethoxybenzoic acid has been reported, its application as a protecting group for alcohols is not documented in the scientific literature.
Putative Chemical Structure
Based on its name, the structure of a BDB-protected alcohol can be inferred. The presence of two electron-donating methoxy groups and one electron-withdrawing bromine atom on the benzyl ring would likely influence its stability and cleavage characteristics compared to the PMB group.
Caption: Hypothetical structure of a BDB-protected alcohol.
Without experimental data, any comparison of the BDB group to the PMB group would be purely speculative. Further research is required to determine the utility of the 4-Bromo-3,5-dimethoxybenzyl group in organic synthesis.
Conclusion
The p-methoxybenzyl (PMB) group remains a robust and well-documented choice for the protection of hydroxyl groups, offering a balance of stability and versatile cleavage options. While the 4-Bromo-3,5-dimethoxybenzyl (BDB) moiety presents an interesting structural variation, the current lack of published experimental data on its use as a protecting group prevents a meaningful comparative analysis. Future studies are needed to elucidate the potential advantages and disadvantages of the BDB group in synthetic chemistry.
Experimental Protocols
Protection of a Primary Alcohol using PMB-Cl and NaH
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, a solution of the primary alcohol (1.0 eq) in anhydrous THF is added dropwise.
-
The mixture is stirred at 0 °C for 30 minutes.
-
p-Methoxybenzyl chloride (1.1 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-8 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
The reaction is carefully quenched by the slow addition of water at 0 °C.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Oxidative Deprotection of a PMB Ether using DDQ
-
To a solution of the PMB-protected alcohol (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically 10:1 to 20:1 v/v), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.1-1.5 eq) is added portion-wise at room temperature.
-
The reaction mixture is stirred at room temperature and monitored by TLC.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.
-
The mixture is filtered through a pad of celite to remove the hydroquinone byproduct.
-
The organic layer is separated, washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Safety Operating Guide
Proper Disposal of 4-Bromo-3,5-dimethoxybenzyl Alcohol: A Comprehensive Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical responsibility for all laboratory personnel. This guide provides detailed procedures for the proper disposal of 4-Bromo-3,5-dimethoxybenzyl alcohol, a halogenated organic compound. Adherence to these protocols is essential to protect personnel, the environment, and to maintain regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, it is imperative to be familiar with the hazards associated with this compound and to use appropriate personal protective equipment (PPE).
Hazard Summary:
| Hazard Statement | Description |
| H302 | Harmful if swallowed.[1] |
| H312 | Harmful in contact with skin.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H332 | Harmful if inhaled.[1] |
| H335 | May cause respiratory irritation.[1] |
Required Personal Protective Equipment (PPE):
| PPE | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and airborne particles.[1] |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and absorption. |
| Body Protection | A lab coat or chemical-resistant apron. | Protects against contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. | Minimizes inhalation of dust or vapors.[1] |
All handling and preparation for the disposal of this compound and its waste should occur in a well-ventilated area, preferably within a chemical fume hood.[2]
II. Waste Segregation and Collection
Proper segregation of chemical waste at the source is fundamental to safe and efficient disposal. As a brominated organic compound, this compound must be treated as halogenated organic waste .[3]
Key Segregation Principles:
-
Do not dispose of down the drain.[5]
-
Do not mix with incompatible materials such as strong acids, bases, or oxidizing agents.[4][5]
Collection Procedure:
-
Select a Designated Waste Container: Obtain a clearly labeled waste container designated for "Halogenated Organic Waste." These containers are often color-coded (e.g., green) for easy identification.[3] The container must be made of a compatible material, such as polyethylene.[5]
-
Label the Container: Affix a hazardous waste tag to the container before adding any waste.[2] The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
An accurate list of all contents and their approximate percentages if it is a mixed waste stream.[4]
-
The relevant hazard pictograms (e.g., harmful, irritant).
-
The date of accumulation.
-
-
Transfer the Waste: Carefully transfer the this compound waste into the designated container. For solid waste, minimize dust generation.[6] If transferring a solution, do so slowly to avoid splashing.
-
Secure the Container: Keep the waste container securely closed at all times, except when adding waste.[2][4]
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Spill Response Protocol:
-
Evacuate and Ventilate: If the spill is significant, evacuate non-essential personnel from the area and ensure adequate ventilation.
-
Wear Appropriate PPE: At a minimum, wear the PPE outlined in Section I.
-
Containment: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[6] For liquid spills, use an inert absorbent material to soak up the spill.[5]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials (e.g., absorbent pads, contaminated gloves) must be collected and disposed of as halogenated hazardous waste.[2]
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your site-specific procedures.
IV. Final Disposal Procedures
The final disposal of this compound must be conducted by a licensed and certified hazardous waste management provider.
Recommended Disposal Method:
-
Incineration: High-temperature incineration at a licensed hazardous waste facility is the preferred and most effective method for the complete destruction of halogenated organic compounds.[3][7] These facilities are equipped with flue gas scrubbers to neutralize acidic gases, such as hydrogen bromide, that are produced during combustion.
On-Site Storage and Pickup:
-
Storage: Store the sealed and labeled halogenated waste container in a designated satellite accumulation area.[2] This area should be secure, well-ventilated, and away from incompatible materials.
-
Request for Pickup: Once the container is full or has reached the designated accumulation time limit, follow your institution's procedures to request a waste pickup from the EHS department or the contracted hazardous waste disposal company.
Disposal Decision Workflow
References
Personal protective equipment for handling 4-Bromo-3,5-dimethoxybenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Bromo-3,5-dimethoxybenzyl alcohol (CAS No: 61367-62-2). Adherence to these guidelines is critical for ensuring laboratory safety and regulatory compliance.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System (GHS), it is classified as follows:
-
Harmful if swallowed (H302)[1]
-
Harmful in contact with skin (H312)[1]
-
Causes skin irritation (H315)[1]
-
Causes serious eye irritation (H319)[1]
-
Harmful if inhaled (H332)[1]
-
May cause respiratory irritation (H335)[1]
The signal word for this compound is Warning .[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.
| Body Part | Recommended PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles with Side Shields and Face Shield | Goggles must conform to EN 166 (EU) or NIOSH (US) standards to protect against splashes and dust.[1] A face shield should be used in conjunction with goggles when handling larger quantities or if there is a significant splash risk.[2] |
| Skin/Body | Chemical-Resistant Lab Coat and Impervious Clothing | A fire/flame-resistant and impervious lab coat should be worn.[1] Ensure complete coverage of arms. |
| Hands | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a broad range of chemicals, including bases, oils, and many solvents.[3] Neoprene gloves are also a suitable alternative.[3] Gloves should be inspected before use and changed immediately if contaminated.[4] |
| Respiratory | Full-Face Respirator (if necessary) | Use a full-face respirator if exposure limits are exceeded, or if irritation or other symptoms are experienced.[1] Ensure the respirator is properly fitted and equipped with the appropriate cartridges for organic vapors and particulates. |
Experimental Protocol: Safe Handling and Use
This protocol outlines the step-by-step procedure for safely handling this compound in a laboratory setting.
1. Preparation and Engineering Controls:
- Work in a well-ventilated area, preferably within a chemical fume hood.[1][4]
- Ensure that an eyewash station and safety shower are readily accessible.[5]
- Remove all sources of ignition from the work area.[4]
2. Donning Personal Protective Equipment (PPE):
- Put on all required PPE as detailed in the table above before handling the chemical.
3. Handling the Compound:
- Avoid the formation of dust and aerosols.[4]
- When weighing or transferring the solid, use a spatula and handle it gently.
- Keep the container tightly closed when not in use.[1]
- Do not eat, drink, or smoke in the work area.[1]
4. In Case of a Spill:
- Evacuate personnel from the immediate area.[4]
- For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and collect it into a designated hazardous waste container.[6]
- For larger spills, follow emergency procedures and contact the appropriate safety personnel.
5. First Aid Measures:
- If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[1]
- If on skin: Immediately wash with plenty of water.[1] Remove contaminated clothing and wash it before reuse.[1]
- If in eyes: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1]
- If swallowed: Rinse mouth with water.[1] Do not induce vomiting.
- In all cases of exposure, seek medical attention.[1]
Storage and Disposal Plan
Proper storage and disposal are crucial to prevent accidents and environmental contamination.
| Aspect | Procedure | Rationale |
| Storage | Store in a cool, dry, and well-ventilated area.[4][6] Keep the container tightly closed and protected from light.[7] Store locked up.[1] | Prevents degradation, pressure buildup, and the accumulation of hazardous vapors.[6] |
| Waste Disposal | Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1] | Brominated organic compounds are considered hazardous waste and require special disposal procedures.[6] |
| Waste Categorization | All waste containing this compound must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[6] | Do not mix with non-halogenated organic waste to prevent the formation of toxic byproducts during disposal.[6] |
| Contaminated Materials | All contaminated lab supplies (e.g., gloves, filter paper, absorbent materials) must be collected in a designated solid hazardous waste container.[6] | Prevents the spread of contamination. |
Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
